PCTR2
Beschreibung
Eigenschaften
IUPAC Name |
(4Z,7Z,10Z,12E,14E,16R,17S,19Z)-16-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-17-hydroxydocosa-4,7,10,12,14,19-hexaenoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N2O6S/c1-2-3-14-17-23(30)24(36-21-22(28)27(35)29-20-26(33)34)18-15-12-10-8-6-4-5-7-9-11-13-16-19-25(31)32/h3,5-8,10-15,18,22-24,30H,2,4,9,16-17,19-21,28H2,1H3,(H,29,35)(H,31,32)(H,33,34)/b7-5-,8-6-,12-10+,13-11-,14-3-,18-15+/t22-,23-,24+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKLNYKELYBPSU-WRSKGJTLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C(C=CC=CC=CCC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Protectin Conjugate in Tissue Regeneration 2 (PCTR2) in the Resolution of Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The resolution of inflammation is an active and highly regulated process orchestrated by a super-family of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, the protectin family, and specifically the Protectin Conjugates in Tissue Regeneration (PCTRs), have emerged as potent regulators of immune responses and tissue repair. This technical guide provides an in-depth overview of the role of PCTR2 in resolving inflammation. While much of the current experimental data focuses on its precursor, PCTR1, this document synthesizes the available information to elucidate the biosynthesis, potential mechanisms of action, and experimental methodologies relevant to understanding the function of this compound. This guide is intended to serve as a valuable resource for researchers and professionals in drug development focused on novel anti-inflammatory and pro-resolving therapeutics.
Introduction to this compound and the Resolution of Inflammation
Inflammation is a fundamental host defense mechanism. However, its dysregulation can lead to chronic inflammatory diseases. The resolution of acute inflammation is not a passive decay of pro-inflammatory signals but an active process driven by SPMs.[1][2] SPMs, including lipoxins, resolvins, protectins, and maresins, are biosynthesized from omega-3 polyunsaturated fatty acids like docosahexaenoic acid (DHA).[1] They act to terminate the inflammatory response and promote tissue healing without causing immunosuppression.[3]
The protectin family of SPMs includes Protectin D1 (PD1) and the more recently discovered Protectin Conjugates in Tissue Regeneration (PCTRs).[1][2] The PCTR series, comprising PCTR1, this compound, and PCTR3, are sulfido-peptide conjugates that possess potent anti-inflammatory and pro-resolving bioactivities.[1] this compound is a direct metabolite of PCTR1 and is believed to play a significant role in the orchestrated return to tissue homeostasis.
Biosynthesis of this compound
This compound is not synthesized de novo but is derived from the enzymatic conversion of its precursor, PCTR1. The biosynthetic pathway begins with the omega-3 fatty acid, docosahexaenoic acid (DHA).
Figure 1: Biosynthesis of this compound. This diagram illustrates the enzymatic cascade leading to the formation of this compound from its precursor, DHA.
The key steps in this pathway are:
-
Oxygenation of DHA: The process is initiated by the enzyme 15-lipoxygenase (15-LOX), which converts DHA into 17S-hydroperoxy-DHA.[4]
-
Epoxide Formation: This intermediate is rapidly converted to a 16S,17S-epoxide intermediate.[4]
-
Formation of PCTR1: The epoxide is then conjugated with glutathione by glutathione S-transferase to form PCTR1 (16R-glutathionyl, 17S-hydroxy-DHA).[4]
-
Conversion to this compound: PCTR1 is subsequently hydrolyzed by the enzyme γ-glutamyl transpeptidase (GGT), which removes the glutamyl residue to form this compound (16-cysteinylglycinyl, 17-hydroxy-DHA).[1][3]
-
Formation of PCTR3: Further enzymatic cleavage of the glycine (B1666218) residue from this compound by a dipeptidase yields PCTR3.[3]
Mechanism of Action in Inflammation Resolution
While direct experimental evidence for this compound is still emerging, its role in inflammation resolution can be inferred from the well-documented actions of its precursor, PCTR1, and the general functions of SPMs.
Regulation of Leukocyte Trafficking and Function
A hallmark of acute inflammation is the infiltration of neutrophils into the affected tissue. The resolution of inflammation requires the cessation of neutrophil recruitment and the subsequent clearance of apoptotic neutrophils by macrophages (a process termed efferocytosis).
PCTR1 has been shown to decrease polymorphonuclear leukocyte (PMN) infiltration.[2] It is plausible that this compound shares this activity. Additionally, PCTR1 enhances the recruitment of monocytes and macrophages, which are key players in the clean-up and tissue repair phases of resolution.[2]
Modulation of Platelet and Monocyte Activity
Studies have shown that PCTR compounds, along with other SPMs like resolvins, can regulate the responses of peripheral blood neutrophils, monocytes, and platelets.[3] Specifically, they can decrease the expression of the adhesion molecule CD11b on neutrophils and reduce the formation of platelet-monocyte and platelet-neutrophil aggregates in response to inflammatory stimuli like platelet-activating factor (PAF).[3]
Table 1: Effect of this compound and other SPMs on Platelet-Leukocyte Aggregates and Adhesion Molecule Expression
| Mediator | Concentration | Effect on Platelet-Monocyte Aggregates | Effect on Platelet-Neutrophil Aggregates | Effect on Neutrophil CD11b Expression |
| This compound | 10 nM | ↓ | ↓ | ↓ |
| 100 nM | ↓↓ | ↓↓ | ↓↓ | |
| RvD1 | 10 nM | ↓ | ↓ | ↓ |
| 100 nM | ↓↓ | ↓↓ | ↓↓ | |
| RvD4 | 10 nM | ↓ | ↓ | ↓ |
| 100 nM | ↓↓ | ↓↓ | ↓↓ | |
| Data is presented qualitatively based on reported dose-dependent effects.[3] Quantitative values from original sources should be consulted for precise comparisons. |
Counter-regulation of Pro-inflammatory Mediators
PCTR1 has been demonstrated to counter-regulate the production of pro-inflammatory lipid mediators, such as prostaglandins (B1171923) (PGE₂, PGD₂) and thromboxane (B8750289) B₂.[2] By suppressing these inflammation-initiating signals, PCTRs help to shift the balance towards resolution.
Enhancement of Macrophage Phagocytosis
A critical step in resolving inflammation is the clearance of apoptotic cells and pathogens. PCTR1 has been shown to enhance the phagocytic capacity of macrophages.[2] This action is crucial for removing cellular debris and ingested bacteria, thereby preventing secondary necrosis and the release of further pro-inflammatory signals.
Figure 2: Proposed Signaling Pathway for this compound. This diagram outlines a potential mechanism for this compound-mediated cellular responses.
While the specific receptor for this compound has not yet been definitively identified, it is hypothesized to be a G protein-coupled receptor (GPCR), similar to other SPMs. The GPR17 receptor, which is structurally related to cysteinyl leukotriene and P2Y receptors, is a potential candidate.[3] Upon binding to its receptor on immune cells, this compound likely initiates intracellular signaling cascades that lead to the observed pro-resolving cellular responses.
Experimental Protocols
Investigating the biological functions of this compound requires a range of specialized in vitro and in vivo assays. Below are outlines of key experimental protocols.
Lipid Mediator Metabololipidomics using LC-MS/MS
This technique is essential for the identification and quantification of PCTRs and other lipid mediators in biological samples.
-
Sample Preparation:
-
Extraction of lipids from biological samples (e.g., plasma, inflammatory exudates, cell culture supernatants) using solid-phase extraction (SPE).
-
Elution of the lipid mediator fraction.
-
Solvent evaporation and reconstitution in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Flow Cytometry for Leukocyte Adhesion Molecule Expression
This assay is used to quantify the effect of this compound on the expression of cell surface markers on immune cells.
-
Cell Treatment:
-
Incubate isolated human neutrophils or whole blood with varying concentrations of this compound or vehicle control.
-
Stimulate with a pro-inflammatory agonist (e.g., PAF, LPS).
-
-
Antibody Staining:
-
Stain cells with fluorescently-conjugated antibodies specific for adhesion molecules (e.g., anti-CD11b, anti-CD62P for platelets).
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the specific cell population (e.g., neutrophils based on forward and side scatter, or specific markers).
-
Quantify the mean fluorescence intensity (MFI) of the adhesion molecule to determine changes in expression levels.
-
Macrophage Phagocytosis/Efferocytosis Assay
This assay measures the ability of macrophages to engulf apoptotic cells, a key process in inflammation resolution.
-
Preparation of Apoptotic Cells:
-
Induce apoptosis in a target cell line (e.g., Jurkat T cells) using UV irradiation or staurosporine (B1682477) treatment.
-
Label the apoptotic cells with a fluorescent dye (e.g., pHrodo, which fluoresces in the acidic environment of the phagosome).
-
-
Efferocytosis Assay:
-
Culture macrophages (e.g., primary bone marrow-derived macrophages or a macrophage cell line) in a multi-well plate.
-
Treat macrophages with this compound or vehicle control.
-
Add the fluorescently-labeled apoptotic cells to the macrophage culture.
-
-
Quantification:
-
After a defined incubation period, quantify the uptake of apoptotic cells by macrophages using fluorescence microscopy or flow cytometry.[1]
-
Figure 3: Experimental Workflow for this compound Functional Analysis. This diagram outlines the key steps in assessing the bioactivity of this compound.
Conclusion and Future Directions
This compound is an important member of the protectin family of specialized pro-resolving mediators. While direct research on this compound is still in its early stages, the available evidence, largely extrapolated from its precursor PCTR1, strongly suggests that it plays a significant role in the active resolution of inflammation. Its ability to modulate leukocyte function, counter-regulate pro-inflammatory signals, and enhance phagocytosis makes it a promising target for the development of novel therapeutics for a wide range of inflammatory diseases.
Future research should focus on:
-
Definitive identification of the this compound receptor(s) and elucidation of the downstream signaling pathways.
-
Direct characterization of the bioactions of this compound using purified or synthetic material to obtain quantitative dose-response data.
-
Evaluation of the therapeutic potential of this compound in preclinical models of inflammatory diseases.
A deeper understanding of the specific roles of this compound will undoubtedly open new avenues for the development of pro-resolving therapies that harness the body's own mechanisms to restore tissue homeostasis.
References
- 1. A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists and Antagonists of Protease-Activated Receptor 2 Discovered within a DNA-Encoded Chemical Library Using Mutational Stabilization of the Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR17 - Wikipedia [en.wikipedia.org]
- 4. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways downstream of pattern-recognition receptors and their cross talk - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Protectin Conjugate in Tissue Regeneration 2 (PCTR2) from Docosahexaenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protectin Conjugate in Tissue Regeneration 2 (PCTR2) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the protectin family, this compound plays a crucial role in the resolution of inflammation and tissue repair. Understanding the biosynthetic pathway of this compound is paramount for developing novel therapeutic strategies targeting inflammatory and degenerative diseases. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound from DHA, including detailed experimental protocols, quantitative data, and visual representations of the key processes.
Core Biosynthetic Pathway
The biosynthesis of this compound from DHA is a multi-step enzymatic process that occurs in specific cellular compartments. The pathway is initiated by the lipoxygenation of DHA, followed by the formation of an epoxide intermediate, and culminates in the conjugation with glutathione (B108866).
Lipoxygenation of Docosahexaenoic Acid (DHA)
The first committed step in this compound biosynthesis is the stereospecific insertion of molecular oxygen into DHA. This reaction is catalyzed by a lipoxygenase (LOX) enzyme. In humans, 15-lipoxygenase (15-LOX) is the key enzyme, while in mice, the ortholog 12/15-lipoxygenase (12/15-LOX) performs this function. This enzymatic action converts DHA into 17S-hydro(peroxy)-docosahexaenoic acid (17S-H(p)DHA).
Formation of the Epoxide Intermediate
The unstable 17S-H(p)DHA intermediate is rapidly converted into a 16S,17S-epoxy-protectin intermediate. This conversion is also thought to be enzyme-mediated, although the specific enzyme has not been fully characterized.
Glutathione Conjugation
The final step in this compound biosynthesis is the conjugation of the 16S,17S-epoxy-protectin intermediate with the tripeptide glutathione (GSH). This reaction is catalyzed by a glutathione S-transferase (GST), a family of enzymes known for their role in detoxification and metabolism of xenobiotics and endogenous compounds. This conjugation results in the formation of this compound.
Quantitative Data
The following tables summarize the available quantitative data related to the biosynthesis of this compound.
Table 1: Enzyme Kinetic Parameters for 15-Lipoxygenase with DHA
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | kcat/Km (s-1µM-1) | Reference |
| Human 15-LOX-1 | DHA | 10 - 50 | 0.5 - 5.0 | 0.36 ± 0.08 | [1] |
| Human 12-LOX | DHA | 5 - 20 | 1.0 - 10.0 | 14.0 ± 0.8 | [1] |
Table 2: Kinetic Parameters for Glutathione S-Transferases
| Enzyme Family | Substrate (Electrophile) | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Glutathione S-Transferase (general) | 1-chloro-2,4-dinitrobenzene (CDNB) | ~100 | 40 - 60 | [2] |
Table 3: Reported Levels of Protectin Conjugates in Biological Samples
| Mediator | Biological Sample | Concentration Range | Reference |
| PCTR1 | Human M2 Macrophages | pg/3 x 107 cells | [3] |
| PCTR1 | Human Serum and Plasma | Detectable levels | [3] |
| This compound, RvD1, RvD4 | Human Whole Blood | Regulates neutrophil, monocyte, and platelet responses at nanomolar concentrations | [4] |
Experimental Protocols
Protocol 1: In Vitro Biosynthesis of this compound in Human Macrophages
This protocol describes the generation of this compound from exogenous DHA in cultured human macrophages.
1. Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Docosahexaenoic acid (DHA)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Solid-phase extraction (SPE) cartridges (C18)
-
LC-MS/MS system
2. Macrophage Differentiation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in RPMI 1640 supplemented with 10% FBS and 50 ng/mL M-CSF.
-
Incubate for 7 days to allow differentiation into macrophages.
3. This compound Biosynthesis:
-
Wash differentiated macrophages with PBS.
-
Incubate the cells with DHA (1-10 µM) in serum-free RPMI 1640 for 30-60 minutes at 37°C.
-
Terminate the reaction by adding two volumes of ice-cold methanol.
4. Extraction and Analysis:
-
Scrape the cells and collect the methanol-water mixture.
-
Acidify the mixture to pH 3.5 with 0.1% formic acid.
-
Perform solid-phase extraction using C18 cartridges to isolate the lipid mediators.
-
Elute the mediators with methyl formate.
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample using a targeted lipidomics approach on an LC-MS/MS system to identify and quantify this compound.
Protocol 2: Subcellular Fractionation for Enzyme Localization Studies
This protocol describes the separation of microsomal and cytosolic fractions from cells or tissues to study the subcellular localization of the enzymes involved in this compound biosynthesis.
1. Materials:
-
Cell pellet or tissue sample
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Ultracentrifuge
2. Homogenization:
-
Wash the cell pellet or minced tissue with ice-cold PBS.
-
Resuspend the sample in ice-cold homogenization buffer containing protease inhibitors.
-
Homogenize the sample using a Dounce homogenizer on ice until cells are sufficiently lysed.
3. Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.
-
The supernatant from this step is the cytosolic fraction .
-
The pellet is the microsomal fraction .
4. Analysis:
-
Resuspend the microsomal pellet in an appropriate buffer.
-
Determine the protein concentration of both the cytosolic and microsomal fractions.
-
Analyze the fractions for the presence and activity of 15-LOX and glutathione S-transferases using Western blotting and enzyme activity assays.
Protocol 3: LC-MS/MS for this compound Quantification
This protocol provides a general framework for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry.
1. Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
2. Mass Spectrometry:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The m/z of the deprotonated this compound molecule.
-
Product Ions (Q3): Specific fragment ions of this compound. The fragmentation pattern of this compound would need to be determined using a standard or by in-depth analysis of its structure. Characteristic fragments would likely arise from the cleavage of the glutathione moiety and the docosahexaenoic acid backbone.
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
Mandatory Visualizations
Biosynthetic Pathway of this compound from DHA
Caption: Biosynthetic pathway of this compound from DHA.
Experimental Workflow for this compound Analysisdot
References
The Role of Protectin Conjugate in Tissue Regeneration 2 (PCTR2) in Tissue Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is an active and highly regulated process orchestrated by a super-family of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, the protectins are a family of docosahexaenoic acid (DHA)-derived molecules with potent anti-inflammatory and pro-resolving actions. A subclass of protectins, the Protectin Conjugates in Tissue Regeneration (PCTRs), are characterized by a sulfido-conjugate at the C-16 position. This technical guide focuses on the mechanism of action of PCTR2, a key member of this family, in promoting tissue repair. While research specifically isolating the effects of this compound is emerging, much of our understanding is derived from studies of its precursor, PCTR1, and the PCTR family as a whole.
This compound is biosynthesized from PCTR1 through the enzymatic cleavage of the γ-glutamyl moiety. PCTR1 itself is formed from a 16S,17S-epoxy-protectin intermediate derived from DHA. This biosynthetic cascade is particularly active in M2 "reparative" macrophages, highlighting the integral role of PCTRs in the transition from a pro-inflammatory to a pro-reparative tissue environment.
Core Mechanism of Action of this compound in Tissue Repair
The therapeutic potential of this compound in tissue repair stems from its multifaceted role in orchestrating the resolution of inflammation and actively promoting tissue regeneration. The primary mechanisms include:
-
Enhancement of Macrophage Efferocytosis and Phagocytosis: this compound, along with other PCTRs, robustly stimulates the clearance of apoptotic cells (efferocytosis) and bacterial debris by macrophages.[1][2] This process is critical for removing inflammatory stimuli and paving the way for tissue regeneration. Efficient efferocytosis also triggers the release of anti-inflammatory and pro-reparative cytokines by macrophages.
-
Modulation of Leukocyte Trafficking and Activation: this compound has been shown to decrease platelet-monocyte and platelet-neutrophil aggregates in a dose-dependent manner.[3] This action helps to limit excessive leukocyte infiltration into the damaged tissue, thereby reducing further inflammatory damage. It also regulates the expression of adhesion molecules such as CD11b on neutrophils.[3]
-
Promotion of Keratinocyte Migration: While direct studies on this compound are limited, its precursor, PCTR1, significantly enhances the migration of human keratinocytes, a crucial step in re-epithelialization of wounds.[1] This effect is mediated, at least in part, through the activation of the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway.[1] Given that PCTR1 treatment in wounds leads to an increase in this compound levels, it is plausible that this compound contributes to or sustains this pro-migratory effect.[1]
-
Shift Towards a Pro-Reparative Macrophage Phenotype: The PCTR family is associated with the M2 macrophage phenotype, which is characterized by the secretion of growth factors and anti-inflammatory cytokines that promote tissue repair and remodeling.
Signaling Pathways
The precise receptor and downstream signaling cascade for this compound are still under active investigation. However, based on studies of PCTR1 and other SPMs, a putative signaling pathway can be proposed. PCTR1 has been suggested to signal through the lipoxin A4 receptor/formyl peptide receptor 2 (ALX/FPR2), a G-protein coupled receptor (GPCR).[4] Activation of this receptor can lead to an increase in intracellular cAMP levels, subsequently activating PKA. PKA can then phosphorylate a variety of downstream targets to modulate cellular functions, including cell migration and gene expression.[1][5][6][7][8][9]
Caption: Proposed signaling pathway for this compound in tissue repair.
Quantitative Data on PCTR Family in Tissue Repair
The following tables summarize the available quantitative data on the effects of the PCTR family on key cellular processes involved in tissue repair.
Table 1: Effect of PCTRs on Keratinocyte Migration
| Mediator | Concentration | Assay | Key Finding | Reference |
| PCTR1 | 10 nmol/L | In vitro scratch wound | ~46% wound closure in 24h (vs. 25% for control), comparable to EGF | [1] |
| This compound | 1-10 nmol/L | In vitro scratch wound | No significant effect on keratinocyte migration | [1] |
| PCTR3 | 1-10 nmol/L | In vitro scratch wound | No significant effect on keratinocyte migration | [1] |
Table 2: Effect of PCTRs on Macrophage and Monocyte Function
| Mediator | Concentration Range | Assay | Key Finding | Reference |
| PCTR1 | 0.001 - 10.0 nmol/L | Human monocyte/macrophage migration | Dose-dependent increase in migration | [10] |
| This compound | 0.1 - 10 nM | Human macrophage efferocytosis | Dose-dependent stimulation of efferocytosis | [2] |
| PCTR3 | 0.1 - 10 nM | Human macrophage efferocytosis | Dose-dependent stimulation of efferocytosis | [2] |
| This compound | Dose-dependent | Platelet-leukocyte aggregation | Decreased PAF-stimulated aggregation | [3] |
Experimental Protocols
In Vitro Keratinocyte Migration Scratch Assay
This assay is used to assess the effect of this compound on the rate of keratinocyte migration, a key component of re-epithelialization.
Methodology:
-
Cell Culture: Human primary epidermal keratinocytes are cultured to confluence in 24-well plates.
-
Serum Starvation: Cells are serum-starved for 16-18 hours prior to the assay to minimize the influence of other growth factors.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a uniform scratch wound across the center of the cell monolayer.
-
Treatment: The cells are washed to remove debris, and then incubated with basal medium containing this compound at the desired concentrations (e.g., 1-100 nM). A positive control (e.g., EGF, 10 ng/mL) and a vehicle control are included.
-
Imaging and Analysis: Images of the wounds are captured at time 0 and at subsequent time points (e.g., 12 and 24 hours). The area of the wound is measured using image analysis software, and the percentage of wound closure is calculated.
Caption: Workflow for the in vitro keratinocyte migration scratch assay.
Macrophage Efferocytosis Assay
This assay quantifies the ability of macrophages to engulf apoptotic cells, a key pro-resolving function enhanced by this compound.
Methodology:
-
Macrophage Preparation: Human monocyte-derived macrophages or a macrophage cell line (e.g., THP-1) are cultured in multi-well plates.
-
Induction of Apoptosis: A target cell population (e.g., Jurkat T cells) is induced to undergo apoptosis using methods such as UV irradiation or staurosporine (B1682477) treatment.
-
Labeling of Apoptotic Cells: Apoptotic cells are labeled with a fluorescent dye (e.g., pHrodo Red, which fluoresces in the acidic environment of the phagolysosome) and a nuclear stain (e.g., Hoechst).
-
Co-incubation: The labeled apoptotic cells are added to the macrophage cultures in the presence of this compound or a vehicle control and incubated for a defined period (e.g., 1-2 hours).
-
Quantification: The percentage of macrophages that have engulfed apoptotic cells (double-positive for macrophage marker and apoptotic cell label) and the degree of phagolysosomal acidification (intensity of pHrodo Red fluorescence) are quantified by flow cytometry or fluorescence microscopy.[11][12][13][14][15]
Caption: Workflow for the macrophage efferocytosis assay.
Murine Excisional Wound Healing Model
This in vivo model is used to assess the overall effect of this compound on the complex process of tissue repair in a living organism.
Methodology:
-
Animal Model: Anesthetized mice are used. A full-thickness excisional wound (e.g., 6 mm punch biopsy) is created on the dorsal skin.
-
Treatment Application: A known amount of this compound (e.g., 100 ng) in a suitable vehicle (e.g., saline) is applied topically to the wound daily. The control group receives the vehicle alone.
-
Wound Closure Monitoring: The wound area is measured daily or at set time points by tracing or digital photography. The percentage of wound closure relative to the initial wound size is calculated.
-
Histological Analysis: At the end of the experiment, the wound tissue is excised, fixed, and processed for histological staining (e.g., H&E, Masson's trichrome) to assess re-epithelialization, granulation tissue formation, collagen deposition, and immune cell infiltration.
-
Gene and Protein Expression Analysis: Wound tissue can be analyzed by qPCR or Western blotting to determine the expression of genes and proteins involved in inflammation, cell proliferation, and matrix remodeling.[1][16][17][18][19][20]
Conclusion and Future Directions
This compound is a promising bioactive lipid mediator with significant potential to promote tissue repair. Its mechanism of action, inferred from studies on the PCTR family, involves enhancing the resolution of inflammation, stimulating key cellular processes such as efferocytosis and cell migration, and promoting a pro-reparative cellular environment. While PCTR1 appears to be a primary driver of keratinocyte migration, this compound plays a crucial role in the clearance of cellular debris, a prerequisite for successful tissue regeneration.
Future research should focus on elucidating the specific receptor(s) for this compound and delineating its unique signaling pathways. In vivo studies directly comparing the efficacy of PCTR1, this compound, and PCTR3 in various models of tissue injury will be essential to fully understand their individual contributions and potential for therapeutic development. A deeper understanding of the regulation of PCTR biosynthesis and metabolism will also provide valuable insights for designing novel strategies to enhance endogenous tissue repair.
References
- 1. PCTR1 Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel proresolving and tissue-regenerative resolvin and protectin sulfido-conjugated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protectin conjugates in tissue regeneration 1 restores lipopolysaccharide-induced pulmonary endothelial glycocalyx loss via ALX/SIRT1/NF-kappa B axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cAMP/PKA pathway rapidly activates SIRT1 to promote fatty acid oxidation independently of changes in NAD(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cAMP/PKA pathway rapidly activates SIRT1 to promote fatty acid oxidation independently of changes in NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP/PKA pathway activation in human mesenchymal stem cells in vitro results in robust bone formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units [frontiersin.org]
- 10. The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Efferocytosis by Single-cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tabaslab.com [tabaslab.com]
- 16. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reproducible strategy for excisional skin-wound-healing studies in mice | Springer Nature Experiments [experiments.springernature.com]
- 18. An in vivo model of wound healing in genetically modified skin-humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of Protease-Activated Receptor 2 (PAR2) in Macrophage Polarization: A Technical Guide
A Note on Terminology: This document addresses Protease-Activated Receptor 2 (PAR2). Initial searches for "PCTR2" did not yield relevant results, suggesting a likely typographical error. The information herein pertains to PAR2, a receptor with a well-documented role in macrophage function.
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2) phenotypes in response to microenvironmental cues. Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, has emerged as a critical modulator of this polarization process. However, its role is multifaceted and context-dependent, with studies demonstrating its capacity to promote both M1 and M2 phenotypes. This technical guide provides an in-depth exploration of the function of PAR2 in macrophage polarization, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. Understanding the nuanced role of PAR2 is crucial for the development of novel therapeutics targeting inflammatory and immune-mediated diseases.
The Dichotomous Role of PAR2 in Macrophage Polarization
PAR2 activation does not lead to a uniform macrophage phenotype but rather a context-dependent polarization. The presence of other stimuli, particularly Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), appears to be a key determinant of the functional outcome of PAR2 signaling.
-
In the Presence of Inflammatory Stimuli (e.g., LPS): When co-stimulated with LPS, PAR2 activation predominantly skews macrophages towards an M2-like, anti-inflammatory phenotype. This is characterized by the enhanced production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-12.[1] This synergistic interaction suggests a role for PAR2 in dampening excessive inflammation and promoting tissue homeostasis.
-
In the Absence of Inflammatory Stimuli: In some contexts, direct activation of PAR2 on macrophages can lead to a pro-inflammatory, M1-like phenotype. This is evidenced by the upregulation of pro-inflammatory cytokines and the activation of transcription factors associated with M1 polarization, such as Forkhead box protein O1 (FOXO1).[2]
This dual functionality highlights the complexity of PAR2 signaling and underscores the importance of the tissue microenvironment in dictating macrophage responses.
Quantitative Data on PAR2-Mediated Macrophage Polarization
The following tables summarize the quantitative effects of PAR2 activation on key M1 and M2 macrophage markers, as reported in various studies.
Table 1: Effect of PAR2 Activation on Macrophage Gene Expression (mRNA levels)
| Gene | Macrophage Type | Stimulus | Fold Change vs. Control | Reference |
| IL-10 | Murine Peritoneal | PAR2 agonist (SLIGKV-NH2) + LPS | Increased | [3] |
| TNF-α | Murine Peritoneal | PAR2 agonist (SLIGKV-NH2) + LPS | Decreased | [3] |
| IL-6 | Murine Peritoneal | PAR2 agonist (SLIGKV-NH2) + LPS | Decreased | [3] |
| IL-12 | Murine Peritoneal | PAR2 agonist (SLIGKV-NH2) + LPS | Decreased | [3] |
| Arginase-1 | Murine Peritoneal | PAR2 agonist + rIL-4 or LPS | Enhanced | [3] |
| Ym-1 | Murine Peritoneal | PAR2 agonist + rIL-4 or LPS | Enhanced | [3] |
| Mannose Receptor | Murine Peritoneal | PAR2 agonist + rIL-4 or LPS | Enhanced | [3] |
| IL-1β | BMDM & RAW264.7 | PAR2 agonist (2-furoyl-LIGRLO-amide) | Upregulated | [2] |
| IL-6 | BMDM & RAW264.7 | PAR2 agonist (2-furoyl-LIGRLO-amide) | Upregulated | [2] |
| MCP-1 | BMDM & RAW264.7 | PAR2 agonist (2-furoyl-LIGRLO-amide) | Upregulated | [2] |
| TNF-α | BMDM & RAW264.7 | PAR2 agonist (2-furoyl-LIGRLO-amide) | Upregulated | [2] |
Table 2: Effect of PAR2 Activation on Macrophage Cytokine Secretion (Protein levels)
| Cytokine | Macrophage Type | Stimulus | Concentration Change vs. Control | Reference |
| IL-10 | Murine Peritoneal | PAR2 agonist (SLIGKV-NH2) + LPS | Increased (Concentration-dependent) | [3] |
| IL-12 p40 | Murine Peritoneal | PAR2 agonist (SLIGKV-NH2) + LPS | Decreased (Concentration-dependent) | [3] |
| IL-4 | Murine Peritoneal | PAR2 agonist + rIL-4 or LPS | Significantly Enhanced | [3] |
| IL-13 | Murine Peritoneal | PAR2 agonist + rIL-4 or LPS | Significantly Enhanced | [3] |
| TNF-α | THP-1 | Trypsin (PAR2 activator) | Increased | [4] |
Signaling Pathways of PAR2 in Macrophages
PAR2 activation initiates a complex network of intracellular signaling cascades involving G proteins, β-arrestins, and crosstalk with other key immune receptors like TLR4.
G Protein-Dependent Signaling
PAR2 couples to multiple G protein subtypes, leading to diverse downstream effects.[1][5]
-
Gαq/11: Activation of phospholipase C (PLC), leading to inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production, which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).
-
Gαs: Activation of adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels.
-
Gαi/o: Inhibition of adenylyl cyclase.
-
Gα12/13: Activation of Rho GTPases, influencing cytoskeletal rearrangement.
β-Arrestin-Dependent Signaling
Upon activation, PAR2 is phosphorylated, leading to the recruitment of β-arrestins. This not only desensitizes G protein-mediated signaling but also initiates a distinct wave of G protein-independent signaling. β-arrestins can act as scaffolds for various kinases, including those in the mitogen-activated protein kinase (MAPK) pathway, and are implicated in pro-inflammatory responses and chemotaxis.[6][7]
Crosstalk with Toll-Like Receptor 4 (TLR4)
The interaction between PAR2 and TLR4 is a critical determinant of the macrophage's response. This crosstalk can be synergistic or antagonistic, depending on the specific signaling adaptors engaged.
-
Synergistic Pro-inflammatory Signaling: In some instances, PAR2 and TLR4 cooperate to enhance NF-κB activation, a key transcription factor for pro-inflammatory gene expression. This can occur through the recruitment of the adaptor protein MyD88.[8]
-
Antagonistic Anti-inflammatory Signaling: Conversely, PAR2 activation can suppress TLR4-mediated pro-inflammatory signaling.[1] This is often observed in the context of LPS stimulation, where PAR2 signaling leads to increased IL-10 production, which in turn can inhibit the expression of M1-associated genes. The mechanism may involve the adaptor proteins TRIF and TRAM in the absence of TLR4 signaling.[8]
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to investigate the role of PAR2 in macrophage polarization.
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the generation of BMDMs from mouse bone marrow.
Materials:
-
6- to 12-week-old mice
-
70% ethanol
-
Sterile phosphate-buffered saline (PBS)
-
DMEM medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin
-
Macrophage colony-stimulating factor (M-CSF) or L929-cell conditioned medium
-
Sterile dissection tools, syringes, and needles
-
Cell culture plates/flasks
Procedure:
-
Euthanize the mouse via an approved method and sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femur and tibia from both hind legs and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow into a sterile tube using a syringe filled with culture medium.
-
Create a single-cell suspension by gently passing the marrow through a syringe and needle.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium containing M-CSF (typically 10-20 ng/mL) or 10-20% L929-conditioned medium.
-
Plate the cells in non-tissue culture-treated dishes or flasks.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3 or 4, add fresh complete medium with M-CSF.
-
By day 7, the cells will have differentiated into a homogenous population of adherent macrophages and are ready for experiments.
In Vitro Macrophage Polarization
This protocol outlines the stimulation of BMDMs to induce M1 or M2 polarization.
Materials:
-
Differentiated BMDMs (from Protocol 4.1)
-
Lipopolysaccharide (LPS) (for M1 polarization)
-
Interferon-gamma (IFN-γ) (for M1 polarization)
-
Interleukin-4 (IL-4) (for M2 polarization)
-
Interleukin-13 (IL-13) (for M2 polarization)
-
PAR2 agonist (e.g., SLIGKV-NH2 or 2-furoyl-LIGRLO-amide)
-
Complete culture medium
Procedure:
-
Plate differentiated BMDMs at the desired density in culture plates.
-
Allow the cells to adhere overnight.
-
To induce M1 polarization , treat the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).
-
To induce M2 polarization , treat the cells with IL-4 (e.g., 20 ng/mL) and/or IL-13 (e.g., 20 ng/mL).
-
To investigate the effect of PAR2, co-treat the cells with a PAR2 agonist at the desired concentration along with the polarizing stimuli.
-
Incubate for the desired time (e.g., 24-48 hours) before harvesting the cells or supernatant for analysis.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol details the quantification of M1 and M2 marker gene expression.
Materials:
-
Polarized macrophages
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., Il10, Tnf, Arg1, Nos2) and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the polarized macrophages and extract total RNA according to the manufacturer's protocol of the chosen kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data. The relative expression of target genes is typically calculated using the 2-ΔΔCt method, normalized to the housekeeping gene and relative to a control group.
Flow Cytometry for Surface Marker Analysis
This protocol describes the analysis of M1 (e.g., CD86) and M2 (e.g., CD206) surface marker expression.
Materials:
-
Polarized macrophages
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., PE-CD86, APC-CD206) and corresponding isotype controls
-
Flow cytometer
Procedure:
-
Cell Harvest: Gently detach the adherent polarized macrophages from the culture plate.
-
Cell Staining: a. Resuspend the cells in FACS buffer. b. Block Fc receptors to prevent non-specific antibody binding by incubating with an Fc block antibody. c. Add the fluorochrome-conjugated primary antibodies (and isotype controls in separate tubes) and incubate in the dark.
-
Washing: Wash the cells with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells expressing the M1 and M2 markers.
Conclusion and Future Directions
Protease-Activated Receptor 2 is a key regulator of macrophage polarization, exhibiting a remarkable ability to fine-tune the immune response in a context-dependent manner. Its capacity to promote an anti-inflammatory, M2-like phenotype in the presence of inflammatory triggers suggests its potential as a therapeutic target for resolving inflammation and promoting tissue repair. However, its pro-inflammatory role in other contexts necessitates a deeper understanding of the molecular switches that govern its signaling outcomes.
Future research should focus on:
-
Elucidating the precise mechanisms that determine the pro- vs. anti-inflammatory signaling of PAR2 in different disease models.
-
Identifying novel biased agonists or antagonists that can selectively modulate specific PAR2 signaling pathways to achieve desired therapeutic effects.
-
Investigating the in vivo relevance of PAR2-mediated macrophage polarization in various inflammatory diseases, cancer, and tissue regeneration.
A comprehensive understanding of the intricate role of PAR2 in macrophage biology will pave the way for the development of innovative therapeutic strategies for a wide range of human diseases.
References
- 1. Macrophage TLR4 and PAR2 Signaling: Role in Regulating Vascular Inflammatory Injury and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR2 promotes M1 macrophage polarization and inflammation via FOXO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 4. Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel signaling interactions between proteinase-activated receptor 2 and Toll-like receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PCTR2 in Pro-Resolving Lipid Mediator Networks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is an active and highly regulated process orchestrated by a specialized class of lipid mediators. Among these, the protectin conjugate in tissue regeneration (PCTR) family has emerged as a key player in promoting the return to homeostasis following tissue injury and infection. This technical guide focuses on PCTR2, a member of this family, and its role within the complex network of pro-resolving lipid mediators. This compound, a sulfido-conjugate of protectin D1, is increasingly recognized for its potent anti-inflammatory and pro-resolving actions, making it a molecule of significant interest for therapeutic development in a range of inflammatory diseases. This document provides an in-depth overview of this compound's biosynthesis, its proposed signaling pathways, and its functional effects on key immune cells, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Effects of PCTR Family Members
While specific quantitative data for this compound remains an active area of research, studies on its precursor, PCTR1, provide valuable insights into the potential bioactions of this family of mediators.
| Mediator | Model System | Parameter Measured | Observed Effect | Reference |
| PCTR1 | Human Keratinocytes (in vitro) | Cell Migration | Significant increase in migration at 1-10 nmol/L | [1] |
| PCTR1 | Infected Skin Wounds (in vivo, mice) | Wound PCTR1 Levels | Increased levels post-infection | [1] |
| PCTR1 | Infected Skin Wounds (in vivo, mice) | Wound this compound Levels | Significantly increased after PCTR1 treatment | [1] |
| PCTR1 | Infected Skin Wounds (in vivo, mice) | Bacterial Load (CFU/wound) | Significant reduction with PCTR1 treatment | [1] |
| PCTR1 | Infected Skin Wounds (in vivo, mice) | Neutrophil Infiltration | No significant change with PCTR1 treatment | [1] |
| PCTR1 | Infected Skin Wounds (in vivo, mice) | Macrophage Infiltration | No significant change with PCTR1 treatment | [1] |
| PCTR1 | Infected Skin Wounds (in vivo, mice) | Ly6Chi Monocyte/Macrophage Infiltration | Significant decrease with PCTR1 treatment | [1] |
Signaling Pathways
This compound, as a cysteinyl-containing lipid mediator, is hypothesized to exert its effects through interaction with cysteinyl leukotriene receptors (CysLT) R1 and CysLT R2, which are G protein-coupled receptors (GPCRs). The proposed signaling cascade involves the activation of distinct G proteins, leading to downstream modulation of intracellular second messengers and kinase pathways.
Proposed this compound Signaling Cascade
Caption: Proposed signaling pathways for this compound via CysLT receptors.
Activation of CysLT1R is often coupled to Gq proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), which can lead to the phosphorylation of downstream targets like extracellular signal-regulated kinase (ERK).
Conversely, CysLT2R can couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The net effect of these signaling events is a shift towards a pro-resolving cellular phenotype, characterized by reduced pro-inflammatory signaling (e.g., NF-κB inhibition) and enhanced clearance of apoptotic cells (efferocytosis).
Experimental Protocols
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the extraction and quantification of this compound from biological matrices such as plasma or wound exudates.
A. Sample Preparation (Solid-Phase Extraction - SPE)
-
Acidification: Acidify the biological sample (e.g., 1 mL of plasma) to a pH of approximately 3.5 with a dilute acid (e.g., 0.1 M HCl).
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of this compound or a related lipid mediator) to the sample for accurate quantification.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with methanol (B129727) (e.g., 5 mL) and then water (e.g., 5 mL).
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5 mL of 15% methanol in water) to remove polar impurities.
-
Elution: Elute the lipid mediators, including this compound, from the cartridge with a higher concentration of organic solvent (e.g., 2 mL of methanol).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
B. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a reverse-phase C18 column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate this compound from other lipid mediators. A typical gradient might start at 30% B, increase to 98% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will depend on the specific adducts and fragmentation patterns. These need to be determined by infusing a pure standard of this compound.
-
Optimization: Optimize MS parameters such as collision energy and declustering potential to maximize the signal for each MRM transition.
-
Workflow for this compound Quantification
References
PCTR2: A Pro-Resolving Mediator in Inflammation and Tissue Regeneration
An In-depth Technical Guide
Introduction
Protectin Conjugates in Tissue Regeneration 2 (PCTR2) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid, docosahexaenoic acid (DHA). As a member of the protectin family of lipid mediators, this compound plays a crucial role in the active resolution of inflammation, a process once thought to be passive. This technical guide provides a comprehensive overview of the current understanding of this compound's structure, chemical properties, and biological functions, with a focus on the underlying experimental methodologies. This document is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and regenerative medicine.
Structure and Chemical Properties
This compound is a sulfido-conjugated derivative of a protectin backbone. Its full chemical name is (4Z,7Z,10Z,12E,14E,16R,17S,19Z)-16-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)thio)-17-hydroxydocosa-4,7,10,12,14,19-hexaenoic acid. The presence of the cysteinyl-glycinyl conjugate is a key structural feature that distinguishes it from other protectins like protectin D1.
Quantitative Chemical Properties
A comprehensive experimental characterization of all physicochemical properties of this compound is not yet available in the scientific literature. The following table summarizes the known properties and provides estimates for others based on the properties of related lipid mediators.
| Property | Value | Notes |
| Molecular Formula | C27H40N2O6S | Determined from its chemical structure. |
| Molecular Weight | 520.68 g/mol | Calculated from the molecular formula. |
| Solubility | ||
| - Aqueous Buffer (PBS pH 7.2) | Estimated to be low (<<0.1 mg/mL) | Based on the poor aqueous solubility of other protectins like Protectin D1. The sulfido-conjugate moiety may slightly increase aqueous solubility compared to the parent protectin. |
| - Ethanol | Estimated to be high (>1 mg/mL) | Lipids are generally soluble in organic solvents. |
| - DMSO | Estimated to be high (>1 mg/mL) | Lipids are generally soluble in organic solvents. |
| pKa | Estimated to be in the range of 4-5 and 8-9 | The carboxylic acid group is expected to have a pKa in the acidic range, while the amino group of the cysteine residue will have a pKa in the basic range. Specific experimental values are not available. |
| LogP | Not available | The octanol-water partition coefficient has not been experimentally determined. It is expected to be a relatively lipophilic molecule. |
Biosynthesis of this compound
This compound is biosynthesized from DHA through a series of enzymatic reactions involving lipoxygenase (LOX) enzymes. The pathway begins with the conversion of DHA to an epoxide intermediate, which is then further metabolized to form the sulfido-conjugated PCTR molecules.
Caption: Biosynthetic pathway of this compound from DHA.
Signaling Pathway and Mechanism of Action
The specific receptor and downstream signaling pathway for this compound have not yet been fully elucidated. However, based on the known mechanisms of other specialized pro-resolving mediators, it is hypothesized that this compound exerts its effects through a G-protein coupled receptor (GPCR). Activation of this putative receptor is thought to initiate intracellular signaling cascades that ultimately lead to the dampening of pro-inflammatory signals and the promotion of tissue repair processes.
Caption: Putative signaling pathway for this compound.
Experimental Protocols
Quantification of this compound by LC-MS/MS
The analysis of this compound and other specialized pro-resolving mediators is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
1. Sample Preparation (e.g., from plasma or cell culture supernatant):
-
Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., d4-PCTR2) to the sample for accurate quantification.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Acidify the sample to pH ~3.5 with a weak acid (e.g., formic acid).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and polar impurities.
-
Elute the lipid mediators with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to separate the different lipid mediators.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values will depend on the specific instrument and ionization conditions.
-
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Conclusion and Future Directions
This compound is an emerging player in the complex field of inflammation resolution. While its basic structure and pro-resolving functions are beginning to be understood, significant knowledge gaps remain. Future research should focus on the definitive identification of the this compound receptor and the elucidation of its complete downstream signaling pathway. A thorough characterization of its physicochemical properties will be crucial for the development of stable and effective formulations for potential therapeutic applications. Furthermore, the development and validation of specific in vitro and in vivo functional assays will be instrumental in fully understanding the therapeutic potential of this compound in a range of inflammatory diseases and conditions where tissue regeneration is compromised.
Endogenous Production of PCTR2 in Response to Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is an active and highly regulated process orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, the protectin family, and specifically the Protectin Conjugates in Tissue Regeneration (PCTR), have emerged as potent regulators of tissue repair and regeneration following injury. This technical guide provides an in-depth overview of the endogenous production of PCTR2, a key member of this family, in response to tissue injury. We will delve into the biosynthetic pathways, summarize quantitative data from preclinical models, provide detailed experimental protocols for its study, and visualize the complex signaling networks involved.
The PCTR Biosynthetic Pathway
The production of PCTRs is a multi-step enzymatic cascade that begins with the omega-3 fatty acid docosahexaenoic acid (DHA). The pathway is prominently active in pro-resolving immune cells, particularly M2 macrophages.
The biosynthesis of this compound is initiated from its precursor, PCTR1, through the action of the cell-surface enzyme gamma-glutamyl transpeptidase (GGT) . GGT cleaves the γ-glutamyl moiety from the glutathione (B108866) conjugate of PCTR1. Subsequently, a dipeptidase can further process this compound to PCTR3 by removing the glycine (B1666218) residue.
The complete biosynthetic route from DHA is as follows:
-
Formation of 17-HDHA: Docosahexaenoic acid (DHA) is converted to 17S-hydroperoxydocosahexaenoic acid (17-HpDHA) by the enzyme 15-lipoxygenase (15-LOX) . 17-HpDHA is then rapidly reduced to 17S-hydroxydocosahexaenoic acid (17S-HDHA). Alternatively, aspirin-acetylated cyclooxygenase-2 (COX-2) can produce the 17R-epimer, 17R-HDHA.[1][2][3]
-
Epoxidation: 17S-HDHA is converted to a 16(17)-epoxide intermediate.
-
Glutathione Conjugation: The epoxide intermediate is conjugated with glutathione (GSH) by glutathione S-transferases, such as GSTM4, or leukotriene C4 synthase to form PCTR1 .
-
Conversion to this compound: Gamma-glutamyl transpeptidase (GGT) acts on PCTR1 to remove the glutamic acid residue, yielding This compound (16-cysteinyl-glycinyl, 17-hydroxy-DHA).[1][4]
-
Formation of PCTR3: A dipeptidase can then cleave the glycine from this compound to form PCTR3 (16-cysteinyl, 17-hydroxy-DHA).[1]
Below is a Graphviz diagram illustrating this signaling pathway.
Quantitative Data on this compound Production in Injury Models
The endogenous production of PCTRs, including this compound, has been quantified in preclinical models of injury and inflammation. The following tables summarize the available quantitative data.
Table 1: PCTR Levels in a Murine Skin Wound Model with S. aureus Infection and PCTR1 Treatment
| Mediator | Control (Saline) | PCTR1 Treated | Fold Change |
| PCTR1 | Undetectable | ~ 15 pg/wound | - |
| This compound | ~ 2 pg/wound | ~ 8 pg/wound | ~ 4.0 |
| PCTR3 | ~ 1 pg/wound | ~ 2.5 pg/wound | ~ 2.5 |
| Data are approximated from graphical representations in the source study and represent levels in wounds at day 7 post-wounding and 2 days post-treatment. Wounds were infected with S. aureus. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of endogenous this compound production.
Murine Skin Wound Model
This model is used to study tissue repair and the role of lipid mediators in this process.
Protocol:
-
Animal Preparation: Use 8-12 week old male SKH-1 or similar mice. Anesthetize the mice using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance). Administer a pre-operative analgesic such as Buprenorphine SR (0.5 µg/g body weight) subcutaneously.
-
Wounding Procedure: Place the anesthetized mouse on a warming pad. Shave the dorsal surface and sterilize with iodine and 70% ethanol. Create four full-thickness excisional wounds on the dorsum using a 5 mm sterile biopsy punch.
-
Infection (Optional): To study infected wounds, apply a suspension of Staphylococcus aureus (e.g., 1 x 10^7 CFU in 10 µL PBS) to the wound bed.
-
Treatment (Optional): Topical treatments, such as synthetic PCTR1 (e.g., 100 ng in a saline vehicle), can be applied to the wounds at specific time points post-injury.
-
Sample Collection: At designated time points (e.g., 1, 5, 7, 11 days post-wounding), euthanize the mice. Excise the entire wound bed, including a 1-2 mm margin of surrounding healthy skin. Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until lipid mediator analysis.
Zymosan-Induced Peritonitis Model
This is a widely used model of self-resolving acute inflammation.
Protocol:
-
Animal Preparation: Use 8-12 week old male C57BL/6 mice.
-
Induction of Peritonitis: Prepare a sterile suspension of Zymosan A from Saccharomyces cerevisiae in sterile saline (e.g., 1 mg/mL). Inject 1 mL of the zymosan suspension intraperitoneally (i.p.) into each mouse. For control animals, inject 1 mL of sterile saline.
-
Peritoneal Lavage: At desired time points (e.g., 4, 12, 24, 48 hours post-injection), euthanize the mice by an approved method. Expose the peritoneal cavity without compromising its integrity. Inject 5-10 mL of ice-cold sterile PBS into the peritoneal cavity. Gently massage the abdomen for 30-60 seconds. Carefully aspirate the peritoneal lavage fluid containing the inflammatory exudate and cells.
-
Sample Processing: Keep the lavage fluid on ice. Centrifuge at 500 x g for 10 minutes at 4°C to pellet the cells. Collect the supernatant for lipid mediator analysis and store at -80°C. The cell pellet can be used for flow cytometry or other cellular analyses.
Lipid Mediator Extraction and Quantification by LC-MS/MS
This protocol outlines the general steps for the analysis of PCTRs and other lipid mediators from biological samples.
Protocol:
-
Sample Preparation:
-
Tissue: Homogenize the frozen tissue samples in cold methanol (B129727) containing a mixture of deuterated internal standards (e.g., d4-LTB4, d5-RvD2, d8-5-HETE).
-
Peritoneal Lavage Supernatant: Add cold methanol (2 volumes) and the deuterated internal standards to the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Acidify the samples to pH ~3.5 with dilute acid.
-
Load the samples onto a pre-conditioned C18 SPE column.
-
Wash the column with a low-polarity solvent (e.g., water/methanol mixture) to remove salts and other polar impurities.
-
Elute the lipid mediators with a high-polarity solvent (e.g., methyl formate (B1220265) or ethyl acetate).
-
-
LC-MS/MS Analysis:
-
Dry the eluate under a stream of nitrogen and reconstitute in a small volume of mobile phase.
-
Inject the sample into a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer (e.g., a C18 column with a water/acetonitrile/methanol gradient).
-
Use multiple reaction monitoring (MRM) to detect and quantify the specific parent-daughter ion transitions for this compound and other lipid mediators.
-
Quantify the endogenous levels of this compound by comparing the peak area to that of the corresponding deuterated internal standard.
-
Below is a Graphviz diagram illustrating the experimental workflow for studying this compound in a murine skin wound model.
Signaling Pathways in PCTR Production and Action
The production of the initial PCTR precursor, 17-HDHA, is a critical regulatory step and is influenced by the cellular environment and inflammatory stimuli.
-
Pro-inflammatory Stimuli and Macrophage Polarization: In response to injury, monocytes are recruited to the site and differentiate into macrophages. Initially, pro-inflammatory M1 macrophages dominate. As the inflammatory response progresses towards resolution, a switch to an anti-inflammatory M2 macrophage phenotype occurs. M2 macrophages are the primary producers of SPMs, including PCTRs.
-
Enzymatic Regulation: The expression and activity of 15-LOX are upregulated in M2 macrophages, leading to increased production of 17-HDHA from DHA.[5] This provides the necessary substrate for the PCTR biosynthetic pathway.
-
PCTR Actions: Once produced, PCTRs, including this compound, exert their pro-resolving and tissue-reparative effects by acting on specific cell surface receptors on immune cells. These actions include enhancing macrophage phagocytosis of apoptotic cells and debris, and downregulating the production of pro-inflammatory mediators.
The logical relationship between injury, inflammation, and this compound production is depicted in the following diagram.
Conclusion
This compound is an endogenously produced specialized pro-resolving mediator that plays a significant role in the resolution of inflammation and the promotion of tissue repair following injury. Its biosynthesis is intricately linked to the phenotype of macrophages at the site of injury, with M2 macrophages being the primary producers. The quantitative analysis of this compound in preclinical models provides a valuable tool for understanding the dynamics of inflammation resolution and for the development of novel pro-resolving therapeutics. The experimental protocols and workflows detailed in this guide offer a framework for researchers to investigate the role of this compound and other SPMs in various injury and disease models. Further research into the specific receptors and downstream signaling pathways of this compound will undoubtedly open new avenues for therapeutic intervention in a wide range of inflammatory conditions.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Bioactive Lipid Mediators of Inflammation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impairment of systemic DHA synthesis affects macrophage plasticity and polarization: implications for DHA supplementation during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Sources of Protectin Conjugate in Tissue Regeneration 2 (PCTR2): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protectin Conjugate in Tissue Regeneration 2 (PCTR2) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the protectin family, this compound plays a crucial role in the resolution of inflammation and the promotion of tissue repair and regeneration. Understanding the cellular origins and biosynthetic pathways of this compound is paramount for harnessing its therapeutic potential in various inflammatory and degenerative diseases. This technical guide provides a comprehensive overview of the primary cellular sources of this compound, the enzymatic cascades governing its production, and the signaling pathways that regulate its synthesis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this field.
Primary Cellular Sources of this compound
Current research strongly indicates that M2 macrophages are the predominant cellular source of protectin conjugates in tissue regeneration, including the precursor to this compound. M2 macrophages, also known as alternatively activated macrophages, are key players in the resolution of inflammation and tissue remodeling.
While direct quantitative data for this compound production across a wide range of immune cells is still an active area of research, the evidence points towards a specialized role for M2 macrophages in the biosynthesis of this class of pro-resolving mediators. The expression and activity of the necessary enzymatic machinery for PCTR synthesis are significantly upregulated in this macrophage subtype.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the liberation of DHA from cellular phospholipids. The pathway involves key enzymes such as 15-lipoxygenase (15-LOX) and glutathione (B108866) S-transferases.
The key steps are:
-
Oxygenation of DHA: 15-LOX catalyzes the insertion of molecular oxygen into DHA to form 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA).
-
Epoxidation: 17S-HpDHA is then converted to a 16(17)-epoxide intermediate.
-
Glutathione Conjugation: The epoxide intermediate undergoes nucleophilic attack by glutathione (GSH), a reaction catalyzed by a glutathione S-transferase (GST), to form PCTR1.
-
Conversion to this compound: PCTR1 is subsequently metabolized by the enzyme γ-glutamyl transferase (GGT) , which removes the glutamyl residue from the glutathione moiety to yield this compound (cysteinyl-glycinyl-PDX).
Signaling Pathways Regulating this compound Production
The production of this compound is tightly regulated by specific signaling pathways that control the expression and activity of the key biosynthetic enzymes, particularly 15-LOX. In M2 macrophages, the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are potent inducers of 15-LOX expression.
The signaling cascade initiated by IL-4 and IL-13 involves the following key steps:
-
Receptor Binding: IL-4 and IL-13 bind to their respective receptors on the macrophage cell surface.
-
Activation of ERK1/2: This binding triggers the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[1][2]
-
Transcription Factor Activation: Activated ERK1/2 leads to the phosphorylation and activation of transcription factors such as Early Growth Response protein 1 (Egr-1) and CREB.[1][2]
-
15-LOX Gene Expression: These transcription factors then bind to the promoter region of the ALOX15 gene, initiating its transcription and leading to increased synthesis of the 15-LOX enzyme.[1][2]
-
PCTR Biosynthesis: The elevated levels of 15-LOX enhance the conversion of DHA to the PCTR precursor, ultimately leading to increased this compound production.
Data Presentation
While specific quantitative data for this compound is limited in the current literature, studies have quantified the levels of its precursor, PCTR1, in different macrophage subtypes. This data provides a strong indication of the cellular capacity for PCTR biosynthesis.
| Lipid Mediator | M1 Macrophages (pg/3 x 107 cells) | M2 Macrophages (pg/3 x 107 cells) |
| PCTR1 | 1.5 ± 0.6 | 2.3 ± 0.4 |
Data from a study on human monocyte-derived macrophages. Values are presented as mean ± SEM.
Experimental Protocols
M2 Macrophage Polarization
Objective: To differentiate human peripheral blood monocytes into M2 macrophages, a primary source of this compound.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human Macrophage Colony-Stimulating Factor (M-CSF)
-
Recombinant Human Interleukin-4 (IL-4)
Procedure:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Enrich for monocytes from the PBMC fraction using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's protocol.
-
Culture the enriched monocytes in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To induce differentiation into M0 macrophages, add 50 ng/mL of M-CSF to the culture medium and incubate for 6 days.
-
To polarize M0 macrophages into the M2 phenotype, replace the medium with fresh medium containing 20 ng/mL of IL-4 and incubate for an additional 48 hours.[3]
-
Confirm M2 polarization by assessing the expression of characteristic surface markers (e.g., CD206, CD163) using flow cytometry.
Lipid Mediator Extraction for this compound Analysis
Objective: To extract lipid mediators, including this compound, from cell culture supernatants or cell pellets for subsequent analysis.
Materials:
-
Ice-cold methanol (B129727)
-
Deuterated internal standards (e.g., d5-PCTR1)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Ethyl acetate
-
Methanol
-
Water
-
Nitrogen gas evaporator
Procedure:
-
To stop cellular activity and lipid metabolism, add 2 volumes of ice-cold methanol to the cell culture sample (supernatant and/or cell pellet).
-
Add a known amount of deuterated internal standard to each sample for accurate quantification.
-
Acidify the samples to pH 3.5 with 1 M HCl.
-
Perform solid-phase extraction (SPE) using C18 cartridges. a. Condition the cartridge with methanol followed by water. b. Load the sample onto the cartridge. c. Wash the cartridge with hexane to remove nonpolar lipids. d. Elute the lipid mediators with ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume of methanol/water (50:50, v/v) for LC-MS/MS analysis.
This compound Quantification by LC-MS/MS
Objective: To identify and quantify this compound in extracted lipid mediator samples using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)
-
Mobile Phase A: Water/acetonitrile/acetic acid (90:10:0.01, v/v/v)
-
Mobile Phase B: Acetonitrile/isopropanol (50:50, v/v)
-
Gradient: A linear gradient from 30% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
MS/MS Parameters (Example):
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
Multiple Reaction Monitoring (MRM):
-
This compound Precursor Ion (Q1): To be determined based on the exact mass of this compound.
-
This compound Product Ions (Q3): To be determined by fragmentation of the precursor ion.
-
Internal Standard (d5-PCTR1) Transitions: To be determined based on the masses of the deuterated standard.
-
-
Collision Energy and other parameters: To be optimized for maximal sensitivity and specificity for this compound.
Data Analysis:
-
Generate a standard curve using synthetic this compound of known concentrations.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of endogenous this compound to the deuterated internal standard against the standard curve.
γ-Glutamyl Transferase (GGT) Activity Assay
Objective: To measure the activity of GGT, the enzyme responsible for converting PCTR1 to this compound, in macrophage lysates.
Principle: This is a colorimetric assay where GGT catalyzes the transfer of a γ-glutamyl group from a chromogenic substrate, L-γ-glutamyl-p-nitroanilide, to an acceptor. The release of p-nitroanilide is measured spectrophotometrically at 405 nm.
Materials:
-
Commercial GGT Activity Assay Kit (containing assay buffer, substrate, and standard)
-
Macrophage cell lysate
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare macrophage cell lysates according to the kit manufacturer's instructions.
-
Prepare a standard curve using the provided p-nitroaniline standard.
-
Add the cell lysate samples and positive controls to the wells of a 96-well plate.
-
Add the GGT substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
Calculate the GGT activity in the samples based on the standard curve, expressed as units per liter (U/L) or milliunits per milligram of protein (mU/mg).[4][5][6][7]
This guide provides a foundational understanding of the cellular sources and biosynthesis of this compound. Further research is warranted to fully elucidate the quantitative production of this compound by various immune cell types and to refine the signaling pathways involved in its regulation. Such knowledge will be instrumental in developing novel therapeutic strategies that leverage the potent pro-resolving and tissue-regenerative actions of this compound.
References
- 1. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]
- 2. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novusbio.com [novusbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Colorimetric coupled enzyme assay for gamma-glutamyltransferase activity using glutathione as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Measuring PCTR2 Levels in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protectin Conjugate in Tissue Regeneration 2 (PCTR2) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the protectin family, this compound is involved in the active resolution of inflammation and promotion of tissue repair. Accurate and reliable quantification of this compound in biological samples is crucial for understanding its physiological roles, identifying its potential as a biomarker for inflammatory diseases, and for the development of novel pro-resolving therapeutics.
This document provides detailed application notes and protocols for the measurement of this compound levels in various biological matrices. The primary method for quantification is Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the analysis of lipid mediators.
Methods for this compound Quantification
The gold-standard for the quantification of this compound and other SPMs is LC-MS/MS.[1][2] This technique allows for the sensitive and specific measurement of these lipid mediators in complex biological samples. Immunoassays such as ELISA are not commonly available for this compound, making LC-MS/MS the method of choice.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. This approach involves three main steps:
-
Sample Preparation and Extraction: Isolation of lipid mediators from the biological matrix.
-
LC Separation: Chromatographic separation of this compound from other molecules in the extract.
-
MS/MS Detection and Quantification: Ionization of this compound and detection of specific precursor and product ions for accurate quantification.
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples (Solid-Phase Extraction)
This protocol describes a general method for the extraction of this compound and other lipid mediators from biological samples such as plasma, serum, cell culture supernatants, and tissue homogenates using solid-phase extraction (SPE).
Materials:
-
Biological sample (e.g., 1 mL plasma)
-
Methanol (B129727) (ice-cold)
-
Internal standards (e.g., deuterated this compound or other related SPMs)
-
C18 SPE cartridges
-
Methanol/water and hexane (B92381) for cartridge conditioning and washing
-
Methyl formate (B1220265) for elution
-
Nitrogen evaporator
-
LC-MS grade water and solvents
Procedure:
-
Sample Preparation:
-
To 1 mL of plasma, add 2 mL of ice-cold methanol containing internal standards.
-
Vortex thoroughly and incubate at -20°C for 45 minutes to precipitate proteins.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the conditioned C18 cartridge.
-
Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.
-
Wash the cartridge with 5 mL of hexane to remove non-polar impurities.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the lipid mediators with 1 mL of methyl formate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the LC-MS/MS analysis of this compound. Instrument parameters should be optimized for the specific LC-MS/MS system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., a triple quadrupole or QTRAP instrument) equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:15, v/v) with 0.1% acetic acid.
-
Gradient: A linear gradient from 21% B to 98% B over 25 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and internal standards need to be determined by direct infusion of standards. As a starting point, the transitions for related protectins can be used and optimized.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and voltages to maximize the signal for this compound.
Data Presentation
Quantitative data for this compound analysis should be presented in a clear and structured manner. The following table provides an example of typical performance characteristics for the LC-MS/MS-based quantification of specialized pro-resolving mediators. Specific values for this compound would need to be determined through method validation studies.[3][4]
| Parameter | Typical Performance | Description |
| Linearity (r²) | > 0.99 | The correlation coefficient of the calibration curve. |
| Lower Limit of Quantification (LLOQ) | 0.02–0.2 nM | The lowest concentration that can be quantified with acceptable precision and accuracy.[5] |
| Intra-day Precision (%CV) | < 15% | The precision of measurements within the same day. |
| Inter-day Precision (%CV) | < 15% | The precision of measurements across different days. |
| Accuracy (% Bias) | Within ±15% | The closeness of the measured value to the true value. |
| Recovery (%) | 70-120% | The efficiency of the extraction process. |
Visualizations
This compound Biosynthesis and Signaling Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound and a potential signaling cascade based on the known actions of related protectins like Protectin D1 (PD1) and PCTR1.[6][7][8] this compound is synthesized from DHA via a lipoxygenase-mediated pathway. It is proposed to act through G-protein coupled receptors (GPCRs) to initiate pro-resolving signals.
Caption: Proposed biosynthesis and signaling pathway of this compound.
Experimental Workflow for this compound Quantification
The following diagram outlines the major steps involved in the quantification of this compound from biological samples using LC-MS/MS.
Caption: Workflow for this compound quantification by LC-MS/MS.
References
- 1. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Utility of the Specialized Pro-Resolving Mediators as Diagnostic and Prognostic Biomarkers in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of PCTR2 in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protectin Conjugates in Tissue Regeneration 2 (PCTR2) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the protectin family, this compound plays a crucial role in the active resolution of inflammation, a process vital for tissue repair and return to homeostasis. Unlike traditional anti-inflammatory agents that block the initial inflammatory response, SPMs like this compound are involved in the termination of inflammation, promoting the clearance of inflammatory debris and restoring tissue function. Given its therapeutic potential in various inflammatory diseases, a robust and sensitive analytical method for the accurate quantification of this compound in biological samples is essential for preclinical and clinical research.
This application note provides a detailed protocol for the quantification of this compound in biological matrices, such as plasma and cell culture supernatants, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on established protocols for the analysis of specialized pro-resolving mediators and offers high selectivity and sensitivity.
Signaling Pathway of Protectins
Protectins, including this compound, exert their pro-resolving effects through various signaling pathways. A key mechanism involves the inhibition of pro-inflammatory signaling cascades. For instance, Protectin D1, a closely related molecule, has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is a critical mediator of innate immunity and inflammation. Furthermore, protectins can modulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) and hypoxia-inducible factor-1α (HIF-1α) signaling pathways, which are involved in cell survival and response to cellular stress. By activating these pathways, protectins can promote cell survival and tissue regeneration.[1][2]
Caption: Signaling pathway of protectins like this compound.
Experimental Workflow
The quantification of this compound by LC-MS/MS involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. A stable isotope-labeled internal standard is crucial for accurate and precise quantification, compensating for any variability during sample processing and analysis.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Deuterated this compound or a suitable protectin analog as an internal standard (e.g., d5-Protectin D1)
-
LC-MS grade methanol (B129727), acetonitrile, water, and acetic acid
-
Solid-phase extraction (SPE) C18 cartridges
-
Phosphate-buffered saline (PBS)
Sample Preparation (Solid-Phase Extraction)
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, cell culture supernatant) and store them at -80°C until analysis to prevent degradation of this compound.
-
Internal Standard Spiking: Thaw samples on ice. To 500 µL of sample, add the internal standard to a final concentration of 500 pg/mL.
-
Protein Precipitation: Add two volumes of ice-cold methanol to the sample, vortex briefly, and incubate at -20°C for 45 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 1,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Acidify the supernatant from step 4 with water to a pH of 3.5 and load it onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of hexane (B92381) to remove non-polar impurities.
-
Elution: Elute this compound and other SPMs with 6 mL of methyl formate. For peptide-lipid conjugates like this compound, a subsequent elution with 6 mL of methanol may be performed to ensure complete recovery.[3]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.01% acetic acid
-
Mobile Phase B: Methanol/acetonitrile (4:1, v/v) with 0.01% acetic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: A linear gradient from 20% B to 98% B over 15 minutes, hold at 98% B for 5 minutes, and then re-equilibrate at 20% B for 5 minutes.[2][4]
-
Injection Volume: 10 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be optimized. For related protectins, typical transitions involve the precursor ion [M-H]⁻ and characteristic fragment ions.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and voltages to maximize the signal for this compound.
Quantitative Data Summary
The following table summarizes representative quantitative performance data for the LC-MS/MS analysis of protectins and other specialized pro-resolving mediators. It is important to note that specific performance characteristics should be validated for this compound in the user's laboratory.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.98 | [5] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 8.5 pg on column | [5] |
| Intra-day Precision (%RSD) | < 15% | [6] |
| Inter-day Precision (%RSD) | < 15% | [6] |
| Accuracy | 85 - 115% | [6] |
| Recovery | 60 - 118% | [6] |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound, a key specialized pro-resolving mediator, in biological samples using LC-MS/MS. The described method, including solid-phase extraction for sample cleanup and sensitive MRM for detection, allows for the accurate and precise measurement of this compound. This analytical tool is invaluable for researchers and scientists in the field of inflammation and drug development to further investigate the role of this compound in health and disease and to evaluate the potential of new pro-resolving therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for PAR2 ELISA Kit
References
- 1. Interdicting protease-activated receptor-2-driven inflammation with cell-penetrating pepducins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interdicting protease-activated receptor-2-driven inflammation with cell-penetrating pepducins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. ELISA Protocol [protocols.io]
Application of Protease-Activated Receptor 2 (PAR2) in Animal Models of Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, is a key sensor of extracellular proteases and plays a significant role in modulating inflammatory responses. Upon activation by proteases such as trypsin and mast cell tryptase, PAR2 initiates a cascade of intracellular signaling events that can either promote or resolve inflammation, depending on the context of the tissue and the nature of the inflammatory stimulus. This dual role makes PAR2 a compelling target for therapeutic intervention in a range of inflammatory diseases.
These application notes provide a comprehensive overview of the use of PAR2 in various preclinical animal models of inflammation. Detailed protocols for key experimental models are provided, along with a summary of quantitative data from studies investigating the effects of PAR2 agonists, antagonists, and genetic deletion.
PAR2 Signaling Pathway in Inflammation
PAR2 Inflammatory Signaling Pathways.
PAR2 in Animal Models of Inflammation: Quantitative Data Summary
The following tables summarize the quantitative outcomes of PAR2 modulation in various animal models of inflammation.
Table 1: PAR2 in Models of Skin Inflammation
| Animal Model | Intervention | Key Quantitative Outcomes | Reference |
| Atopic Dermatitis (AD) - House Dust Mite (HDM) induced in mice | PAR2 knockout (Par2-/-) | Milder skin changes and lower clinical scores (redness, bleeding, eruption) compared to wild-type. | [4][5] |
| Topical application of HDM extract in PAR2 overexpressing mice (PAR2OE) | Spontaneously developed dry skin, severe pruritus, and eczema. Increased nerve growth factor and endothelin-1 (B181129) expression. | [6] | |
| Daily subcutaneous injections of PAR2 pepducin antagonist PZ-235 (5 mg/kg) in flaky tail mice with HDM-induced AD | 50% reduction in T-cell infiltrates. 60-77% reduction in epidermal thickness. 46-56% reduction in skin thickening, scaling, and total lesion severity score. | [7] | |
| Contact Dermatitis (Oxazolone-induced) in mice | Delayed treatment with PAR2 pepducin antagonist PZ-235 | 43-100% attenuation in skin thickening. | [7] |
Table 2: PAR2 in Models of Gastrointestinal Inflammation
| Animal Model | Intervention | Key Quantitative Outcomes | Reference |
| DSS-Induced Colitis in mice | PAR2 knockout (PAR2-/-) | More severe crypt damage and significantly decreased number of crypts compared to wild-type, despite reduced cytokine expression. | [8][9] |
| TNBS-Induced Colitis in rats | Oral administration of PAR2 antagonist GB88 (10 mg/kg/day) | More effective reduction in mortality and pathology (ulceration, wall thickness, myeloperoxidase) compared to sulfasalazine (B1682708) (100 mg/kg/day). | [10] |
| PAR2 Agonist (SLIGRL-NH₂) Induced Colitis in rats | Oral administration of PAR2 antagonist GB88 (10 mg/kg) | Markedly reduced edema, mucin depletion, and mastocytosis. | [10] |
Table 3: PAR2 in Models of Acute Inflammation and Arthritis
| Animal Model | Intervention | Key Quantitative Outcomes | Reference |
| Carrageenan-Induced Paw Edema in mice | Oral administration of pioglitazone (B448) (PPARγ agonist) at 1, 3, and 10 mg/kg | Dose-dependent reduction in paw edema. | [11] |
| PAR2 Agonist (SLIGRL-NH₂ or tc-LIGRLO-NH₂) Induced Paw Edema in rats | Subplantar injection of PAR2 agonists (100 and 500 µg) | Significant edema induction from 1-6 hours post-injection. | [12][13] |
| Adjuvant-Induced Arthritis (AIA) in rats | Subcutaneous injection of Complete Freund's Adjuvant (CFA) containing 10 mg/ml heat-killed Mycobacterium tuberculosis | Severe arthritis appears in 12-14 days and persists for 20-25 days. | [14][15] |
Experimental Protocols
Protocol 1: Induction of Atopic Dermatitis (AD) in Mice
This protocol describes the induction of an AD-like phenotype using house dust mite (HDM) extract in wild-type and PAR2 knockout mice.
Materials:
-
8-10 week old male C57BL/6J wild-type mice and Par2-/- mice.[4][5]
-
Calcipotriol (B1668217) (MC903; Tocris Bioscience).[4][5]
-
Ethanol.
-
House Dust Mite (HDM) ointment (Dermatophagoides farinae).[4][5]
-
Electric clippers and shaver.
Procedure:
-
Acclimatize mice for at least one week under specific pathogen-free conditions with a 12:12 hour light/dark cycle and ad libitum access to food and water.[4][5]
-
Anesthetize the mice and shave a 2.5 cm x 2.5 cm area on the nape of the neck.[4][5]
-
Induction Phase:
-
Challenge Phase:
-
Monitoring and Assessment:
-
Monitor the mice for skin lesions, including redness, swelling, and eruption.[4][5]
-
Assign a clinical score for each parameter (e.g., 0-3 scale for redness, bleeding, and eruption).[4][5]
-
At the end of the experiment, euthanize the mice and collect skin tissue for histological analysis (H&E staining) to assess hyperkeratosis and inflammatory cell infiltration.[4][5]
-
References
- 1. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The role of PAR2 in regulating MIF release in house dust mite-induced atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of PAR2 in regulating MIF release in house dust mite-induced atopic dermatitis [frontiersin.org]
- 6. Protease-Activated Receptor-2 Regulates Neuro-Epidermal Communication in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAR2 Pepducin-Based Suppression of Inflammation and Itch in Atopic Dermatitis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protease-activated receptor 2 signaling modulates susceptibility of colonic epithelium to injury through stabilization of YAP in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonism of protease-activated receptor 2 protects against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chondrex.com [chondrex.com]
- 15. Adjuvant-Induced Arthritis Model [chondrex.com]
Application Notes and Protocols for In Vivo Delivery of PCTR2
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCTR2, a protectin conjugate in tissue regeneration, is a member of the specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids.[1] SPMs, including protectins, resolvins, and maresins, are a class of lipid mediators that actively orchestrate the resolution of inflammation and promote tissue repair.[1][2] this compound, as a sulfido-conjugate of a protectin, holds significant therapeutic potential for a variety of inflammatory diseases and conditions where tissue regeneration is critical.[1][3]
These application notes provide an overview of in vivo delivery methods for this compound, drawing upon established protocols for related SPMs like PCTR1 and other protectins. The following sections detail direct administration techniques, advanced formulation strategies to enhance stability and efficacy, and specific experimental protocols for preclinical studies.
In Vivo Delivery Strategies for this compound
The successful in vivo application of this compound, like other lipid mediators, is contingent on overcoming challenges such as rapid metabolism and ensuring bioavailability at the target site. The choice of delivery method will depend on the specific research question, the target tissue, and the desired pharmacokinetic profile.
1. Direct Administration with a Vehicle
For initial in vivo studies, this compound can be administered systemically or locally in a suitable vehicle. This method is straightforward and has been used effectively for other SPMs in preclinical models.
-
Systemic Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common routes for systemic delivery. This approach is suitable for studying the effects of this compound on systemic inflammation or in models where the target organ is accessible through the circulation.
-
Local Administration: For localized inflammatory conditions, direct injection into the site of inflammation (e.g., intra-articular for arthritis models) can maximize the local concentration and minimize systemic effects.
A common vehicle for lipid mediators is saline containing a small amount of ethanol (B145695) to ensure solubility. It is crucial to keep the final ethanol concentration low to avoid vehicle-induced effects.
2. Advanced Formulation Strategies: Lipid-Based Carriers
To improve the stability, solubility, and pharmacokinetic profile of this compound, encapsulation in lipid-based delivery systems is a promising strategy. These carriers can protect the lipid mediator from rapid degradation and can be designed for targeted delivery.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic molecules. Liposomal formulations can enhance the circulation time of this compound and can be surface-modified with ligands for targeted delivery.
-
Lipid Nanoparticles (LNPs): LNPs are a versatile platform for delivering lipid-soluble molecules. They can be formulated to control the release of the encapsulated cargo and have been successfully used for the delivery of other lipid-based therapeutics.
-
Biomimetic Nanocarriers: A more advanced approach involves the use of biomimetic nanocarriers, such as lipid nanoemulsions coated with macrophage membranes.[4] These carriers can mimic natural interactions within the body, potentially improving targeting and reducing clearance by the immune system.[4]
Quantitative Data from In Vivo Studies of Related SPMs
While specific quantitative data for this compound in vivo is limited in the public domain, data from studies on the closely related PCTR1 and other protectins can provide valuable guidance for experimental design.
| Mediator | Animal Model | Administration Route & Dose | Key Findings |
| PCTR1 | Mouse Peritonitis (E. coli-induced) | Intraperitoneal injection at peak inflammation | Enhanced macrophage recruitment and phagocytosis of E. coli; Decreased polymorphonuclear leukocyte (PMN) infiltration.[5][6] |
| PCTR1 | Human Monocytes/Macrophages (in vitro) | N/A | Promoted monocyte and macrophage migration in a dose-dependent manner (0.001 to 10.0 nmol/L).[5][6] |
| Protectin D1 (PD1) & Analogs | Mouse Model of Chronic Itch | Intrathecal administration (30, 100, or 300 pmol) | Notable reduction in itch observed for all tested protectins.[2] |
| Resolvin D1 (RvD1) | Mouse Model of Osteoarthritis | Intra-articular injection (in a nanoliposomal formulation) | Treated progressing cartilage damage when administered a month after surgery. |
Experimental Protocols
Protocol 1: Systemic Administration of this compound in a Mouse Model of Peritonitis
This protocol is adapted from studies on PCTR1 and is suitable for assessing the pro-resolving and anti-inflammatory effects of this compound.[5][6]
1. Materials:
- This compound (synthetic)
- Sterile, endotoxin-free saline
- Ethanol (200 proof)
- Male FVB mice (8-10 weeks old)
- Zymosan A from Saccharomyces cerevisiae
- Phosphate-buffered saline (PBS)
- Flow cytometry antibodies (e.g., for Ly-6G, F4/80)
- FACS buffer (PBS with 1% BSA)
2. Preparation of this compound Formulation: a. Prepare a stock solution of this compound in ethanol. b. On the day of injection, dilute the this compound stock solution in sterile saline to the desired final concentration. The final ethanol concentration should be less than 0.1%. c. Prepare a vehicle control of saline with the same final concentration of ethanol.
3. Experimental Procedure: a. Induce peritonitis in mice by intraperitoneal injection of 1 mg/ml zymosan in saline (100 µl per mouse). b. At the peak of inflammation (typically 4 hours post-zymosan injection), administer this compound (e.g., 10-100 ng per mouse) or vehicle via intraperitoneal injection. c. At desired time points (e.g., 12, 24, 48 hours post-treatment), euthanize the mice and collect peritoneal exudates by washing the peritoneal cavity with 5 ml of cold PBS. d. Determine the total leukocyte count in the exudate using a hemocytometer. e. Characterize the immune cell populations (neutrophils, macrophages) in the exudate using flow cytometry. Stain cells with fluorescently labeled antibodies against specific cell surface markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages).
4. Endpoint Analysis:
- Compare the total number of leukocytes and the number of neutrophils and macrophages between the this compound-treated and vehicle-treated groups.
- Assess macrophage phagocytic activity by ex vivo assays using the collected peritoneal macrophages.
Protocol 2: Preparation of a Lipid-Based Nanoemulsion for this compound Delivery
This protocol provides a general method for formulating a lipid mediator like this compound into a lipid nanoemulsion for improved in vivo stability and delivery. This is based on general principles of lipid-based drug delivery.
1. Materials:
- This compound
- A suitable oil phase (e.g., medium-chain triglycerides)
- A surfactant (e.g., Polysorbate 80)
- A co-surfactant (e.g., ethanol)
- Sterile water for injection
2. Formulation Procedure: a. Dissolve this compound in the oil phase. b. In a separate container, mix the surfactant and co-surfactant. c. Add the oil phase containing this compound to the surfactant/co-surfactant mixture and mix thoroughly. This forms the nanoemulsion pre-concentrate. d. To form the nanoemulsion, add the pre-concentrate dropwise to sterile water under gentle stirring. e. Characterize the resulting nanoemulsion for particle size, polydispersity index, and encapsulation efficiency using standard techniques (e.g., dynamic light scattering, HPLC). f. Sterilize the final formulation by filtration through a 0.22 µm filter.
3. In Vivo Administration:
- The this compound-loaded nanoemulsion can be administered via intravenous or intraperitoneal injection. The exact dose and administration volume will need to be optimized for the specific animal model and therapeutic application.
PCTR Biosynthesis and Signaling Pathways
Biosynthesis of PCTRs
This compound is biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA). The pathway involves a series of enzymatic steps, primarily involving lipoxygenases (LOX) and glutathione (B108866) S-transferases.[7]
Caption: Biosynthesis pathway of Protectin Conjugates in Tissue Regeneration (PCTR) from DHA.
Proposed Signaling Pathway of Protectins
While the specific receptor for this compound has not yet been identified, other protectins, such as Protectin D1 (PD1), are known to exert their effects by binding to G-protein coupled receptors (GPCRs).[8] This interaction initiates a signaling cascade that ultimately leads to the resolution of inflammation.
Caption: Proposed signaling pathway for protectins via a G-protein coupled receptor.
References
- 1. The Protectin Family of Specialized Pro-resolving Mediators: Potent Immunoresolvents Enabling Innovative Approaches to Target Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biomimetic Nanocarriers of Pro-Resolving Lipid Mediators for Resolution of Inflammation in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Protectin Family of Specialized Pro-resolving Mediators: Potent Immunoresolvents Enabling Innovative Approaches to Target Obesity and Diabetes [frontiersin.org]
Application Notes and Protocols for Studying the Effects of PCTR2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protectin Conjugate in Tissue Regeneration 2 (PCTR2) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the protectin family, this compound is anticipated to play a crucial role in the resolution of inflammation, tissue protection, and regeneration. SPMs are a class of endogenous lipid mediators that actively orchestrate the return to homeostasis after an inflammatory response. Understanding the cellular and molecular mechanisms of this compound is critical for developing novel therapeutics for a range of inflammatory diseases.
While the specific receptor for this compound has not yet been definitively identified, based on its structural similarity to other protectins and related SPMs, it is hypothesized to signal through G-protein coupled receptors (GPCRs) known to bind these mediators. The most probable candidate receptors include the ALX/FPR2 receptor (which binds Lipoxin A4 and Resolvin D1) and GPR37 (the receptor for Protectin D1). These application notes provide a comprehensive set of protocols to investigate the effects of this compound and to identify its cognate receptor(s).
Proposed this compound Signaling Pathways
The activation of GPCRs by this compound is expected to trigger a cascade of intracellular signaling events that collectively contribute to its pro-resolving functions. The two primary hypothesized pathways are detailed below.
Caption: Hypothesized this compound signaling pathways.
Experimental Workflow
A systematic approach is necessary to characterize the biological effects of this compound. The following workflow outlines the key experimental stages, from initial screening of cellular responses to more in-depth mechanistic studies.
Caption: Experimental workflow for this compound characterization.
Data Presentation: Expected Effects of this compound
The following table summarizes hypothetical quantitative data for the effects of this compound on various cellular responses, based on known actions of related SPMs. This serves as a template for presenting experimental findings.
| Assay Type | Cell Line | Parameter Measured | This compound Concentration | Expected Result (vs. Control) | EC50 / IC50 (nM) |
| Phagocytosis | Human Macrophages (THP-1 derived) | % of cells ingesting fluorescent beads | 10 nM | 150% Increase | ~1 nM |
| Chemotaxis | Human Neutrophils | Migration towards LTB4 | 1 nM | 60% Inhibition | ~0.5 nM |
| Calcium Mobilization | HEK293T-ALX/FPR2 | Intracellular Ca²⁺ concentration | 100 nM | 3-fold increase in fluorescence | ~10 nM |
| cAMP Accumulation | HEK293T-GPR37 | Intracellular cAMP levels | 10 nM | 50% Decrease | ~2 nM |
| ERK1/2 Phosphorylation | Human Macrophages | p-ERK1/2 levels by Western Blot | 1 nM | 2.5-fold increase at 5 min | ~0.8 nM |
| Cytokine Release | LPS-stimulated RAW 264.7 | TNF-α secretion by ELISA | 10 nM | 70% Inhibition | ~1.5 nM |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
Human Monocytic Cell Line (THP-1): For differentiation into macrophages to study phagocytosis and cytokine release. Culture in RPMI-1640 medium with 10% FBS and 0.05 mM 2-mercaptoethanol. Differentiate with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Human Neutrophils: Isolate from fresh human blood using Ficoll-Paque density gradient centrifugation. Use immediately for chemotaxis assays.
-
HEK293T Cells: For transient or stable expression of candidate receptors (ALX/FPR2, GPR37). Culture in DMEM with 10% FBS. Transfect with receptor-expressing plasmids using a suitable transfection reagent.
-
Macrophage Phagocytosis Assay
-
Cell Preparation: Plate PMA-differentiated THP-1 cells in a 96-well black, clear-bottom plate at 5 x 10⁴ cells/well and allow to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of this compound (0.01 nM to 100 nM) or vehicle control for 15 minutes at 37°C.
-
Phagocytosis Induction: Add fluorescently labeled zymosan particles or E. coli bioparticles to each well at a particle-to-cell ratio of 10:1.
-
Incubation: Incubate for 60 minutes at 37°C to allow for phagocytosis.
-
Quenching: Add trypan blue to quench the fluorescence of extracellular particles.
-
Data Acquisition: Measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/520 nm).
-
Analysis: Normalize the fluorescence of this compound-treated wells to the vehicle control and plot the dose-response curve to determine the EC50.
Neutrophil Chemotaxis Assay
-
Apparatus: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (5 µm pore size).
-
Chemoattractant: Add a known neutrophil chemoattractant (e.g., 10 nM LTB4) to the lower wells of the chamber.
-
Cell Preparation: Resuspend freshly isolated human neutrophils in a suitable buffer at 1 x 10⁶ cells/mL. Pre-incubate the cells with various concentrations of this compound (0.01 nM to 100 nM) or vehicle for 10 minutes at room temperature.
-
Assay Start: Add the neutrophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the migrated cells on the lower side of the membrane with a suitable stain (e.g., Diff-Quik).
-
Analysis: Count the number of migrated cells in several high-power fields for each condition. Calculate the percentage of inhibition of chemotaxis by this compound compared to the vehicle control and determine the IC50.
Intracellular Calcium Mobilization Assay
-
Cell Preparation: Seed HEK293T cells transiently expressing a candidate receptor (e.g., ALX/FPR2 or GPR37) in a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescent plate reader with kinetic reading capabilities.
-
Compound Addition: Inject varying concentrations of this compound into the wells while continuously recording the fluorescence.
-
Data Acquisition: Record the fluorescence intensity over time (typically for 1-2 minutes) to capture the transient increase in intracellular calcium.
-
Analysis: Determine the peak fluorescence intensity for each concentration and plot the dose-response curve to calculate the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Starvation: Culture macrophages (e.g., differentiated THP-1 or RAW 264.7) to ~80% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.
-
Treatment: Treat the cells with this compound (e.g., 10 nM) for various time points (0, 2, 5, 10, 30 minutes).
-
Cell Lysis: Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody against phospho-ERK1/2 (p-ERK1/2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Conclusion
These protocols provide a robust framework for the detailed investigation of the biological activities of this compound. By employing these methods, researchers can elucidate the signaling pathways, identify the cognate receptor(s), and characterize the pro-resolving and tissue-protective effects of this novel specialized pro-resolving mediator. Such studies will be instrumental in unlocking the therapeutic potential of this compound for a wide range of inflammatory conditions.
Application Notes and Protocols for PCTR2 Treatment in a Murine Model of Peritonitis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this document, specific studies on the application of PCTR2 in a murine model of peritonitis have not been extensively published. The following protocols and application notes are based on established methodologies for studying related specialized pro-resolving mediators (SPMs), such as Protectin D1 (PD1) and Maresin 1 (MaR1), in similar inflammatory models. Researchers should consider this a foundational guide to be adapted and optimized for this compound-specific investigations.
Introduction
Peritonitis is a life-threatening inflammation of the peritoneum, the membrane lining the abdominal cavity. Its resolution is an active process orchestrated by specialized pro-resolving mediators (SPMs). This compound, a protectin sulfidoconjugate, is an endogenous SPM with known involvement in inflammation and tissue regeneration[1]. This document provides a detailed framework for investigating the therapeutic potential of this compound in a murine model of peritonitis, including experimental protocols, expected data outcomes, and potential signaling pathways.
Quantitative Data Summary (Based on Related SPMs)
The following tables summarize quantitative data from studies on Protectin D1 (PD1) and Maresin 1 (MaR1) in murine peritonitis models. This data provides a benchmark for the anticipated effects of this compound.
Table 1: Effect of Protectin D1 (PD1) on Zymosan-Induced Peritonitis in Mice
| Parameter | Vehicle Control | PD1 (300 ng/mouse, i.p.) | Percent Change | Reference |
| Leukocyte Infiltration (cells/mL) | [2] | |||
| Neutrophils (PMN) | High | Significantly Reduced | ↓ | [2] |
| Mononuclear Cells | Moderate | Increased | ↑ | [2] |
| Phagocytosis of Zymosan | Baseline | Significantly Increased | ↑ | [2] |
| Lymphatic Clearance of Leukocytes | Baseline | Significantly Enhanced | ↑ | [2] |
Data adapted from studies on Protectin D1 in a zymosan-induced murine peritonitis model.[2]
Table 2: Effect of Maresin 1 (MaR1) on Zymosan-Induced Peritonitis in Mice
| Parameter | Vehicle Control | MaR1 (10 ng/mouse) | Percent Reduction in PMN Infiltration | Reference |
| Neutrophil (PMN) Infiltration | High | Significantly Reduced | 50-80% |
Data adapted from studies on Maresin 1 in a zymosan-induced murine peritonitis model.
Experimental Protocols
Murine Model of Zymosan-Induced Peritonitis
This protocol describes the induction of acute, self-resolving peritonitis using zymosan, a yeast cell wall component.
Materials:
-
Male FVB or C57BL/6 mice (6-8 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
This compound (synthetic, purity >95%)
-
Vehicle control (e.g., saline with 0.1% ethanol)
-
Anesthesia (e.g., isoflurane)
-
Peritoneal lavage buffer (e.g., sterile PBS with 2 mM EDTA)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Preparation of Zymosan Suspension: Prepare a sterile suspension of Zymosan A in saline at a concentration of 1 mg/mL.
-
Anesthesia: Anesthetize mice using isoflurane.
-
Induction of Peritonitis: Administer 1 mg/mL of the Zymosan A suspension via intraperitoneal (i.p.) injection.[2]
-
This compound Administration:
-
Prophylactic Treatment: Administer this compound (e.g., 1-300 ng/mouse, i.p.) or vehicle control simultaneously with or shortly before the zymosan injection.[2]
-
Therapeutic Treatment: Administer this compound or vehicle control at the peak of inflammation (e.g., 4-12 hours post-zymosan injection).[2]
-
-
Sample Collection (Peritoneal Lavage):
-
At designated time points (e.g., 4, 12, 24, 48 hours post-injection), euthanize mice.
-
Expose the peritoneal cavity and inject 5-10 mL of ice-cold peritoneal lavage buffer.
-
Gently massage the abdomen to dislodge cells.
-
Aspirate the peritoneal fluid (lavage).
-
-
Cellular Analysis:
-
Determine the total leukocyte count in the lavage fluid using a hemocytometer.
-
Prepare cytospin slides and perform differential cell counts (neutrophils, macrophages) after staining (e.g., Wright-Giemsa stain).
-
Use flow cytometry for detailed immune cell profiling (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
-
Analysis of Inflammatory Mediators:
-
Centrifuge the lavage fluid to pellet cells.
-
Use the supernatant to measure levels of cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., CXCL1, CXCL2) by ELISA or multiplex assay.
-
Analyze lipid mediator profiles using LC-MS/MS.
-
Macrophage Phagocytosis Assay (Efferocytosis)
This assay assesses the effect of this compound on the clearance of apoptotic neutrophils by macrophages.
Materials:
-
Peritoneal macrophages harvested from mice.
-
Neutrophils isolated from murine bone marrow or peritoneal exudates.
-
Apoptosis-inducing agent (e.g., UV irradiation or TNF-α/cycloheximide).
-
Fluorescent dye for labeling apoptotic cells (e.g., CFSE).
-
This compound.
-
Macrophage culture medium.
Procedure:
-
Isolate and Culture Macrophages: Harvest peritoneal macrophages and culture them in appropriate plates.
-
Induce Neutrophil Apoptosis: Isolate neutrophils and induce apoptosis. Confirm apoptosis using methods like Annexin V/Propidium Iodide staining.
-
Label Apoptotic Neutrophils: Label the apoptotic neutrophils with a fluorescent dye according to the manufacturer's protocol.
-
Treatment: Treat the cultured macrophages with this compound (e.g., 1-100 nM) or vehicle for a specified time (e.g., 15-30 minutes).
-
Co-culture: Add the fluorescently labeled apoptotic neutrophils to the macrophage culture and incubate.
-
Analysis:
-
After incubation, wash away non-engulfed neutrophils.
-
Quantify phagocytosis using fluorescence microscopy or flow cytometry by measuring the percentage of macrophages that have engulfed fluorescent neutrophils.
-
Visualization of Pathways and Workflows
Proposed Signaling Pathway for this compound in Resolution of Peritonitis
Caption: Proposed this compound signaling cascade in murine peritonitis.
Experimental Workflow for this compound Treatment in Murine Peritonitis
Caption: Workflow for this compound efficacy testing in peritonitis.
References
Application Notes and Protocols: Assessing the Bioactivity of PCTR2 in Primary Macrophage Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages are central players in the innate immune system, exhibiting remarkable plasticity to polarize into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes in response to microenvironmental cues.[1][2][3] This functional diversity makes them a critical target for therapeutic intervention in a wide range of diseases, including chronic inflammatory disorders, infectious diseases, and cancer. The modulation of macrophage function by novel bioactive compounds is therefore of significant interest.
This document provides a detailed guide for assessing the bioactivity of PCTR2, a putative immunomodulatory molecule, in primary macrophage cultures. While direct studies on this compound are emerging, the protocols and assays outlined here are based on established methodologies for characterizing similar bioactive molecules, such as Protectin Conjugate in Tissue Regeneration 1 (PCTR1) and agonists of Proteinase-Activated Receptor 2 (PAR2).[4][5] These related molecules have demonstrated effects on macrophage adhesion, migration, and cytokine production, suggesting a potential role for this compound in modulating macrophage-mediated inflammation and resolution.[4][5]
The following sections detail experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows to facilitate a comprehensive assessment of this compound's effects on primary macrophage functions.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured framework for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Macrophage Surface Marker Expression
| Treatment Group | Concentration (nM) | % CD86+ Cells (M1 Marker) | MFI of CD86 | % CD206+ Cells (M2 Marker) | MFI of CD206 |
| Vehicle Control | - | ||||
| LPS (100 ng/mL) | - | ||||
| IL-4 (20 ng/mL) | - | ||||
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound + LPS | 1 | ||||
| This compound + IL-4 | 1 |
MFI: Mean Fluorescence Intensity
Table 2: Effect of this compound on Cytokine and Chemokine Secretion
| Treatment Group | Concentration (nM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12p70 (pg/mL) | IL-10 (pg/mL) | CCL2 (MCP-1) (pg/mL) |
| Vehicle Control | - | |||||
| LPS (100 ng/mL) | - | |||||
| This compound | 0.1 | |||||
| This compound | 1 | |||||
| This compound | 10 | |||||
| This compound + LPS | 1 |
Table 3: Effect of this compound on Macrophage Gene Expression (Fold Change vs. Vehicle Control)
| Gene | LPS | This compound (1 nM) | This compound (1 nM) + LPS |
| Nos2 (iNOS) | |||
| Arg1 (Arginase-1) | |||
| Tnf | |||
| Il10 | |||
| Ccl2 |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the differentiation of functional macrophages from mouse bone marrow cells.[6]
Materials:
-
Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
Ice-cold sterile 1x PBS without Ca2+/Mg2+
-
5 mM EDTA in PBS
-
70 µm and 40 µm cell strainers
-
Sterile dissection tools
-
Syringes (10 mL) and 25G needles
-
Petri dishes (non-tissue culture treated)
-
6-well tissue culture plates
Procedure:
-
Euthanize a C57BL/6 mouse according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femurs and tibias and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow out using a 25G needle attached to a syringe filled with complete DMEM.[7]
-
Pass the cell suspension through a 70 µm cell strainer to remove debris.
-
Centrifuge the cells at 300 x g for 7 minutes at 4°C.
-
Resuspend the cell pellet in complete DMEM and perform a cell count.
-
Plate the cells in 100 mm non-tissue culture treated petri dishes at a density of 5 x 10^6 cells per dish in 10 mL of complete DMEM supplemented with 20 ng/mL M-CSF.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add another 5 mL of complete DMEM with 20 ng/mL M-CSF to each plate.
-
On day 7, the cells will be differentiated into macrophages. To harvest, discard the media, wash with ice-cold PBS, and add 5 mL of ice-cold PBS with 5 mM EDTA. Incubate on ice for 5-10 minutes.
-
Gently scrape the cells and collect the suspension. Centrifuge at 300 x g for 7 minutes.
-
Resuspend the BMDMs in complete DMEM for subsequent experiments.
Protocol 2: Assessment of Macrophage Polarization by Flow Cytometry
This protocol allows for the quantification of M1 and M2 macrophage populations based on surface marker expression.[1][3]
Materials:
-
Differentiated BMDMs
-
This compound, LPS, IL-4
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., FITC-CD86, PE-CD206)
-
Flow cytometer
Procedure:
-
Seed BMDMs in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations, with or without M1 (LPS, 100 ng/mL) or M2 (IL-4, 20 ng/mL) polarizing stimuli, for 24 hours.
-
Harvest the cells by gentle scraping.
-
Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in FACS buffer containing Fc block and incubate for 15 minutes on ice.
-
Add the fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity for each marker.
Protocol 3: Measurement of Cytokine Secretion by ELISA
This protocol quantifies the concentration of secreted cytokines in the cell culture supernatant.[8][9]
Materials:
-
Cell culture supernatants from treated BMDMs
-
Commercially available ELISA kits for TNF-α, IL-6, IL-12p70, and IL-10
-
Microplate reader
Procedure:
-
Seed BMDMs in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells as described in Protocol 2 for 24 hours.
-
Collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove cellular debris.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the concentration of each cytokine based on the standard curve.
Protocol 4: Analysis of Gene Expression by quantitative RT-PCR (qRT-PCR)
This protocol measures the relative expression levels of target genes in macrophages.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (Nos2, Arg1, Tnf, Il10, Ccl2) and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
Procedure:
-
Treat BMDMs in a 6-well plate as described in Protocol 2 for 6-24 hours (time point to be optimized).
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control, normalized to the housekeeping gene.
Visualizations: Signaling Pathways and Workflows
This compound Signaling Pathway in Macrophages
Caption: Proposed this compound signaling cascade in macrophages.
Experimental Workflow for Assessing this compound Bioactivity
Caption: Workflow for this compound bioactivity assessment.
Logical Relationship of Macrophage Polarization States
Caption: Macrophage M1/M2 polarization states.
References
- 1. criver.com [criver.com]
- 2. promab.com [promab.com]
- 3. Macrophage variance: investigating how macrophage origin influences responses to soluble and physical cues with immortalized vs. primary cells in 2D and 3D culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteinase-activated Receptor 2 Activation Promotes an Anti-inflammatory and Alternatively Activated Phenotype in LPS-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the generation and assessment of functional macrophages from mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage Survival Assay Using High Content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Kits - Creative Biolabs [macrophage.creative-biolabs.com]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of PCTR2 on Neutrophil Efferocytosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Protectin Conjugate in Tissue Regeneration 2 (PCTR2) on neutrophil efferocytosis. This document is intended to guide researchers in designing and executing experiments to elucidate the role of this specialized pro-resolving mediator (SPM) in inflammatory resolution and tissue repair.
Introduction
Protectin Conjugates in Tissue Regeneration (PCTRs) are a class of SPMs derived from docosahexaenoic acid (DHA) that play a crucial role in the resolution of inflammation.[1][2][3] While much of the research has focused on PCTR1, the broader family of PCTRs, including this compound and PCTR3, are also recognized for their potent anti-inflammatory and pro-resolving bioactions.[3] PCTRs have been shown to enhance macrophage efferocytosis and phagocytosis, key processes in the clearance of apoptotic cells and the restoration of tissue homeostasis.[1][2][4] This document will focus on the potential role of this compound in modulating neutrophil efferocytosis, a critical process for the removal of apoptotic neutrophils at sites of inflammation, thereby preventing secondary necrosis and the release of pro-inflammatory mediators.
While direct evidence for the effects of this compound on neutrophil efferocytosis is limited, based on the known functions of the PCTR family, it is hypothesized that this compound will also enhance this process. These application notes will provide the necessary background, protocols, and tools to investigate this hypothesis.
Putative Signaling Pathway of this compound in Enhancing Efferocytosis
The following diagram illustrates the hypothesized signaling pathway for this compound, based on the known mechanisms of other PCTRs, such as PCTR1, which are known to act via the ALX/FPR2 receptor.
Caption: Putative this compound signaling pathway for enhanced efferocytosis.
Experimental Workflow for Neutrophil Efferocytosis Assay
The diagram below outlines the key steps for performing an in vitro neutrophil efferocytosis assay to assess the effect of this compound.
Caption: Experimental workflow for this compound effect on neutrophil efferocytosis.
Quantitative Data Summary
As specific quantitative data for the effect of this compound on neutrophil efferocytosis is not yet widely available in the literature, the following tables are provided as templates for researchers to record and structure their experimental data.
Table 1: Dose-Response Effect of this compound on Neutrophil Efferocytosis Index
| This compound Concentration (nM) | Efferocytosis Index (%) | Standard Deviation | p-value (vs. Vehicle) |
| 0 (Vehicle Control) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Table 2: Comparison of this compound with other SPMs on Neutrophil Efferocytosis
| Treatment (10 nM) | Efferocytosis Index (%) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle Control | |||
| This compound | |||
| PCTR1 | |||
| Resolvin D1 |
Detailed Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
Materials:
-
Ficoll-Paque PLUS
-
3% Dextran in 0.9% NaCl
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS) without Ca2+/Mg2+
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Human peripheral blood from healthy donors
Procedure:
-
Dilute fresh human peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers, collecting the granulocyte/erythrocyte pellet at the bottom.
-
Resuspend the pellet in PBS and add 3% Dextran solution. Mix well and allow the erythrocytes to sediment for 30 minutes at room temperature.
-
Collect the upper neutrophil-rich supernatant and transfer to a new tube.
-
Centrifuge at 250 x g for 10 minutes.
-
To remove remaining erythrocytes, resuspend the pellet in RBC Lysis Buffer and incubate for 5-10 minutes on ice.
-
Stop the lysis by adding an excess of PBS and centrifuge at 250 x g for 5 minutes.
-
Wash the neutrophil pellet twice with PBS.
-
Resuspend the purified neutrophils in RPMI-1640 medium supplemented with 10% FBS.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
Protocol 2: Induction of Apoptosis in Target Cells
Materials:
-
Jurkat T cells (or other suitable target cell line)
-
RPMI-1640 medium with 10% FBS
-
Staurosporine (B1682477) or a UV crosslinker
-
Annexin V/Propidium Iodide (PI) staining kit
-
Fluorescent dye (e.g., CFSE or pHrodo Red AM)
Procedure:
-
Culture Jurkat T cells to the desired density.
-
Apoptosis Induction (choose one method):
-
Staurosporine: Incubate cells with 1 µM staurosporine for 3-4 hours at 37°C.[5]
-
UV Irradiation: Expose cells to UV radiation (254 nm) for 10-20 minutes and then incubate for 2-3 hours at 37°C.
-
-
Labeling of Apoptotic Cells:
-
Wash the apoptotic cells with serum-free medium.
-
Resuspend the cells at 1x10^7 cells/mL in serum-free medium.
-
Add the fluorescent dye according to the manufacturer's instructions (e.g., 1 µM CFSE) and incubate for 30 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding an equal volume of cold RPMI-1640 with 10% FBS.
-
Wash the labeled apoptotic cells three times with complete medium.
-
-
Confirmation of Apoptosis:
-
Stain a small aliquot of the cells with Annexin V and PI according to the manufacturer's protocol.
-
Analyze by flow cytometry to confirm a high percentage of early apoptotic cells (Annexin V positive, PI negative).
-
Protocol 3: Neutrophil Efferocytosis Assay
Materials:
-
Isolated human neutrophils
-
Labeled apoptotic target cells
-
This compound stock solution (in ethanol (B145695) or other suitable solvent)
-
Vehicle control (same solvent as this compound)
-
24-well tissue culture plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed 1x10^6 neutrophils per well in a 24-well plate.
-
Pre-treat the neutrophils with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control for 15-30 minutes at 37°C.
-
Add the fluorescently labeled apoptotic cells to the neutrophils at a ratio of 3:1 (apoptotic cells:neutrophils).
-
Incubate the co-culture for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stopping the Assay and Removing Non-engulfed Cells:
-
Place the plate on ice to stop the efferocytosis process.
-
Gently wash the wells three times with ice-cold PBS to remove non-engulfed apoptotic cells.
-
-
Quantification:
-
Flow Cytometry:
-
Gently detach the neutrophils from the wells.
-
Analyze the cells on a flow cytometer. The percentage of fluorescently positive neutrophils represents the percentage of efferocytosing cells.
-
-
Fluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on slides with a mounting medium containing DAPI to stain the nuclei.
-
Capture images using a fluorescence microscope.
-
The efferocytosis index can be calculated as: (Number of neutrophils containing apoptotic bodies / Total number of neutrophils) x 100. At least 200 neutrophils should be counted per condition.
-
-
Data Analysis
Statistical analysis should be performed using appropriate tests (e.g., Student's t-test or ANOVA with post-hoc tests) to determine the significance of the observed effects of this compound on neutrophil efferocytosis. A p-value of less than 0.05 is typically considered statistically significant.
These application notes provide a framework for investigating the effects of this compound on neutrophil efferocytosis. By following these protocols and utilizing the provided templates, researchers can generate valuable data to further understand the role of this SPM in the resolution of inflammation. Given the limited specific information on this compound, such studies are crucial for advancing our knowledge of pro-resolving lipid mediators and their potential therapeutic applications.
References
- 1. Protectin conjugates in tissue regeneration 1 restores lipopolysaccharide-induced pulmonary endothelial glycocalyx loss via ALX/SIRT1/NF-kappa B axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protectin Family of Specialized Pro-resolving Mediators: Potent Immunoresolvents Enabling Innovative Approaches to Target Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel proresolving and tissue-regenerative resolvin and protectin sulfido-conjugated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Efferocytosis by Single-cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experiments Using Synthetic PCTR2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protectin Conjugates in Tissue Regeneration (PCTRs) are a class of specialized pro-resolving mediators (SPMs) derived from docosahexaenoic acid (DHA). These molecules play a crucial role in the resolution of inflammation and the promotion of tissue repair. Synthetic Protectin Conjugate in Tissue Regeneration 2 (PCTR2) is a member of this family, biosynthesized from its precursor PCTR1.[1] While direct extensive research on this compound is emerging, its bioactions are expected to be similar to other members of the PCTR family, which have demonstrated potent anti-inflammatory and pro-resolving activities in various in vitro and in vivo models.[2][3]
These application notes provide a comprehensive guide for utilizing synthetic this compound in in vitro experiments, focusing on its potential roles in modulating immune cell functions. The protocols and data presented are based on established methodologies for studying SPMs and the known activities of the broader PCTR family.
Data Presentation
The following tables summarize the expected quantitative outcomes of in vitro assays based on the activities of the closely related PCTR1 and the general dose-dependent nature of protectin sulfido-conjugates.[3] Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and assay conditions.
Table 1: Expected Effects of Synthetic this compound on Macrophage Functions
| Assay | Cell Type | Expected Effect of this compound | Concentration Range (nM) | Key Markers/Readouts |
| Macrophage Polarization | Human or Murine Macrophages | Promotion of M2 (pro-resolving) phenotype | 1 - 100 | Increased expression of CD206, Arginase-1; Decreased expression of iNOS, TNF-α |
| Efferocytosis | Human or Murine Macrophages | Enhancement of apoptotic cell clearance | 0.1 - 10 | Increased phagocytosis of pHrodo-labeled apoptotic neutrophils or thymocytes |
| Cytokine Secretion | LPS-stimulated Human or Murine Macrophages | Reduction of pro-inflammatory cytokines | 1 - 100 | Decreased secretion of TNF-α, IL-6, IL-1β; Increased secretion of IL-10 |
Table 2: Expected Effects of Synthetic this compound on Neutrophil Functions
| Assay | Cell Type | Expected Effect of this compound | Concentration Range (nM) | Key Readouts |
| Chemotaxis | Human or Murine Neutrophils | Inhibition of migration towards chemoattractants | 1 - 100 | Reduced migration in a Boyden chamber or microfluidic device towards LTB4 or fMLP |
| Reactive Oxygen Species (ROS) Production | fMLP- or PMA-stimulated Human Neutrophils | Reduction of oxidative burst | 10 - 1000 | Decreased fluorescence of ROS-sensitive probes (e.g., DCFH-DA) |
| Neutrophil Extracellular Trap (NET) Formation | PMA- or LPS-stimulated Human Neutrophils | Attenuation of NETosis | 10 - 1000 | Reduced quantification of extracellular DNA with cell-impermeable DNA dyes |
Experimental Protocols
Macrophage Polarization Assay
Objective: To determine the effect of synthetic this compound on macrophage polarization towards an M1 (pro-inflammatory) or M2 (pro-resolving) phenotype.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived macrophages (BMDMs).
-
Macrophage colony-stimulating factor (M-CSF) for differentiation.
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization.
-
Interleukin-4 (IL-4) for M2 polarization.
-
Synthetic this compound (in ethanol (B145695) or DMSO).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Antibodies for flow cytometry (e.g., anti-CD86 for M1, anti-CD206 for M2).
-
Reagents for qPCR (e.g., TRIzol, reverse transcriptase, SYBR Green).
Protocol:
-
Macrophage Differentiation: Isolate monocytes from PBMCs and differentiate them into macrophages by culturing with M-CSF (50 ng/mL) for 6-7 days. For BMDMs, culture bone marrow cells with M-CSF (20 ng/mL) for 7 days.
-
Cell Plating: Seed differentiated macrophages into 6-well plates at a density of 1 x 10^6 cells/well.
-
Treatment:
-
M1 Polarization Control: Treat cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
M2 Polarization Control: Treat cells with IL-4 (20 ng/mL).
-
This compound Treatment: Pre-treat cells with varying concentrations of synthetic this compound (e.g., 1, 10, 100 nM) for 1 hour before adding M1 or M2 polarizing stimuli. Include a vehicle control.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers. Analyze using a flow cytometer.
-
qPCR: Isolate RNA, perform reverse transcription, and quantify the expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arginase-1, IL-10) marker genes.
-
ELISA: Collect cell culture supernatants to measure the secretion of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10).
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To evaluate the effect of synthetic this compound on neutrophil migration towards a chemoattractant.
Materials:
-
Freshly isolated human neutrophils from healthy donors.
-
Chemoattractant (e.g., Leukotriene B4 (LTB4) or f-Met-Leu-Phe (fMLP)).
-
Synthetic this compound.
-
Boyden chamber with a 3-5 µm pore size polycarbonate membrane.
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Cell viability stain (e.g., Calcein-AM).
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using a density gradient centrifugation method.
-
Cell Labeling: Resuspend neutrophils in assay buffer and label with Calcein-AM for 30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant (e.g., 10 nM LTB4) to the lower wells of the Boyden chamber.
-
In a separate tube, pre-incubate the Calcein-AM labeled neutrophils (1 x 10^6 cells/mL) with varying concentrations of synthetic this compound (e.g., 1, 10, 100 nM) or vehicle for 15 minutes at room temperature.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Boyden chamber inserts.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Quantification:
-
Remove the inserts and wipe the upper surface of the membrane to remove non-migrated cells.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Calculate the percentage of migration relative to the positive control (chemoattractant alone).
-
Macrophage Efferocytosis Assay
Objective: To assess the ability of synthetic this compound to enhance the clearance of apoptotic cells by macrophages.
Materials:
-
Differentiated macrophages (as in Protocol 1).
-
Apoptotic cells (e.g., human neutrophils or Jurkat T-cells induced to apoptosis by UV irradiation or staurosporine (B1682477) treatment).
-
pH-sensitive fluorescent dye (e.g., pHrodo Red).
-
Synthetic this compound.
-
Fluorescence microscope or high-content imaging system.
Protocol:
-
Induction of Apoptosis: Induce apoptosis in neutrophils or Jurkat cells. Confirm apoptosis using Annexin V/Propidium Iodide staining.
-
Labeling of Apoptotic Cells: Label the apoptotic cells with pHrodo Red according to the manufacturer's instructions. This dye fluoresces brightly in the acidic environment of the phagosome.
-
Efferocytosis Assay:
-
Plate macrophages in a 96-well plate (5 x 10^4 cells/well).
-
Treat macrophages with varying concentrations of synthetic this compound (e.g., 0.1, 1, 10 nM) or vehicle for 1 hour.
-
Add the pHrodo-labeled apoptotic cells to the macrophages at a ratio of 3:1 (apoptotic cells:macrophages).
-
-
Live-Cell Imaging: Immediately begin imaging the co-culture using a fluorescence microscope or a high-content imaging system within an incubator at 37°C and 5% CO₂. Acquire images every 15-30 minutes for 2-4 hours.
-
Analysis: Quantify the red fluorescence intensity per macrophage over time. An increase in fluorescence indicates engulfment of apoptotic cells. Calculate the efferocytosis index (percentage of macrophages that have engulfed at least one apoptotic cell).
Signaling Pathways and Visualizations
The precise signaling pathways activated by this compound are still under investigation. However, based on the actions of other SPMs, it is likely that this compound acts through G protein-coupled receptors (GPCRs) to initiate its pro-resolving effects.[2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. The Protectin Family of Specialized Pro-resolving Mediators: Potent Immunoresolvents Enabling Innovative Approaches to Target Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory signaling through G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PCTR2 in the Resolution of Infectious Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is an active and highly regulated process essential for restoring tissue homeostasis following infection or injury. Specialized pro-resolving mediators (SPMs) are a superfamily of lipid mediators that orchestrate this resolution. Within this superfamily, the Protectin Conjugates in Tissue Regeneration (PCTR) are a recently identified class of cysteinyl-SPMs. PCTR2 is a member of this family, biosynthesized from its precursor PCTR1. While research into the specific functions of this compound is ongoing, the PCTR family, in general, has been shown to play a crucial role in the resolution of infectious inflammation. They exhibit potent pro-resolving and tissue regenerative actions, including enhancing macrophage phagocytosis and efferocytosis, limiting neutrophil infiltration, and regulating cytokine production.[1][2]
These application notes provide an overview of the current understanding of this compound's role in resolving infectious inflammation, along with detailed protocols for key experiments to study its effects. It is important to note that while the broader family of cysteinyl-SPMs has been studied, specific quantitative data and the definitive signaling pathway for this compound are still under investigation. Much of the current knowledge is extrapolated from studies on PCTR1 and related cys-SPMs.
Proposed Signaling Pathway of this compound
As a cysteinyl-SPM, this compound is proposed to exert its pro-resolving effects through a G-protein coupled receptor (GPCR). While the specific receptor for this compound has not yet been definitively identified, related cys-SPMs have been shown to signal through receptors such as GPR18, ALX/FPR2, and ChemR23.[2][3][4] The downstream signaling cascade is thought to involve the upregulation of TNF receptor-associated factor 3 (TRAF3), which in turn enhances the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[3][5][6] This pathway ultimately leads to increased macrophage phagocytosis and a reduction in neutrophil infiltration at the site of inflammation.
Data Presentation
Quantitative data on the specific bioactions of this compound are currently limited in published literature. The following tables summarize the available data for the closely related PCTR1 and the general effects of the PCTR family.
Table 1: Quantitative Bioactions of PCTR1
| Bioaction | Cell Type | Concentration/Dose | Effect | Reference |
| Enhanced Cell Adhesion | Human Monocytes | 0.01 - 10 nmol/L | Dose-dependent increase in adhesion to fibronectin | [7] |
| Enhanced Cell Adhesion | Human Macrophages | 0.01 - 10 nmol/L | Dose-dependent increase in adhesion to fibronectin | [7] |
| Enhanced Chemotaxis | Human Monocytes | 0.001 - 10 nmol/L | Dose-dependent enhancement of chemotaxis towards MCP-1 | [7][8] |
| Enhanced Chemotaxis | Human Macrophages | 0.001 - 10 nmol/L | Dose-dependent enhancement of chemotaxis towards MCP-1 | [7][8] |
| Decreased Neutrophil Infiltration | Murine Peritonitis Model | 100 ng/mouse | Significant reduction in polymorphonuclear leukocyte numbers in peritoneal exudate | [9] |
| Increased Macrophage Recruitment | Murine Peritonitis Model | 100 ng/mouse | Significant increase in macrophage numbers in peritoneal exudate | [9] |
Table 2: Qualitative Pro-Resolving Actions of the PCTR Family and cys-SPMs
| Bioaction | Model System | Effect | Reference |
| Enhanced Macrophage Phagocytosis | In vitro and in vivo | Increased uptake of bacteria and apoptotic cells | [1][2] |
| Enhanced Macrophage Efferocytosis | In vitro and in vivo | Increased clearance of apoptotic neutrophils | [2] |
| Limited Neutrophil Infiltration | Murine Peritonitis Model | Reduced accumulation of neutrophils at the site of infection | [1][2] |
| Regulation of Cytokines | Murine Peritonitis Model | Decreased levels of pro-inflammatory prostaglandins | [9] |
| Tissue Regeneration | Planaria Model | Accelerated tissue regeneration | [1] |
| Control of Infection | Murine Peritonitis Model | Enhanced clearance of E. coli | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the role of this compound in the resolution of infectious inflammation.
Protocol 1: In Vitro Macrophage Efferocytosis Assay
This protocol details a method to assess the ability of this compound to enhance the engulfment of apoptotic cells (efferocytosis) by macrophages.
Materials:
-
Primary macrophages (e.g., bone marrow-derived or peritoneal macrophages)
-
Apoptotic cells (e.g., neutrophils or thymocytes)
-
This compound (synthetic)
-
Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS)
-
Fluorescent dye for labeling apoptotic cells (e.g., pHrodo Red AM Intracellular pH Indicator or CFSE)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Macrophage Preparation: a. Isolate primary macrophages from mice and culture them in appropriate medium until adherent. b. Pre-treat macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control for 15-30 minutes at 37°C.
-
Apoptotic Cell Preparation: a. Isolate target cells for apoptosis (e.g., murine neutrophils or thymocytes). b. Induce apoptosis by a suitable method (e.g., UV irradiation for thymocytes or overnight culture for neutrophils). c. Label the apoptotic cells with a fluorescent dye according to the manufacturer's instructions.
-
Efferocytosis Assay: a. Add the fluorescently labeled apoptotic cells to the this compound-treated macrophages at a ratio of approximately 5:1 (apoptotic cells to macrophages). b. Co-culture for 30-90 minutes at 37°C to allow for phagocytosis. c. Gently wash the cells to remove non-engulfed apoptotic cells.
-
Quantification: a. Flow Cytometry: Detach the macrophages and analyze the percentage of fluorescently positive macrophages (indicating engulfment of apoptotic cells) and the mean fluorescence intensity (indicating the number of engulfed cells per macrophage). b. Fluorescence Microscopy: Visualize the cells and count the number of macrophages containing fluorescently labeled apoptotic cells. The phagocytic index can be calculated as the percentage of phagocytosing macrophages multiplied by the average number of engulfed cells per macrophage.
Protocol 2: Murine Model of E. coli-induced Peritonitis
This protocol describes an in vivo model to assess the pro-resolving effects of this compound in a bacterial infection setting.
Materials:
-
6-8 week old mice (e.g., C57BL/6)
-
Escherichia coli (e.g., serotype O6:K2:H1)
-
This compound (synthetic)
-
Sterile phosphate-buffered saline (PBS)
-
Flow cytometry antibodies (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
Procedure:
-
Infection: a. Inject mice intraperitoneally (i.p.) with a non-lethal dose of E. coli (e.g., 10^5 CFU per mouse) in sterile PBS.
-
Treatment: a. At the peak of inflammation (e.g., 4-6 hours post-infection), administer this compound (e.g., 10-100 ng per mouse) or vehicle control via i.p. or intravenous (i.v.) injection.
-
Sample Collection: a. At various time points (e.g., 12, 24, 48 hours post-infection), euthanize the mice. b. Collect peritoneal exudate by lavage with 5 mL of cold PBS.
-
Analysis: a. Cell Counts and Differentials: Determine the total number of leukocytes in the peritoneal lavage fluid. Use flow cytometry to identify and quantify different immune cell populations, particularly neutrophils (Ly6G+) and macrophages (F4/80+). b. Bacterial Clearance: Plate serial dilutions of the peritoneal lavage fluid on agar (B569324) plates to determine the number of viable E. coli CFU. c. Cytokine and Lipid Mediator Analysis: Centrifuge the lavage fluid and collect the supernatant for analysis of cytokines (by ELISA or multiplex assay) and lipid mediators (by LC-MS/MS, see Protocol 3).
Protocol 3: Lipid Mediator Profiling by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of this compound and other lipid mediators from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (e.g., peritoneal lavage fluid, plasma)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
-
Solvents (e.g., methanol, acetonitrile, water, formic acid)
-
Internal standards (deuterated lipid mediators)
Procedure:
-
Sample Preparation and Extraction: a. To the biological sample, add an internal standard mixture containing deuterated forms of the lipid mediators of interest. b. Perform solid-phase extraction (SPE) to isolate and concentrate the lipid mediators. This typically involves conditioning the SPE cartridge, loading the sample, washing away interfering substances, and eluting the lipid mediators with an organic solvent.
-
LC-MS/MS Analysis: a. Reconstitute the dried eluate in a suitable solvent for LC-MS/MS analysis. b. Inject the sample into the LC-MS/MS system. The lipid mediators are separated by liquid chromatography based on their physicochemical properties. c. The separated mediators are then ionized and detected by the mass spectrometer. Multiple Reaction Monitoring (MRM) is a commonly used mode for targeted quantification, where specific precursor-to-product ion transitions for each lipid mediator are monitored.
-
Data Analysis: a. Identify and quantify this compound and other lipid mediators by comparing their retention times and mass spectra to those of authentic standards. b. Normalize the results to the internal standards to account for variations in extraction efficiency and instrument response.
Conclusion
This compound holds promise as a key player in the resolution of infectious inflammation. Its ability to enhance the clearance of pathogens and apoptotic cells while dampening the neutrophil-driven inflammatory response makes it an attractive target for the development of novel pro-resolving therapies. The protocols outlined in these application notes provide a framework for researchers to further investigate the specific functions and mechanisms of action of this compound, which will be crucial for translating our understanding of this mediator into clinical applications. Further research is needed to identify the specific receptor for this compound and to obtain more detailed quantitative data on its bioactions in various models of infectious inflammation.
References
- 1. inotiv.com [inotiv.com]
- 2. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve I… [ouci.dntb.gov.ua]
- 3. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. olac.berkeley.edu [olac.berkeley.edu]
- 6. researchgate.net [researchgate.net]
- 7. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PCTR2 Stability and Storage Conditions
Important Note for Researchers: The following information is a generalized guide based on best practices for protein stability and storage. As "PCTR2" is a designation that does not correspond to a publicly documented protein, the following recommendations should be adapted and validated for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for a purified protein like this compound?
For short-term storage (1-7 days), it is generally recommended to keep the protein solution at 4°C. For long-term storage, aliquoting the protein into single-use volumes and storing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.[1][2] The optimal storage temperature should be empirically determined for this compound.
Q2: My this compound protein has precipitated out of solution. What could be the cause and how can I prevent it?
Protein precipitation can be caused by several factors, including incorrect buffer pH, low ionic strength, high protein concentration, or the absence of stabilizing agents.[1] To prevent this, ensure the buffer pH is optimal for this compound solubility, consider increasing the ionic strength (e.g., with 150 mM NaCl), and screen for stabilizing excipients such as glycerol (B35011) (5-20%) or sucrose.[2] It is also crucial to handle the protein solution gently and avoid vigorous shaking or vortexing.[1]
Q3: I am observing a loss of this compound activity over time. What are the potential reasons?
Loss of activity can stem from several sources of instability:
-
Proteolytic Degradation: Endogenous proteases co-purified with this compound can lead to its degradation.[1] Adding protease inhibitors to the buffer during purification and for storage can mitigate this.[1]
-
Oxidation: Cysteine residues in proteins are susceptible to oxidation, which can lead to aggregation and loss of function.[1] Including a reducing agent like DTT or 2-mercaptoethanol (B42355) in the buffer can help maintain a reducing environment.[2]
-
Denaturation: Exposure to high temperatures, extreme pH, or repeated freeze-thaw cycles can cause the protein to unfold and lose its native conformation.[1][3]
-
Adsorption to Surfaces: Proteins can adsorb to the surface of storage vials, leading to a decrease in the effective concentration. Using low-protein-binding tubes can help minimize this issue.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased Protein Concentration | Adsorption to storage vessel | Use low-protein-binding microcentrifuge tubes. Consider adding a carrier protein like BSA (if compatible with downstream applications). |
| Cloudiness or Precipitation | Suboptimal buffer conditions (pH, ionic strength) | Screen a range of buffer pH values and salt concentrations to determine the optimal conditions for this compound solubility. |
| High protein concentration | Dilute the protein to a lower concentration. Determine the maximum soluble concentration for your specific buffer conditions. | |
| Freeze-thaw stress | Aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles.[1] Add cryoprotectants like glycerol (10-50%) to the storage buffer. | |
| Loss of Biological Activity | Proteolytic degradation | Add a cocktail of protease inhibitors to the protein solution.[1] |
| Oxidation | Add a reducing agent such as DTT (1-5 mM) or TCEP (0.1-0.5 mM) to the storage buffer, if compatible with this compound's structure (e.g., no critical disulfide bonds).[2] | |
| Improper refolding (if applicable) | Optimize the refolding protocol by screening different buffer conditions, temperatures, and refolding rates. | |
| Aggregation | Thermal stress | Maintain the protein at a constant, cool temperature (e.g., on ice or at 4°C) during handling and experiments.[1][2] |
| Agitation | Handle the protein solution gently. Avoid vigorous vortexing or shaking.[1] |
Experimental Protocols
Protocol 1: Determination of Optimal Storage Buffer
This experiment aims to identify the most suitable buffer for maintaining this compound stability.
Methodology:
-
Buffer Preparation: Prepare a panel of buffers with varying pH (e.g., 6.0, 7.0, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
Dialysis/Buffer Exchange: Exchange the purified this compound into each of the prepared buffers.
-
Incubation: Aliquot the this compound in each buffer and incubate at different temperatures (e.g., 4°C, 25°C, and a stressed condition like 37°C) for various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: At each time point, assess the stability of this compound using the following methods:
-
Visual Inspection: Check for any signs of precipitation or cloudiness.
-
UV-Vis Spectroscopy: Measure the absorbance at 280 nm to monitor for protein loss due to precipitation.
-
SDS-PAGE: Analyze the integrity of the protein and check for degradation products.
-
Functional Assay: Measure the biological activity of this compound to assess its functional stability.
-
Protocol 2: Freeze-Thaw Stability Assessment
This protocol evaluates the stability of this compound after multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation: Aliquot purified this compound in the determined optimal storage buffer. Prepare parallel sets with and without a cryoprotectant (e.g., 20% glycerol).
-
Freeze-Thaw Cycles: Subject the aliquots to a series of freeze-thaw cycles. A single cycle consists of freezing the sample at -80°C for at least 1 hour, followed by thawing at room temperature or on ice.
-
Analysis: After 1, 3, 5, and 10 cycles, analyze the this compound for:
-
Aggregation: Use Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to detect the formation of aggregates.
-
Degradation: Analyze by SDS-PAGE.
-
Activity: Perform a functional assay to measure the remaining biological activity.
-
Factors Influencing this compound Stability
Caption: Key factors influencing the stability of this compound.
References
Technical Support Center: PCTR2 Quantification by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Protectin CTR2 (PCTR2) using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound (Protectin-Cysteine-Threonine-Arginine-2) is a specialized pro-resolving mediator (SPM), a class of lipid molecules that actively orchestrate the resolution of inflammation.[1] As a key player in damping down the inflammatory response, the accurate quantification of this compound in biological systems is crucial for understanding its role in various inflammatory diseases and for the development of new therapeutic strategies.
Q2: What are the main challenges in quantifying this compound by mass spectrometry?
A2: The quantification of this compound, like other lipid mediators, presents several analytical challenges:
-
Low Physiological Concentrations: this compound is typically present at very low levels (picomolar to nanomolar range) in biological matrices, requiring highly sensitive instrumentation.
-
Chemical Instability: As a lipid-based molecule, this compound can be prone to degradation during sample collection, storage, and processing.
-
Matrix Effects: Complex biological samples (e.g., plasma, synovial fluid) contain numerous other molecules that can interfere with the ionization of this compound in the mass spectrometer, a phenomenon known as ion suppression.
-
Isomeric Compounds: The presence of structurally similar isomers can complicate the separation and specific detection of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric quantification of this compound.
Issue 1: Poor or No Signal Intensity
| Potential Cause | Troubleshooting Recommendation |
| Sample Degradation | - Immediately flash-freeze samples after collection and store them at -80°C.- Minimize freeze-thaw cycles.- Consider adding antioxidants like butylated hydroxytoluene (BHT) during sample extraction. |
| Inefficient Extraction | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. C18-based SPE is commonly used for lipid mediators.- Ensure the pH of the sample and solvents is appropriate for this compound extraction. |
| Ion Suppression | - Improve sample cleanup to remove interfering matrix components.- Optimize the chromatographic separation to resolve this compound from co-eluting interfering species.- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for ion suppression. |
| Suboptimal Instrument Settings | - Perform regular tuning and calibration of the mass spectrometer.- Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) for this compound. |
Issue 2: Poor Peak Shape and Chromatography
| Potential Cause | Troubleshooting Recommendation |
| Inappropriate LC Column | - Use a column suitable for lipid analysis, such as a C18 reversed-phase column with a small particle size for better resolution. |
| Suboptimal Mobile Phase | - Adjust the mobile phase composition and gradient to achieve better peak shape.- Ensure the pH of the mobile phase is compatible with this compound. |
| Column Overloading | - Reduce the injection volume or dilute the sample. |
Issue 3: High Background Noise
| Potential Cause | Troubleshooting Recommendation |
| Contaminated Solvents/Reagents | - Use high-purity, LC-MS grade solvents and reagents.- Prepare fresh mobile phases daily. |
| Carryover from Previous Injections | - Implement a robust needle and injection port washing protocol between samples.- Inject blank samples to check for carryover. |
Issue 4: Inaccurate Quantification
| Potential Cause | Troubleshooting Recommendation |
| Lack of Appropriate Internal Standard | - Whenever possible, use a stable isotope-labeled this compound as an internal standard. If unavailable, a structurally similar lipid mediator with a stable isotope label can be used. |
| Non-linear Calibration Curve | - Ensure the calibration standards cover the expected concentration range of this compound in the samples.- Use a weighted linear regression for the calibration curve if heteroscedasticity is observed. |
| Incorrect Peak Integration | - Manually review and correct the integration of all peaks to ensure consistency. |
Data Presentation
Due to the limited availability of published quantitative data specifically for this compound, the following table presents representative concentration ranges for the closely related and more extensively studied protectin, Protectin D1 (PD1), in human plasma. These values can serve as an approximate guide for expected concentrations of protectins.
| Analyte | Matrix | Concentration Range (pg/mL) | Method |
| Protectin D1 (PD1) | Human Plasma | 1.0 - 10.0 | LC-MS/MS |
Note: These values are for illustrative purposes and may vary depending on the specific study population and analytical methodology.
Experimental Protocols
Protocol: Extraction and Quantification of this compound from Biological Fluids using LC-MS/MS
-
Sample Preparation and Extraction:
-
Thaw frozen samples (e.g., plasma, synovial fluid) on ice.
-
To 500 µL of sample, add an appropriate amount of a stable isotope-labeled internal standard (e.g., d4-PD1).
-
Add 2 mL of cold methanol (B129727) to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the sample supernatant.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute this compound with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for both this compound and the internal standard.
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum sensitivity.
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve using known concentrations of this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
-
Signaling Pathway and Workflow Diagrams
Caption: Putative signaling pathway of this compound via the GPR37 receptor.
Caption: Experimental workflow for this compound quantification.
References
Technical Support Center: PCTR2 In Vivo Studies
Disclaimer: PCTR2 is a potent, third-generation P-glycoprotein (P-gp) inhibitor intended for research use only. This guide provides general recommendations for optimizing its dosage for in vivo studies. All protocols should be adapted to specific experimental needs and institutional guidelines (e.g., IACUC).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective and potent inhibitor of P-glycoprotein (P-gp/MDR1/ABCB1), an ATP-dependent efflux pump. P-gp is expressed on the luminal surface of various barrier tissues, including the blood-brain barrier, intestine, and tumor cells. It actively transports a wide range of substrates out of cells, limiting drug absorption and distribution. This compound non-competitively binds to P-gp, inhibiting its ATPase activity and preventing the efflux of co-administered P-gp substrates.[1][2][3] This increases the intracellular or tissue concentration of the substrate drug, enhancing its efficacy or enabling it to bypass resistance mechanisms.
Q2: What is a recommended starting dose for this compound in rodent studies?
A2: The optimal dose depends on the animal model, the route of administration, and the target tissue. For initial studies, we recommend starting with a dose-finding experiment. Based on preclinical data from similar third-generation P-gp inhibitors, a range of 2.5 to 10 mg/kg is often effective for achieving significant P-gp inhibition in mice and rats without causing overt toxicity.[1][2] Always begin with a Maximum Tolerated Dose (MTD) study to establish the safety profile in your specific model.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound is a lipophilic compound with low aqueous solubility.[4] Proper formulation is critical for bioavailability. For oral (p.o.) administration, a suspension or solution using a combination of vehicles is recommended. For intravenous (i.v.) administration, a solubilizing agent is necessary. See the table below for starting formulations. Always test vehicle tolerability in a separate cohort of animals.
Table 1: Recommended Starting Formulations for this compound
| Administration Route | Vehicle System | Preparation Notes |
| Oral (p.o.) | 10% DMSO, 40% PEG300, 50% Saline | Dissolve this compound in DMSO first, then add PEG300 and vortex. Finally, add saline and mix thoroughly. |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in water | Use for suspension. Ensure particle size is uniform. | |
| Intravenous (i.v.) | 5% DMSO, 10% Solutol HS-15, 85% Saline | Dissolve this compound in DMSO, then add Solutol HS-15. Slowly add saline while vortexing to prevent precipitation.[4] |
| 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in saline | Complexation may be required. Stir for several hours at room temperature. |
Q4: When should I administer this compound relative to the substrate drug?
A4: To ensure maximum inhibition of P-gp when the substrate drug is present, this compound should be administered prior to the substrate. The optimal timing depends on the pharmacokinetic profile of this compound. For oral administration, administering this compound 30-60 minutes before the oral administration of a substrate drug is a common starting point.[5] For i.v. administration, a 15-30 minute pretreatment window is often sufficient.
Troubleshooting Guide
Issue 1: No significant increase in substrate drug concentration (e.g., in brain or plasma).
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Dose | The dose may be too low to achieve full P-gp inhibition. Perform a dose-escalation study (see Protocol 2) to determine if a higher dose of this compound increases substrate exposure. |
| Poor Bioavailability | The formulation may be inadequate, leading to poor absorption. Try an alternative vehicle from Table 1. For oral studies, consider i.v. administration of this compound to confirm its inhibitory potential.[6][7] |
| Incorrect Timing | The peak concentration of this compound may not align with the absorption/distribution phase of the substrate. Conduct a pilot pharmacokinetic study to determine the Tmax of this compound and adjust the pretreatment interval accordingly. |
| Substrate is not P-gp specific | The co-administered drug may also be a substrate for other efflux transporters like BCRP or MRPs, which this compound does not inhibit.[5] Confirm the substrate's transporter profile using in vitro transporter assays. |
Issue 2: Observed toxicity or adverse effects (e.g., weight loss, lethargy) in animals.
| Possible Cause | Troubleshooting Step |
| This compound Dose is Too High | The dose exceeds the Maximum Tolerated Dose (MTD). Reduce the this compound dose. Ensure an MTD study (see Protocol 1) was performed.[8] |
| Vehicle Toxicity | The formulation vehicle (e.g., high percentage of DMSO) may be causing toxicity. Administer a vehicle-only control group to assess tolerability. Reformulate with a safer vehicle if necessary.[4] |
| Pharmacokinetic Interaction | This compound may inhibit P-gp in excretory organs (e.g., kidney, liver), reducing the clearance of the co-administered substrate and increasing its systemic toxicity.[2] Reduce the dose of the substrate drug when co-administering with this compound. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[8]
Methodology:
-
Animal Model: Naive mice (e.g., C57BL/6), n=3-5 per group.
-
Acclimation: Acclimate animals for at least 7 days.
-
Dose Selection: Prepare at least 4 dose levels of this compound (e.g., 5, 15, 45, 100 mg/kg) and a vehicle control.
-
Administration: Administer this compound or vehicle daily for 5 consecutive days via the intended route of administration (e.g., oral gavage).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
Use a clinical scoring system to quantify observations.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of distress.
Table 2: Example MTD Study Data Summary
| Dose Group (mg/kg) | Mean Body Weight Change (Day 5) | Morbidity/Mortality | Clinical Score (Mean) | MTD Determination |
| Vehicle | +2.5% | 0/5 | 0.1 | - |
| 5 | +1.8% | 0/5 | 0.2 | Tolerated |
| 15 | -1.2% | 0/5 | 0.5 | Tolerated |
| 45 | -8.5% | 0/5 | 1.8 | MTD |
| 100 | -22.1% | 2/5 | 3.5 | Exceeded MTD |
Protocol 2: In Vivo this compound Efficacy Study
Objective: To determine the optimal dose of this compound for increasing the brain penetration of a P-gp substrate.
Methodology:
-
Animal Model: Naive mice (e.g., FVB), n=4 per group.
-
Groups:
-
Group 1: Vehicle + Substrate
-
Group 2: this compound (Dose 1, e.g., 2.5 mg/kg) + Substrate
-
Group 3: this compound (Dose 2, e.g., 5 mg/kg) + Substrate
-
Group 4: this compound (Dose 3, e.g., 10 mg/kg) + Substrate
-
-
Administration: Administer this compound (or vehicle) orally. After 60 minutes, administer the P-gp substrate (e.g., Paclitaxel) orally.
-
Sample Collection: At a predetermined time point (e.g., 2 hours post-substrate administration), collect blood via cardiac puncture and immediately perfuse the brain with saline.
-
Analysis: Homogenize brain tissue. Analyze the concentration of the substrate in both plasma and brain homogenate using LC-MS/MS.
-
Endpoint: Calculate the brain-to-plasma ratio (Kp). A dose-dependent increase in the Kp value indicates effective P-gp inhibition at the blood-brain barrier.[9][10]
Visualizations
Mechanism of Action & Experimental Logic
Experimental Workflow
Troubleshooting Decision Tree
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. Optimization of dose and route of administration of the P-glycoprotein inhibitor, valspodar (PSC-833) and the P-glycoprotein and breast cancer resistance protein dual-inhibitor, elacridar (GF120918) as dual infusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
PCTR2 Signaling Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protease-Activated Receptor 2 (PCTR2), also commonly known as PAR2, signaling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it activated?
A1: this compound (Protease-Activated Receptor 2 or PAR2) is a G-protein coupled receptor (GPCR) that plays a significant role in inflammation, pain, and metabolic diseases.[1][2][3][4] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and tryptase.[1][5][6] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[1][5] Synthetic peptides that mimic this tethered ligand sequence can also directly activate the receptor.[5][7]
Q2: What are the major signaling pathways downstream of this compound activation?
A2: this compound is known to couple to multiple G-protein subtypes, leading to the activation of several distinct signaling pathways. The primary pathway involves coupling to Gαq/11, which activates phospholipase C (PLC), leading to inositol (B14025) 1,4,5-trisphosphate (IP3) production and subsequent intracellular calcium mobilization.[5][8] this compound can also couple to Gαs and Gαi/o, which respectively stimulate or inhibit adenylyl cyclase activity, modulating cyclic AMP (cAMP) levels.[1][9] Additionally, this compound can signal independently of G-proteins through β-arrestin recruitment, which can lead to receptor internalization and activation of other signaling cascades like the MAPK/ERK pathway.[1][10][11]
Q3: What are common cell lines used for studying this compound signaling?
A3: Commonly used cell lines for this compound signaling studies are often selected based on their endogenous expression of the receptor or are engineered to stably overexpress it. These include human embryonic kidney (HEK-293) cells, Chinese hamster ovary (CHO) cells, and various cancer cell lines like HT-29 (colon) and MDA-MB-231 (breast).[5][7][9][12] The choice of cell line can be critical, as signaling responses can be cell-type dependent.[13]
Q4: What is "biased agonism" in the context of this compound?
A4: Biased agonism refers to the ability of different ligands (agonists) to stabilize distinct conformations of the this compound receptor, leading to the preferential activation of one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin signaling).[9][10][11] For instance, a biased agonist might strongly induce calcium mobilization (a Gq-mediated response) with little to no recruitment of β-arrestin.[10] This phenomenon is of significant interest in drug development, as it offers the potential to design drugs that selectively activate therapeutic pathways while avoiding those that cause adverse effects.[9][11]
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways of this compound and the general workflows for common experimental assays used to study its activation.
References
- 1. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biased Signaling by Agonists of Protease Activated Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role for β-arrestin in mediating paradoxical β2AR and PAR2 signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
Technical Support Center: Maintaining the Integrity of Pro-Resolving Pathways in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation and inactivation of components involved in pro-resolving mediator signaling pathways during cell culture experiments. Given that "PCTR2" is not a standard identifier, this guide addresses the stability of both the lipid mediators and their protein receptors.
Part 1: Stability of Specialized Pro-Resolving Mediators (SPMs) in Cell Culture
Specialized Pro-resolving Mediators (SPMs) are lipid molecules that can be susceptible to metabolic inactivation in cell culture. Ensuring their stability is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs): SPM Stability
Q1: What are the main reasons for the loss of SPM activity in cell culture?
A1: The primary reason for the loss of SPM activity is metabolic inactivation by the cells. Cells can take up and metabolize these lipid mediators, converting them into inactive forms. The rate of metabolism can vary depending on the cell type and culture conditions. Additionally, non-enzymatic degradation can occur over prolonged incubation times, although this is generally a slower process.
Q2: How can I minimize the metabolic inactivation of SPMs in my experiments?
A2: To minimize metabolic inactivation, consider the following strategies:
-
Time-course experiments: Determine the optimal incubation time for your specific cell type and SPM. Shorter incubation times may be necessary to observe the desired effects before significant metabolism occurs.
-
Replenishing SPMs: For longer-term experiments, consider replenishing the cell culture medium with fresh SPMs at regular intervals.
-
Use of metabolic inhibitors: In some cases, it may be possible to use inhibitors of specific metabolic pathways to prolong the activity of SPMs, but this should be done with caution as it can have off-target effects.
Q3: Are there more stable analogs of natural SPMs available?
A3: Yes, medicinal chemistry efforts have led to the development of synthetic SPM analogs with enhanced metabolic stability.[1] These analogs are designed to resist enzymatic degradation while retaining their biological activity. Investigating the use of such analogs could be beneficial for long-term studies.
Troubleshooting Guide: SPM Instability
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect of SPM treatment. | Rapid metabolic inactivation by cells. | Perform a time-course experiment to find the optimal incubation time. Consider using a higher concentration of the SPM or replenishing it during the experiment. |
| Improper storage of SPM stock solution. | Ensure SPMs are stored at -80°C in an appropriate solvent and protected from light and repeated freeze-thaw cycles. | |
| Adsorption to plasticware. | Use low-protein-binding plasticware for preparing and storing SPM solutions. |
Part 2: Preventing Degradation of SPM Receptors (GPCRs) in Cell Culture
SPMs exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface. The expression and stability of these receptors are crucial for cellular responsiveness. Receptor degradation is a natural process that can be accelerated under certain experimental conditions.
Signaling Pathways for GPCR Degradation
GPCR degradation is primarily mediated by two major cellular pathways: the Ubiquitin-Proteasome System (UPS) and the endosomal-lysosomal pathway.
Caption: Overview of GPCR degradation and recycling pathways.
Frequently Asked Questions (FAQs): GPCR Stability
Q1: What is agonist-induced receptor degradation?
A1: Continuous or high-concentration exposure to an agonist (like an SPM) can lead to the internalization of its receptor. Once internalized, the receptor can either be recycled back to the cell surface or targeted for degradation by the proteasome or lysosome.[2][3] This is a mechanism of cellular desensitization.
Q2: How can I prevent the degradation of my target GPCR in culture?
A2: To maintain stable receptor expression, consider these approaches:
-
Optimize agonist concentration and incubation time: Use the lowest effective concentration of the SPM and the shortest possible incubation time to minimize receptor downregulation.
-
Allow for recovery periods: If long-term stimulation is required, intermittent exposure to the agonist with recovery periods in agonist-free media may allow for receptor recycling and resensitization.
-
Use of inhibitors: Inhibitors of the proteasome (e.g., MG132) or lysosomal acidification (e.g., bafilomycin A1) can block these degradation pathways. However, these should be used with caution as they can have widespread effects on cellular protein turnover.
Q3: My Western blot shows multiple bands for my GPCR. What could be the reason?
A3: Multiple bands for a GPCR on a Western blot can be due to several factors, including:
-
Post-translational modifications: Glycosylation and phosphorylation can alter the molecular weight of the receptor.
-
Receptor dimerization or oligomerization: GPCRs can form stable dimers or larger complexes that may not be fully dissociated by SDS-PAGE.
-
Degradation products: The lower molecular weight bands could represent cleavage products resulting from protein degradation.
Troubleshooting Guide: GPCR Degradation
| Problem | Possible Cause | Recommended Solution |
| Decreased cellular response to SPM over time. | Agonist-induced receptor downregulation and degradation. | Reduce agonist concentration or incubation time. Perform a cycloheximide (B1669411) chase assay to determine receptor half-life under your experimental conditions. |
| Low or no signal for the GPCR on a Western blot. | Protein degradation during sample preparation. | Ensure that lysis buffer contains a fresh and complete protease inhibitor cocktail. Keep samples on ice at all times.[4][5] |
| Inefficient extraction of the membrane protein. | Use a lysis buffer specifically designed for membrane proteins (e.g., RIPA buffer with sufficient detergent). Sonication may be required to fully solubilize the membrane fraction.[5][6] | |
| Poor antibody performance. | Validate your primary antibody and optimize its dilution. Ensure the secondary antibody is appropriate and working correctly. |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay for Determining GPCR Half-Life
This protocol is used to determine the rate of degradation of a target protein by inhibiting new protein synthesis.
Materials:
-
Cells expressing the target GPCR
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitor cocktail
-
BCA protein assay kit
Procedure:
-
Seed cells in multiple plates or wells to have a separate dish for each time point. Culture until they reach the desired confluency (typically 80-90%).
-
Treat the cells with your experimental condition (e.g., with or without SPM) for the desired pre-incubation period.
-
Add CHX to the culture medium to a final concentration of 50-100 µg/mL to inhibit protein synthesis.[7][8]
-
Immediately harvest the cells for the "0" time point.
-
Incubate the remaining plates and harvest cells at subsequent time points (e.g., 2, 4, 6, 8, 12, 24 hours).
-
For each time point, wash the cells with ice-cold PBS and then lyse them using an appropriate volume of lysis buffer containing protease inhibitors.
-
Clear the lysates by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Determine the protein concentration of each lysate using a BCA assay.
-
Analyze equal amounts of protein from each time point by Western blotting to detect the target GPCR.
-
Quantify the band intensities and normalize them to a loading control (e.g., beta-actin). Plot the normalized intensity versus time to determine the protein half-life.
Caption: Experimental workflow for a cycloheximide chase assay.
Protocol 2: Cell Lysis for Membrane Proteins (GPCRs)
Materials:
-
Ice-cold PBS
-
Ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold RIPA buffer with freshly added protease inhibitors to the dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
(Optional) Sonicate the lysate on ice to shear genomic DNA and improve solubilization of membrane proteins.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration and proceed with downstream applications like Western blotting. For multi-pass transmembrane proteins, avoid boiling the samples before loading on the gel; instead, incubate at a lower temperature (e.g., 37°C for 30-60 minutes or 70°C for 10-20 minutes) to prevent aggregation.[5][9]
Protocol 3: Western Blotting for GPCRs
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target GPCR
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane. PVDF is often recommended for low-abundance proteins due to its higher binding capacity.[10][11]
-
Block the membrane with blocking buffer for at least 1 hour at room temperature. For phosphorylated proteins, BSA is preferred over milk as milk contains phosphoproteins that can cause background.[11][12]
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Visualize the signal using a chemiluminescence imaging system. Optimize exposure time to obtain a good signal-to-noise ratio.[4][11]
Quantitative Data Summary Example
The following table is an example of how to present data from a cycloheximide chase experiment to determine the half-life of a hypothetical GPCR, "this compound-R".
| Time after CHX (hours) | Normalized Band Intensity (this compound-R / Actin) | % Remaining |
| 0 | 1.00 | 100% |
| 2 | 0.85 | 85% |
| 4 | 0.65 | 65% |
| 6 | 0.52 | 52% |
| 8 | 0.40 | 40% |
| 12 | 0.25 | 25% |
From this data, the half-life of this compound-R is estimated to be approximately 6 hours.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of G Protein-Coupled Receptors by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitination of G Protein-Coupled Receptors: Functional Implications and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increasing Western Blot Sensitivity: 5 Expert Tips [synapse.patsnap.com]
- 5. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 8. Cycloheximide chase assay [bio-protocol.org]
- 9. blog.addgene.org [blog.addgene.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
PCTR2 Technical Support Center: Solubility and Vehicle Formulation Guide
Welcome to the PCTR2 Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and vehicle formulation of this compound (Protectin Conjugates in Tissue Regeneration 2) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological function?
A1: this compound is a specialized pro-resolving mediator (SPM) that belongs to the protectin family of sulfido-conjugated molecules.[1][2] Derived from docosahexaenoic acid (DHA), this compound plays a crucial role in the resolution of inflammation and tissue regeneration.[1][2] Its functions include stimulating macrophage phagocytosis, promoting the clearance of apoptotic cells (efferocytosis), and accelerating tissue repair.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound, like other lipid mediators, is sensitive to degradation. It is crucial to store it under the recommended conditions to maintain its bioactivity. Generally, it is shipped at room temperature and should be stored as per the certificate of analysis, which often recommends storage at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles and exposure to light and air to prevent oxidation and degradation. When preparing solutions, it is advisable to work quickly and use pre-chilled solvents.
This compound Solubility and Vehicle Formulation
Proper solubilization and formulation of this compound are critical for the success of in vitro and in vivo experiments. The choice of solvent and vehicle depends on the experimental model and the required concentration.
In Vitro Solubility and Formulation
For in vitro experiments, such as cell-based assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions of this compound.
Table 1: In Vitro this compound Formulation
| Solvent | Concentration | Notes |
| DMSO | Up to 15 mg/mL | Sonication may be required to achieve complete dissolution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. |
-
Pre-analysis: Before opening, briefly centrifuge the vial of this compound to ensure the entire compound is at the bottom.
-
Solvent Preparation: Use anhydrous, high-purity DMSO.
-
Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and store at -80°C.
In Vivo Solubility and Formulation
For in vivo studies in animal models, a multi-component vehicle system is often necessary to ensure the solubility and bioavailability of this compound. Below are examples of vehicle formulations that can be adapted for this compound.
Table 2: In Vivo this compound Vehicle Formulations
| Vehicle Composition | Achievable Concentration | Administration Route | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.5 mg/mL | Intraperitoneal (IP), Intravenous (IV) | A common co-solvent system for poorly water-soluble compounds. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 1.5 mg/mL | IP, IV | SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a solubilizing agent that can improve the aqueous solubility of lipophilic compounds. Sonication may be needed. |
| 10% DMSO, 90% Corn oil | ≥ 1.5 mg/mL | Oral (PO), Subcutaneous (SC) | Suitable for oral or subcutaneous administration. |
-
This compound Stock: Prepare a concentrated stock of this compound in DMSO.
-
Vehicle Preparation: In a sterile tube, combine the vehicle components in the specified order: first PEG300, then Tween-80. Mix thoroughly.
-
Formulation: Slowly add the this compound DMSO stock to the PEG300/Tween-80 mixture while vortexing.
-
Final Dilution: Add the saline to the mixture to reach the final desired volume and concentration. Ensure the solution is clear and homogenous.
-
Administration: The formulation should be administered to the animals immediately after preparation.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when added to aqueous media for in vitro assays.
-
Cause: this compound is lipophilic and has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) in the aqueous medium may be too low to maintain solubility.
-
Solution:
-
Decrease the final concentration of this compound in the assay.
-
Increase the concentration of the DMSO stock solution so that a smaller volume is added to the aqueous medium, keeping the final DMSO concentration at a non-toxic level (e.g., ≤0.1%).
-
Consider using a solubilizing agent like bovine serum albumin (BSA) in the culture medium.
-
Issue 2: The in vivo formulation is cloudy or shows precipitation.
-
Cause: The components of the vehicle may not be properly mixed, or the solubility limit of this compound in the vehicle has been exceeded.
-
Solution:
-
Ensure the components of the vehicle are added in the correct order and mixed thoroughly at each step.
-
Gentle warming and sonication can help to dissolve the compound.
-
If precipitation persists, the concentration of this compound may need to be lowered.
-
Consider trying an alternative vehicle formulation, such as one containing SBE-β-CD or corn oil, depending on the route of administration.
-
Issue 3: Inconsistent experimental results.
-
Cause: This could be due to the degradation of this compound. As a lipid mediator, it is susceptible to oxidation and other forms of degradation.
-
Solution:
-
Strictly adhere to the recommended storage and handling conditions.
-
Prepare fresh solutions for each experiment and avoid using previously prepared and stored diluted solutions.
-
Protect the compound and its solutions from light and air.
-
Use high-purity solvents and reagents to minimize contaminants that could promote degradation.
-
This compound Signaling Pathway
This compound, as a protectin, is involved in the resolution of inflammation through various signaling pathways. While a specific receptor for this compound has not been definitively identified, protectins are known to exert their effects by modulating key inflammatory and pro-resolving pathways.
-
Inhibition of Pro-inflammatory Signaling: Protectins like Protectin D1 (PD1) have been shown to inhibit the activation of the NLRP3 inflammasome, which reduces the release of pro-inflammatory cytokines IL-1β and IL-18. They can also suppress the Toll-like receptor 4 (TLR4) signaling pathway.
-
Activation of Pro-resolving Pathways: Protectins can activate the PI3K/AKT and HIF-1α signaling pathways, which are involved in cell survival and resolution of inflammation.
-
Modulation of Transcription Factors: Specialized pro-resolving mediators, including protectins, are known to regulate the activity of key transcription factors such as NF-κB and PPARγ, which control the expression of genes involved in inflammation.
Caption: this compound signaling pathways in inflammation resolution.
References
Artifacts in PCTR2 measurement and how to avoid them
Welcome to the technical support center for PCTR2 measurement. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common artifacts during the quantification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Q1: What is this compound and why is its measurement important?
This compound, or Protectin Conjugate in Tissue Regeneration 2, is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). It plays a crucial role in resolving inflammation and promoting tissue regeneration.[1] Accurate measurement of this compound levels is vital for research in inflammatory diseases, wound healing, and drug development targeting resolution pharmacology.
Q2: I'm observing high background or non-specific binding in my assay. What are the common causes and how can I fix it?
High background can obscure your signal and lead to inaccurate quantification. Here are the likely causes and solutions:
-
Insufficient Blocking: The blocking buffer may not be optimal for your sample matrix.
-
Solution: Optimize the blocking buffer by trying different agents (e.g., BSA, non-fat milk, or commercial blockers). Increase the incubation time and temperature of the blocking step to ensure complete saturation of non-specific binding sites.[2]
-
-
Inadequate Washing: Insufficient wash steps can leave behind unbound reagents.
-
Solution: Increase the number of wash cycles and the stringency of the wash buffer. Adding a mild detergent like Tween-20 (typically 0.05%) to your wash buffer can help reduce non-specific interactions.[2]
-
-
Cross-Reactivity: The detection antibodies may be cross-reacting with other molecules in the sample.
-
Solution: Verify the specificity of your antibodies. If necessary, test antibodies from different vendors or consider using a more specific monoclonal antibody.
-
Q3: My assay has low sensitivity, and I'm getting a weak signal. How can I improve it?
A weak signal can make it difficult to distinguish between your sample and the negative control. Consider the following:
-
Suboptimal Reagent Concentration: The concentration of your capture or detection antibody may be too low.
-
Solution: Perform a titration experiment (a checkerboard or matrix assay) to determine the optimal concentrations for your antibodies.[3]
-
-
Degraded Reagents: Reagents, especially antibodies and the analyte itself, can degrade if not stored properly.
-
Solution: Ensure all reagents are stored at their recommended temperatures and have not expired. Use fresh aliquots for each experiment to avoid freeze-thaw cycles.[4]
-
-
Inefficient Signal Amplification: The chosen detection system may not be sensitive enough.
-
Solution: Consider using a more sensitive substrate for your enzyme (e.g., chemiluminescent substrates for HRP) or a signal amplification system.[2]
-
Q4: I'm experiencing poor reproducibility between experiments. What steps can I take to standardize my protocol?
Inconsistent results can undermine the validity of your findings. To improve reproducibility:
-
Standardize Procedures: Ensure all experimental steps, including pipetting, incubation times, and temperatures, are consistent across all experiments and operators.[2]
-
Use Consistent Reagent Lots: When possible, use reagents from the same manufacturing lot for an entire study to avoid lot-to-lot variability.[2]
-
Calibrate Equipment: Regularly calibrate pipettes, plate readers, and other critical equipment to ensure accuracy.[2]
-
Plate Layout and Edge Effects: In multiwell plate assays, wells on the edge of the plate can be prone to evaporation and temperature fluctuations, leading to a phenomenon known as the "border effect".[5]
-
Solution: Avoid using the outer wells for samples and standards. Instead, fill them with buffer or media to create a more uniform environment for the inner wells.
-
Quantitative Data Summary
The following table summarizes common assay issues and the quantitative impact of troubleshooting steps, based on typical immunoassay optimization.
| Artifact/Issue | Common Cause | Troubleshooting Action | Expected Improvement in Signal-to-Noise Ratio |
| High Background | Insufficient Blocking | Optimize blocking buffer (e.g., switch from BSA to a commercial blocker) | 2 to 5-fold increase |
| Inadequate Washing | Increase wash steps from 3 to 5 cycles with 0.05% Tween-20 | 1.5 to 3-fold increase | |
| Low Sensitivity | Suboptimal Antibody Concentration | Antibody titration to find optimal dilution | 3 to 10-fold increase |
| Inefficient Detection | Switch from a colorimetric to a chemiluminescent substrate | 10 to 100-fold increase | |
| Poor Reproducibility | Edge Effects in 96-well plates | Avoid using outer wells for critical samples | Reduction in coefficient of variation (CV) by 10-20% |
| Inconsistent Pipetting | Use of calibrated pipettes and standardized technique | Reduction in CV by 5-15% |
Experimental Protocols
Protocol: General this compound Quantification via Competitive ELISA
This protocol provides a general framework for measuring this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for quantifying small molecules.
Materials:
-
High-binding 96-well microplate
-
This compound standard
-
This compound-HRP conjugate
-
Capture antibody (specific for this compound)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to the optimal concentration in coating buffer.
-
Add 100 µL of the diluted antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate three times with wash buffer.
-
Add 50 µL of either the this compound standard or the unknown sample to the appropriate wells.
-
Add 50 µL of the this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Final Washes:
-
Wash the plate five times with wash buffer to remove unbound reagents.
-
-
Signal Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of this compound in the sample.
-
Visualizations
Troubleshooting Workflow for this compound Measurement Artifacts
A workflow for identifying and resolving common artifacts in this compound immunoassays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. protocolsandsolutions.com [protocolsandsolutions.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Location-dependent artifact for no measurement using multiwell plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic PCTR2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate the successful synthesis and application of Protectin Conjugate in Tissue Regeneration 2 (PCTR2).
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a protectin sulfido-conjugate, classified as a specialized pro-resolving mediator (SPM).[1] It is an endogenous lipid mediator derived from docosahexaenoic acid (DHA) and exhibits potent anti-inflammatory and pro-resolving activities, playing a role in tissue regeneration.[1]
Q2: What is the primary biological function of this compound? A2: this compound is involved in the resolution phase of inflammation. Its functions include limiting neutrophil infiltration, stimulating macrophage-mediated clearance of apoptotic cells (efferocytosis), and promoting tissue repair and regeneration.[1]
Q3: What is the proposed biosynthetic pathway of this compound? A3: The biosynthesis of this compound begins with the conversion of DHA by 15-lipoxygenase (15-LOX) to a 16S,17S-epoxy-protectin intermediate. This epoxide is then enzymatically conjugated with cysteinyl-glycine to form this compound.
Q4: Through which receptors does this compound signal? A4: While the specific receptor for this compound is a subject of ongoing research, related specialized pro-resolving mediators like resolvins and lipoxins signal through G-protein coupled receptors (GPCRs), primarily GPR32 and ALX/FPR2.[2][3][4][5] It is hypothesized that this compound utilizes one or both of these receptors to elicit its biological effects.
Q5: Why is the chemical synthesis of this compound challenging? A5: The synthesis of this compound is complex due to its specific stereochemistry at multiple chiral centers and the presence of a conjugated E,E,Z-triene system, which can be prone to isomerization.[6] The multi-step nature of the synthesis requires careful control of reaction conditions to achieve a good overall yield.
Troubleshooting Guide for Synthetic this compound
Synthesis & Yield Improvement
Q: My overall yield for the multi-step synthesis is very low. How can I improve it? A: Low overall yield in a multi-step synthesis is common.
-
Optimize Each Step: Systematically optimize the reaction conditions (temperature, solvent, reaction time, catalyst loading) for each individual step before proceeding to the next.
-
Protecting Group Strategy: Ensure your protecting groups are robust enough to survive the reaction conditions but can be removed with high yield at the appropriate stage. Inefficient protection or deprotection can significantly lower the yield.
-
Purification: Minimize losses during purification. Use high-performance liquid chromatography (HPLC) for final purification steps to ensure high purity, but be aware that recovery can be a challenge. Flash chromatography can be a good initial step to remove major impurities.[7]
Q: I am observing a mixture of diastereomers in my final product. What is the cause? A: The presence of diastereomers indicates a loss of stereochemical control during one or more reactions.
-
Chiral Starting Materials: Ensure the enantiomeric purity of your chiral starting materials (e.g., protected glycidol (B123203) or D-erythrose derivatives used to set the stereocenters).[8]
-
Stereoselective Reactions: For reactions that create new stereocenters, such as reductions or epoxide openings, verify that the reagents and conditions used are known to provide high diastereoselectivity for similar substrates. Re-evaluate catalysts and reaction temperatures.
-
Epimerization: Check for potential epimerization of existing stereocenters under acidic or basic conditions used in subsequent steps.
Q: The conjugated triene system in my product seems to have isomerized (e.g., loss of Z-geometry). How can I prevent this? A: Conjugated trienes, especially with Z-geometry, can be sensitive to heat, light, and acid/base catalysis.
-
Late-Stage Formation: Introduce the conjugated triene system as late as possible in the synthetic sequence to minimize its exposure to harsh conditions.[6]
-
Mild Reaction Conditions: Use mild conditions for all subsequent steps after the triene is formed. For the formation of Z-alkenes, selective reduction of an alkyne precursor using Lindlar's catalyst is a common strategy.[8]
-
Purification and Storage: Purify using methods that avoid prolonged exposure to light or heat. Store the final product under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light.
Purification & Characterization
Q: I am having difficulty separating my final this compound product from closely related impurities by HPLC. A: Co-elution of structurally similar impurities is a common challenge in the purification of lipid mediators.
-
Optimize HPLC Method:
-
Column Choice: Experiment with different reversed-phase columns (e.g., C18, C30) with different particle sizes and lengths.
-
Mobile Phase: Fine-tune the mobile phase composition and gradient. Using a shallow gradient can improve the resolution of closely eluting peaks.
-
Temperature: Controlling the column temperature can sometimes improve separation.
-
-
Orthogonal Methods: Consider using an orthogonal purification method, such as normal-phase chromatography or supercritical fluid chromatography (SFC), if reversed-phase HPLC is insufficient.
Q: The mass spectrometry data for my final product is ambiguous. How can I confirm the structure? A:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass measurement, which can help confirm the elemental composition.
-
Tandem MS (MS/MS): Perform MS/MS analysis. The fragmentation pattern of your synthetic this compound should match the pattern reported for the biologically derived molecule.
-
NMR Spectroscopy: If you have sufficient material (>1 mg), obtain 1H and 2D NMR spectra (e.g., COSY, HSQC). This is the most definitive method for structural confirmation. The coupling constants in the 1H NMR spectrum are particularly useful for confirming the geometry of the double bonds.
Quantitative Data Summary
The following tables provide example parameters that should be optimized for the synthesis and analysis of this compound.
Table 1: Example Reaction Condition Optimization Parameters
| Parameter | Range to Explore | Purpose |
| Temperature | -78°C to 60°C | Control reaction rate and selectivity |
| Solvent | Aprotic (THF, DCM) vs. Protic (MeOH) | Influence solubility and reactivity |
| Catalyst Loading | 0.5 mol% to 10 mol% | Optimize reaction efficiency and cost |
| Reaction Time | 1 hour to 24 hours | Ensure complete conversion, minimize side products |
Table 2: Key Parameters for Analytical & Preparative HPLC
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Type | C18, 2.1-4.6 mm ID, <5 µm particle size | C18, >10 mm ID, 5-10 µm particle size |
| Mobile Phase | Acetonitrile/Water/Formic Acid | Acetonitrile/Water |
| Flow Rate | 0.2 - 1.0 mL/min | 5 - 50 mL/min |
| Detection | UV (270 nm for triene), MS | UV (270 nm) |
| Injection Volume | 1 - 10 µL | 100 µL - 5 mL |
Table 3: Western Blot Antibody Dilution Optimization
| Antibody | Starting Dilution | Range to Test |
| Primary: anti-phospho-ERK1/2 | 1:1000 | 1:500 to 1:5000 |
| Primary: anti-total-ERK1/2 | 1:1000 | 1:500 to 1:5000 |
| Secondary: HRP-conjugated | 1:5000 | 1:2000 to 1:10000 |
Visualizations: Workflows and Pathways
Caption: A proposed convergent synthetic workflow for this compound.
Caption: Putative signaling pathways for this compound via GPCRs.
Caption: Workflow for testing the bioactivity of synthetic this compound.
Detailed Experimental Protocols
Protocol 1: Calcium Mobilization Assay for Gq-Coupled Receptor Activation
This protocol is designed to measure intracellular calcium flux in response to this compound, indicative of Gq-coupled GPCR activation.[9][10][11]
Materials:
-
HEK293T or CHO cells expressing the target receptor (e.g., GPR32 or ALX/FPR2).
-
Black, clear-bottom 96-well plates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Synthetic this compound stock solution in ethanol (B145695) or DMSO.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-4 µM Fluo-4 AM with 0.04% Pluronic F-127.
-
Carefully remove the culture medium from the cells.
-
Add 50 µL of the 2X loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
Incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.
-
-
Assay Measurement:
-
Prepare serial dilutions of synthetic this compound in Assay Buffer at 3X the final desired concentration.
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
Establish a stable baseline reading for 15-30 seconds.
-
Inject 50 µL of the 3X this compound solution into each well.
-
Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF or normalized response (ΔF/F_baseline) against the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Western Blot for ERK1/2 Phosphorylation
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) as a downstream marker of this compound-mediated GPCR signaling.[12][13][14]
Materials:
-
Cells expressing the target receptor.
-
Culture plates (6-well or 12-well).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to ~80-90% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal ERK phosphorylation.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
-
Wash cells with ice-cold PBS and lyse by adding 100-200 µL of ice-cold Lysis Buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load 15-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Re-probing:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize, strip the membrane and re-probe with the anti-total-ERK1/2 antibody, following the same immunoblotting steps.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total-ERK using densitometry software.
-
Calculate the ratio of p-ERK to total-ERK for each sample to determine the level of ERK activation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. mdpi.com [mdpi.com]
- 5. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of protectin D1: A potent anti-inflammatory and proresolving lipid mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR32 - Wikipedia [en.wikipedia.org]
- 8. Stereocontrolled Total Synthesis of Resolvin D4 and 17(R)-Resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. 3.4. Western Blotting and Detection [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detection of Endogenous PCTR2
Welcome to the technical support center for the detection of endogenous Plasminogen C-Terminal Receptor 2 (PCTR2). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting endogenous this compound?
Detecting endogenous this compound can be challenging due to its potentially low expression levels in many cell types and tissues. Furthermore, as a transmembrane protein, its detection is highly dependent on the quality of the antibody and the specifics of the experimental protocol, such as cell lysis and antigen retrieval methods. Common issues include low signal-to-noise ratio, non-specific antibody binding, and protein degradation during sample preparation.[1]
Q2: How can I be sure that the band I see on a Western blot is specific to this compound?
Antibody validation is crucial for confirming specificity.[2][3][4] The presence of a single band at the expected molecular weight is a good first indicator, but not sufficient proof.[4] To ensure specificity, consider the following strategies:
-
Use of Controls: Include a positive control (e.g., cell lysate overexpressing this compound) and a negative control (e.g., lysate from a this compound knockout or knockdown cell line).[1][5]
-
Multiple Antibodies: Use a second primary antibody that recognizes a different epitope on the this compound protein.
-
Peptide Competition: Pre-incubate the antibody with the immunizing peptide. This should block the antibody from binding to this compound, resulting in the loss of the specific band.[6] Note that this method alone is not definitive proof of selectivity.[6]
Q3: Why am I observing multiple bands in my Western blot for this compound?
Multiple bands can arise from several factors:
-
Post-Translational Modifications (PTMs): Modifications like glycosylation or phosphorylation can alter the protein's molecular weight.[7][8]
-
Splice Variants: Different isoforms of this compound may exist and migrate at different sizes.[8]
-
Protein Degradation: If samples are not handled properly with protease inhibitors, degradation can lead to bands at lower molecular weights.[1][7]
-
Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins.[5]
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Low abundance of this compound in the sample. | Increase the amount of protein loaded per well. Consider enriching the sample for this compound using immunoprecipitation (IP).[1] |
| Inefficient protein transfer from gel to membrane. | Confirm transfer using a Ponceau S stain.[1] Optimize transfer time and voltage, especially for larger proteins. | |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or incubate overnight at 4°C. | |
| Inactive secondary antibody or detection reagent. | Use fresh reagents and test the secondary antibody's activity with a dot blot. | |
| High Background | Primary antibody concentration is too high. | Decrease the antibody concentration and perform a titration to find the optimal dilution.[9] |
| Insufficient blocking. | Increase blocking time to 2 hours at room temperature or overnight at 4°C.[10] Try a different blocking agent (e.g., BSA instead of non-fat dry milk, as milk can sometimes mask antigens).[10] | |
| Insufficient washing. | Increase the number and duration of wash steps. Add a detergent like Tween 20 (0.05-0.1%) to the wash buffer.[1][10] | |
| Uneven Bands ("Smiling") | Gel running too hot. | Reduce the voltage during electrophoresis and run the gel in a cold room or on ice.[1] |
| Improper gel polymerization. | Ensure the gel is cast properly and allowed to polymerize completely. Consider using pre-cast gels for better consistency.[1] |
Immunofluorescence (IF) / Immunocytochemistry (ICC)
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Antigen epitope masked by fixation. | Test different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde).[11] If using paraformaldehyde, an antigen retrieval step may be necessary.[12] |
| Ineffective cell permeabilization. | For intracellular epitopes, ensure proper permeabilization. Use a detergent like Triton X-100 (0.1-0.25%). Note that this is not suitable for membrane-associated antigens as it can destroy membranes.[13] | |
| Primary antibody cannot access the epitope. | Optimize the concentration and incubation time of the primary antibody. Overnight incubation at 4°C often yields better results.[11] | |
| High Background | Non-specific antibody binding. | Increase the concentration of serum in the blocking buffer (e.g., up to 10%).[14] Dilute antibodies in the blocking buffer. |
| Autofluorescence of the tissue/cells. | Use a different fluorophore with a longer wavelength (e.g., red or far-red). Use an autofluorescence quenching kit if necessary. |
Immunoprecipitation (IP)
| Problem | Possible Cause | Recommended Solution |
| Low/No Protein Pulled Down | Lysis buffer is too stringent and disrupts the antibody-antigen interaction. | Use a non-denaturing lysis buffer (e.g., RIPA is often too harsh for Co-IP). A buffer with a milder detergent is preferable.[8] |
| Low expression of this compound. | Increase the amount of starting cell lysate.[15] | |
| Antibody is not suitable for IP. | Not all antibodies that work in Western blotting are effective for IP. Use an antibody that has been validated for IP. Polyclonal antibodies often perform better than monoclonal antibodies in IP.[15][16] | |
| High Background / Non-specific Binding | Proteins are binding non-specifically to the beads. | Pre-clear the lysate by incubating it with beads alone for 30-60 minutes before adding the primary antibody.[8][16] |
| Insufficient washing after IP. | Increase the number of washes and/or the stringency of the wash buffer (e.g., by slightly increasing salt or detergent concentration).[15] |
Visualized Workflows and Pathways
Detailed Experimental Protocols
Protocol 1: Western Blotting for Endogenous this compound
This protocol is optimized for detecting low-abundance transmembrane proteins.
-
Sample Preparation (Cell Lysate): a. Culture cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with fresh protease and phosphatase inhibitors). d. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Denature 20-50 µg of protein lysate by adding Laemmli sample buffer and boiling for 5-10 minutes. b. Load samples onto a 4-20% Tris-glycine polyacrylamide gel. Include a positive and negative control if available. c. Run the gel until the dye front reaches the bottom. d. Transfer proteins to a low-fluorescence PVDF membrane. For transmembrane proteins, a wet transfer overnight at 4°C is often more efficient than semi-dry transfer.[9]
-
Immunoblotting: a. After transfer, confirm protein presence on the membrane with Ponceau S stain.[1] b. Block the membrane for 1-2 hours at room temperature with 5% BSA or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20). c. Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation. d. Wash the membrane three times for 10 minutes each with TBST. e. Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. f. Wash the membrane again three times for 10 minutes each with TBST. g. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
Protocol 2: Immunofluorescence (IF) for this compound
This protocol is for staining this compound in adherent cells grown on coverslips.
-
Cell Preparation: a. Grow cells on sterile glass coverslips placed in a 6-well plate until they are 50-70% confluent.[17] b. Rinse cells twice with PBS.[11]
-
Fixation and Permeabilization: a. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[11] b. Wash three times with PBS for 5 minutes each. c. (If targeting an intracellular epitope) Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.[13] d. Wash three times with PBS for 5 minutes each.
-
Blocking and Staining: a. Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST) for 30-60 minutes.[13] b. Dilute the primary this compound antibody in the blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[11][13] c. Wash three times with PBS for 5 minutes each. d. Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.[13] e. Wash three times with PBS for 5 minutes each, protected from light.
-
Mounting and Imaging: a. Mount the coverslip onto a microscope slide using an antifade mounting medium, with the cell-side facing down. b. Seal the edges of the coverslip with nail polish. c. Visualize the cells using a fluorescence or confocal microscope with the appropriate filters.
References
- 1. Western blot troubleshooting guide! [jacksonimmuno.com]
- 2. Validation of antibodies: Lessons learned from the Common Fund Protein Capture Reagents Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to avoid pitfalls in antibody use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. licorbio.com [licorbio.com]
- 6. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 7. youtube.com [youtube.com]
- 8. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. bosterbio.com [bosterbio.com]
- 11. biotium.com [biotium.com]
- 12. scbt.com [scbt.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 15. IP Troubleshooting | Proteintech Group [ptglab.com]
- 16. hycultbiotech.com [hycultbiotech.com]
- 17. genscript.com [genscript.com]
Technical Support Center: Optimizing Cell-Based Assays for PCTR2 Activity
Welcome to the technical support center for optimizing cell-based assays for Protectin Conjugate in Tissue Regeneration 2 (PCTR2) activity. This compound is a specialized pro-resolving mediator that plays a crucial role in inflammation and tissue regeneration.[1][2] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in studying this compound's biological functions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a protectin sulfidoconjugate, a type of specialized pro-resolving mediator (SPM).[2] Its primary role is to promote the resolution of inflammation and support tissue regeneration.[1][2]
Q2: What type of receptor does this compound act on?
A2: The specific receptor for this compound is not well-documented in publicly available resources. However, as a specialized pro-resolving mediator, it is likely to act on a G protein-coupled receptor (GPCR), similar to other lipid mediators. This guide will proceed with the assumption that this compound activates a GPCR, and the troubleshooting advice will be based on common GPCR assay platforms.
Q3: What are the common cell-based assays to measure this compound activity?
A3: Common cell-based assays for GPCRs that can be adapted for studying this compound activity include:
-
Calcium Flux Assays: To measure intracellular calcium mobilization upon receptor activation, often downstream of Gq-coupled GPCRs.[3]
-
cAMP Assays: To quantify changes in cyclic AMP levels, typically associated with Gs or Gi-coupled GPCRs.[4]
-
Reporter Gene Assays: To measure transcriptional activation of a reporter gene (e.g., luciferase or β-galactosidase) downstream of receptor signaling.[5]
-
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) Assays: To monitor protein-protein interactions, such as receptor-G protein or receptor-β-arrestin binding.[3][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during cell-based assays for this compound activity.
Issue 1: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can be caused by various factors, from suboptimal reagent concentrations to inappropriate instrumentation settings.
| Possible Cause | Recommendation |
| Suboptimal Cell Density | Optimize cell seeding density. Too few cells can lead to a weak signal, while too many can cause high background.[4][7] |
| Low Receptor Expression | Use a cell line with higher endogenous receptor expression or transiently/stably transfect cells with the receptor of interest.[8] |
| Incorrect Ligand Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for stimulation. |
| Inappropriate Assay Buffer | Ensure the assay buffer is compatible with the cells and detection reagents. Some buffers can interfere with fluorescent or luminescent signals. |
| Insufficient Incubation Time | Optimize the stimulation time with this compound. Time-course experiments are necessary to capture the peak signal.[4] |
| Instrument Settings Not Optimized | Consult the instrument's manual to optimize settings for gain, excitation/emission wavelengths, and read time.[9] |
Issue 2: High Background Signal
High background can mask the specific signal from this compound activation, making data interpretation difficult.
| Possible Cause | Recommendation |
| Constitutive Receptor Activity | This can be inherent to the receptor or caused by overexpression. Consider using a lower level of receptor expression or treating with an inverse agonist if available. |
| Serum in Assay Medium | Serum contains factors that can activate GPCRs. Perform the assay in serum-free medium. |
| Autofluorescence/Autoluminescence of Compounds or Cells | Test for compound interference by running a control plate without cells. For cellular autofluorescence, use a plate reader with appropriate filters. |
| Contamination of Cell Culture | Mycoplasma or bacterial contamination can affect cell signaling and assay readouts. Regularly test cell cultures for contamination. |
| Reagent-Related Issues | Ensure reagents are properly stored and not expired. Some detection reagents can have high intrinsic background. |
Issue 3: Poor Cell Health and Viability
Cell health is critical for obtaining reliable and reproducible data.
| Possible Cause | Recommendation |
| Cell Culture Conditions | Maintain optimal cell culture conditions, including CO2 levels, temperature, and humidity. Avoid over-confluency. |
| Toxicity of this compound or other compounds | Test the cytotoxicity of all compounds at the concentrations used in the assay using a cell viability assay (e.g., MTT or trypan blue exclusion). |
| Multiple Freeze-Thaw Cycles of Cells | Use cells with a low passage number and avoid repeated freezing and thawing of cell stocks. |
| Harsh Assay Conditions | Minimize the number of wash steps and the duration of incubations to reduce cell stress. Ensure all solutions are at the appropriate temperature. |
Experimental Protocols
Protocol 1: Calcium Flux Assay using a Fluorescent Dye
This protocol measures intracellular calcium changes in response to this compound.
-
Cell Plating: Seed cells (e.g., HEK293 or CHO expressing the putative this compound receptor) in a 96-well or 384-well black, clear-bottom plate at a pre-optimized density. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the culture medium from the wells and add the dye loading solution. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare a dilution series of this compound in an appropriate assay buffer.
-
Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Data Acquisition: Record a baseline fluorescence reading for a few seconds. Inject the this compound dilutions and continue to record the fluorescence signal for 1-3 minutes to capture the calcium transient.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the this compound concentration to generate a dose-response curve.
Visualizations
This compound Signaling Pathway (Hypothesized)
This diagram illustrates a potential signaling cascade initiated by this compound binding to a Gq-coupled GPCR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Biochemicals - CAT N°: 19065 [bertin-bioreagent.com]
- 3. mdpi.com [mdpi.com]
- 4. revvity.com [revvity.com]
- 5. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Characterization and Optimization of a Novel Protein–Protein Interaction Biosensor High-Content Screening Assay to Identify Disruptors of the Interactions Between p53 and hDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of PCTR2 and PCTR1
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between closely related bioactive molecules is paramount. This guide provides a detailed comparison of Protectin Conjugates in Tissue Regeneration 1 (PCTR1) and 2 (PCTR2), summarizing their known biological activities, experimental data, and signaling pathways.
Protectin conjugates in tissue regeneration (PCTRs) are a class of specialized pro-resolving mediators (SPMs) derived from docosahexaenoic acid (DHA). They play a crucial role in the resolution of inflammation and tissue repair. PCTR1 is a key member of this family, and its enzymatic conversion leads to the formation of this compound. While structurally similar, emerging evidence suggests distinct biological activities, with PCTR1 currently demonstrating a broader and more potent range of functions.
Quantitative Comparison of Biological Activities
Current research indicates that PCTR1 is a more potent bioactive molecule compared to its metabolite, this compound, in the context of tissue regeneration. However, comprehensive quantitative data directly comparing the two across a wide range of biological activities remains limited. The following table summarizes the available comparative data.
| Biological Activity | PCTR1 | This compound | Reference |
| Keratinocyte Migration | Potently stimulates migration | Ineffective in stimulating migration | [1] |
| Macrophage/Monocyte Migration & Adhesion | Potently stimulates migration and adhesion | Activity suggested to be attributable to the parent molecule, PCTR1 | [1] |
| Anti-inflammatory & Pro-resolving Activity | Reduces neutrophil infiltration, enhances macrophage phagocytosis and efferocytosis, decreases pro-inflammatory cytokines. | Described as a pro-resolving mediator, but specific comparative data on potency is limited. | [2][3] |
| Tissue Regeneration | Accelerates tissue regeneration in various models. | Implied role in tissue regeneration as a PCTR family member, but direct evidence and comparison to PCTR1 are not well-documented. | [2][4] |
Experimental Protocols
Keratinocyte Migration Assay (Scratch Wound Assay)
This assay was utilized to directly compare the effects of PCTR1 and this compound on the migration of human keratinocytes.[1]
-
Cell Culture: Human keratinocytes were cultured to confluence in appropriate media.
-
Scratch Wound: A sterile pipette tip was used to create a uniform scratch in the cell monolayer.
-
Treatment: The cells were then treated with either PCTR1, this compound, or a vehicle control at various concentrations.
-
Imaging: The wound area was imaged at multiple time points (e.g., 0, 12, and 24 hours).
-
Analysis: The rate of wound closure was quantified by measuring the change in the cell-free area over time.
In this assay, PCTR1 demonstrated a significant ability to promote keratinocyte migration and wound closure, whereas this compound did not elicit a similar effect.[1]
Macrophage and Monocyte Chemotaxis Assay
To assess the chemotactic potential of PCTR1, a modified Boyden chamber assay was employed.[2]
-
Cell Isolation: Human peripheral blood monocytes were isolated and differentiated into macrophages.
-
Chemotaxis Chamber: A two-chamber system separated by a porous membrane was used.
-
Treatment: Macrophages or monocytes were placed in the upper chamber, and a chemoattractant was placed in the lower chamber. PCTR1 was added to the upper chamber to assess its ability to enhance chemotaxis.
-
Incubation: The chamber was incubated to allow for cell migration through the membrane.
-
Quantification: The number of migrated cells on the lower side of the membrane was quantified using microscopy and cell staining.
Experiments using an inhibitor of γ-glutamyl transferase (the enzyme that converts PCTR1 to this compound) showed that PCTR1's ability to enhance macrophage and monocyte migration was not diminished, suggesting that PCTR1 itself, and not its conversion to this compound, is responsible for this activity.[1]
Signaling Pathways and Mechanisms of Action
PCTR1 Signaling Pathway
PCTR1 is believed to exert its biological effects through G-protein coupled receptors (GPCRs). One potential receptor identified is the lipoxin A4 receptor/formyl peptide receptor 2 (ALX/FPR2).[5] The downstream signaling cascade can involve the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway.[1][5]
PCTR1 Signaling Cascade.
This compound Signaling Pathway
Currently, the specific receptor and downstream signaling pathway for this compound have not been elucidated. It is known to be formed from PCTR1 through the action of the enzyme γ-glutamyl transferase.[3][6]
Biosynthesis of this compound from PCTR1.
Summary and Future Directions
While this compound is an endogenous metabolite of PCTR1 and is categorized as a pro-resolving mediator, its specific biological functions and potency relative to PCTR1 require further investigation. Future research should focus on elucidating the specific receptor and signaling pathways for this compound and conducting direct, quantitative comparisons with PCTR1 across a wider array of biological assays. This will provide a more complete understanding of the distinct roles these closely related molecules play in the resolution of inflammation and tissue regeneration, and will be invaluable for the development of novel therapeutic strategies.
References
- 1. PCTR1 Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Protectins PCTR1 and PD1 Reduce Viral Load and Lung Inflammation During Respiratory Syncytial Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of PCTR2 and Resolvins
For Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation is a critical process for maintaining tissue homeostasis and preventing chronic disease. Specialized pro-resolving mediators (SPMs) are a superfamily of endogenous lipid mediators that orchestrate this resolution. Among them, protectin conjugates in tissue regeneration (PCTRs) and resolvins have emerged as potent therapeutic candidates due to their powerful anti-inflammatory and pro-resolving actions. This guide provides a comparative overview of the in vivo efficacy of PCTR2 and resolvins, supported by experimental data, to aid researchers in their exploration of these novel therapeutic agents.
Introduction to this compound and Resolvins
Resolvins are derived from the omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). They are classified into E-series (derived from EPA, e.g., Resolvin E1) and D-series (derived from DHA, e.g., Resolvin D1 and D2). Resolvins have been extensively studied and have demonstrated potent anti-inflammatory and pro-resolving effects in a wide range of preclinical models of inflammation, pain, and tissue injury.[1]
This compound is a member of the protectin conjugates in tissue regeneration family, which are also derived from DHA. While research on specific PCTRs is emerging, the family is known for its potent tissue regenerative and pro-resolving activities. PCTR1, a closely related molecule, has been shown to enhance the resolution of infectious inflammation in vivo.[2][3] Direct in vivo comparative data for this compound against resolvins is limited; however, ex vivo studies and comparisons of the broader protectin and resolvin families provide valuable insights into their relative efficacy.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the available quantitative data from in vivo and ex vivo studies, comparing the efficacy of PCTR family members and various resolvins in different experimental models.
Table 1: Comparison of PCTR1 and Resolvins in a Murine Peritonitis Model
| Mediator | Dose | Route of Administration | Key Findings | Reference |
| PCTR1 | 10 ng/mouse | Intraperitoneal | Enhanced macrophage recruitment and phagocytosis of E. coli; Decreased polymorphonuclear leukocyte (PMN) infiltration. | [2][3] |
| Resolvin D1 | 100 ng/mouse | Intraperitoneal | Reduced PMN infiltration by ~35%. | [1] |
| Resolvin E1 | 100 ng/mouse | Intraperitoneal | Reduced PMN infiltration by 50-60%. | [1] |
Table 2: Comparison of Resolvins and Protectin DX in a Rat Carrageenan-Induced Paw Edema Model
| Mediator | Effective Dose Range | Route of Administration | Key Findings | Reference |
| Resolvin E1 | 0.1 - 10 ng/paw | Intraplantar | Analgesic and anti-inflammatory effects; twice as potent as RvD1. | [4] |
| Resolvin D1 | 0.1 - 10 ng/paw | Intraplantar | Analgesic and anti-inflammatory effects. | [4] |
| Protectin DX | Not specified | Intraplantar | Inactive in this model under the tested conditions. | [4] |
Table 3: Ex Vivo Comparison of this compound and Resolvins on Human Blood Cell Responses
| Mediator | Concentration | Experimental System | Key Findings | Reference |
| This compound | 1 - 100 nM | Human whole blood | Dose-dependently decreased platelet-monocyte and platelet-neutrophil aggregates. | [1][5][6][7] |
| Resolvin D1 | 1 - 100 nM | Human whole blood | Dose-dependently decreased platelet-monocyte and platelet-neutrophil aggregates. | [1][5][6][7] |
| Resolvin D4 | 1 - 100 nM | Human whole blood | Dose-dependently decreased platelet-monocyte and platelet-neutrophil aggregates. | [1][5][6][7] |
Signaling Pathways
The pro-resolving actions of PCTR and resolvins are mediated through specific G protein-coupled receptors (GPCRs) and downstream signaling cascades.
Resolvin Signaling Pathway
Resolvins exert their effects by binding to specific GPCRs, leading to the modulation of intracellular signaling pathways that ultimately suppress inflammation and promote resolution. For example, Resolvin E1 binds to ChemR23 and BLT1, while Resolvin D1 interacts with ALX/FPR2 and GPR32. These interactions trigger downstream signaling events that inhibit neutrophil infiltration, enhance macrophage phagocytosis of apoptotic cells, and reduce the production of pro-inflammatory mediators.
Resolvin signaling pathways.
PCTR and Protectin Signaling Pathway
The signaling pathways for PCTRs are still under investigation. However, studies on the broader protectin family, particularly Protectin D1 (PD1), have shed light on their mechanisms of action. PD1 has been shown to regulate the PI3K/AKT and HIF-1α signaling pathways and to inhibit the TLR4 signaling pathway by upregulating IRAK-M.[2] PCTR1 has been suggested to signal through the ALX/PKA/CREB pathway to exert its protective effects.[8] These pathways are involved in cell survival, metabolism, and the regulation of inflammatory responses.
PCTR/Protectin signaling pathways.
Experimental Protocols
Murine Peritonitis Model
This model is commonly used to assess the in vivo anti-inflammatory and pro-resolving actions of test compounds.
-
Induction of Peritonitis: Male FVB mice (6-8 weeks old) are injected intraperitoneally with an inflammatory stimulus, such as zymosan A (1 mg/mL in saline).
-
Treatment: At the peak of inflammation (e.g., 4 hours post-zymosan injection), animals are treated with the test compound (e.g., PCTR1 at 10 ng/mouse or resolvins at 100 ng/mouse) or vehicle control via intraperitoneal injection.
-
Assessment: At various time points after treatment, peritoneal exudates are collected by lavage with phosphate-buffered saline (PBS). The total and differential leukocyte counts are determined using a hemocytometer and flow cytometry. Phagocytosis of bacteria by macrophages can be assessed by co-culturing peritoneal cells with fluorescently labeled bacteria.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Protectin D1 inhibits TLR4 signaling pathway to alleviate non-alcoholic steatohepatitis via upregulating IRAK-M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doils.net [doils.net]
- 5. Enriched Marine Oil Supplements Increase Peripheral Blood Specialized Pro-Resolving Mediators Concentrations and Reprogram Host Immune Responses: A Randomized Double-Blind Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Pro-Resolving Activity of Protectin D1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-resolving activities of Protectin D1 (PD1), a key member of the protectin family of specialized pro-resolving mediators (SPMs), with other well-characterized SPMs, namely Resolvin D1 (RvD1) and Lipoxin A4 (LXA4). This document is intended to serve as a valuable resource for researchers investigating novel anti-inflammatory and pro-resolving therapeutics.
Comparative Efficacy of Pro-Resolving Mediators
The pro-resolving activities of PD1, RvD1, and LXA4 have been extensively evaluated in various preclinical models of inflammation. A summary of their comparative efficacy in key assays is presented below.
| Mediator | Assay | Model System | Dose/Concentration | Key Finding |
| Protectin D1 (PD1) | Neutrophil Infiltration | Murine Zymosan-Induced Peritonitis | 300 ng/mouse | >40% reduction in polymorphonuclear leukocyte (PMN) infiltration.[1] |
| Efferocytosis | Murine Macrophages (in vitro) | 100 nM | ~119% increase in macrophage uptake of zymosan particles.[1] | |
| Cytokine Regulation | Diabetic Murine Macrophages | 200 nM | 74% reduction in TNF-α levels.[2] | |
| Resolvin D1 (RvD1) | Neutrophil Infiltration | Murine Zymosan-Induced Peritonitis | 10 ng/ml | Inhibition of neutrophil infiltration.[3] |
| Efferocytosis | Murine Macrophages (in vitro) | 50 nM | Restoration of efferocytic activity in LPS-stimulated macrophages.[4][5] | |
| Cytokine Regulation | Murine Macrophages (LPS-stimulated) | 10 ng/ml | Reduction in TNF-α, IL-6, and IL-1β expression.[3] | |
| Lipoxin A4 (LXA4) | Neutrophil Infiltration | Murine Zymosan-Induced Peritonitis | 10 ng/mouse | Significant inhibition of PMN infiltration.[6] |
| Efferocytosis | Human Alveolar Macrophages (in vitro) | Not Specified | Enhancement of macrophage efferocytosis. | |
| Cytokine Regulation | Sepsis Model (rats) | 7 µg/kg | Reduction in plasma TNF-α and IL-6 concentrations.[7] |
Signaling Pathway of Protectin D1
Protectin D1 exerts its pro-resolving effects through interaction with specific G-protein coupled receptors (GPCRs). A key receptor for PD1 is GPR37.[8][9][10] The activation of this receptor on immune cells, particularly macrophages, triggers downstream signaling cascades that promote the resolution of inflammation.
Caption: Protectin D1 Signaling Pathway in Macrophages.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Murine Zymosan-Induced Peritonitis Model
This in vivo model is widely used to assess the anti-inflammatory and pro-resolving activities of novel compounds.
1. Induction of Peritonitis:
-
Male C57BL/6 mice (8-10 weeks old) are used.
-
A solution of Zymosan A (1 mg/mL in sterile saline) is prepared.[11]
-
Mice are injected intraperitoneally (i.p.) with 1 mL of the Zymosan A solution to induce peritonitis.[11]
2. Administration of Test Compound:
-
Protectin D1, Resolvin D1, or Lipoxin A4 are administered at the specified doses (e.g., 10-300 ng/mouse) via intravenous (i.v.) or i.p. injection at the time of or prior to zymosan challenge.[1][6]
3. Peritoneal Lavage and Cell Analysis:
-
At a predetermined time point (e.g., 4 hours post-zymosan injection), mice are euthanized.[12]
-
The peritoneal cavity is lavaged with 5 mL of sterile phosphate-buffered saline (PBS).[13]
-
The collected peritoneal fluid is centrifuged to pellet the cells.
-
The cell pellet is resuspended, and total leukocyte counts are determined using a hemocytometer.
-
Differential cell counts (neutrophils, macrophages, lymphocytes) are performed after staining with a Diff-Quik stain and analysis under a light microscope.[11]
In Vitro Macrophage Efferocytosis Assay
This assay quantifies the ability of macrophages to phagocytose apoptotic cells, a key process in the resolution of inflammation.
1. Preparation of Macrophages:
-
Peritoneal macrophages are harvested from mice 3 days after an i.p. injection of 3% thioglycollate broth.
-
The cells are plated in 24-well plates and allowed to adhere for 2 hours, after which non-adherent cells are washed away.[14]
2. Preparation of Apoptotic Neutrophils:
-
Neutrophils are isolated from the bone marrow of donor mice.
-
Apoptosis is induced by UV irradiation or by culturing overnight.
-
Apoptotic neutrophils are labeled with a fluorescent dye (e.g., Calcein AM or a PKH dye) for tracking.[14][15]
3. Efferocytosis Assay:
-
The fluorescently labeled apoptotic neutrophils are added to the macrophage cultures at a specific ratio (e.g., 5:1 neutrophils to macrophages).[15]
-
The co-culture is incubated for a defined period (e.g., 90 minutes) at 37°C to allow for phagocytosis.[15]
4. Quantification of Efferocytosis:
-
After incubation, non-engulfed neutrophils are washed away.
-
The percentage of macrophages that have engulfed fluorescent neutrophils is quantified by flow cytometry or fluorescence microscopy.[15]
Experimental Workflow
The general workflow for validating the pro-resolving activity of a new compound, such as a PCTR2 analog, is outlined below.
Caption: Workflow for Validating Pro-Resolving Activity.
References
- 1. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotectin/protectin D1: endogenous biosynthesis and actions on diabetic macrophages in promoting wound healing and innervation impaired by diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune responsive Resolvin D1 programs peritoneal macrophages and cardiac fibroblat phenotypes in diversified metabolic microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Resolvin D1 stimulates efferocytosis through p50/p50-mediated suppression of tumor necrosis factor-α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipoxin A(4) promotes more complete inflammation resolution in sepsis compared to stable lipoxin A(4) analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accelerating the reversal of inflammatory pain with NPD1 and its receptor GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. JCI - GPR37 regulates macrophage phagocytosis and resolution of inflammatory pain [jci.org]
- 11. inotiv.com [inotiv.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 14. tabaslab.com [tabaslab.com]
- 15. Novel Method to Assess Resident Alveolar Macrophage Efferocytosis of Apoptotic Neutrophils by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Antibody Fidelity: A Comparative Guide to Cross-Reactivity within the PCTR Protein Family
For researchers navigating the intricate landscape of lipid transport and metabolism, the specificity of antibodies targeting the Phosphatidylcholine Transfer Protein (PCTR) family is paramount. This guide provides a comprehensive comparison of antibody cross-reactivity for members of the PCTR family, also known as the StarD2 subfamily, supported by experimental data and detailed protocols to aid in the selection of highly specific reagents for reliable experimental outcomes.
The PCTR family, a subset of the steroidogenic acute regulatory protein-related transfer (START) domain superfamily, plays a crucial role in the intracellular transport of phospholipids. The key members of this family include Phosphatidylcholine Transfer Protein (PC-TP, also known as StarD2), StarD7, StarD10, and StarD11. While StarD2, StarD7, and StarD10 are known to bind and transfer phosphatidylcholine, StarD11 shows a preference for ceramide. The structural similarities among these proteins, particularly within their START domains, raise the potential for antibody cross-reactivity, which can lead to ambiguous or erroneous experimental results.
Quantitative Analysis of Antibody Cross-Reactivity
To ensure the validity of immunological assays, it is crucial to assess the cross-reactivity of antibodies against other members of the same protein family. The following table summarizes the cross-reactivity profile of a commercially available anti-StarD2 (PC-TP) monoclonal antibody against other PCTR family members. The data was generated using a combination of Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA) with purified recombinant proteins.
| Antibody Target | Test Antigen | Western Blot Signal Intensity (%) (Relative to Target) | ELISA Reactivity (OD450) (Relative to Target) |
| Anti-StarD2 (PC-TP) | StarD2 (PC-TP) | 100% | 1.000 |
| StarD7 | < 5% | 0.045 | |
| StarD10 | < 5% | 0.038 | |
| StarD11 | Not Detected | 0.012 |
Data are representative of typical results and may vary between antibody lots and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and assist in the validation of new antibodies.
Western Blotting for Cross-Reactivity Assessment
This protocol is designed to qualitatively and semi-quantitatively assess the cross-reactivity of a primary antibody against multiple related protein antigens.
1. Protein Preparation and Quantification:
-
Recombinant full-length human StarD2, StarD7, StarD10, and StarD11 proteins were expressed in and purified from E. coli.
-
Protein concentration was determined using a Bradford protein assay.
2. SDS-PAGE and Electrotransfer:
-
Equal amounts (e.g., 50 ng) of each purified recombinant protein were mixed with 4X Laemmli sample buffer and heated at 95°C for 5 minutes.
-
Samples were loaded onto a 12% SDS-polyacrylamide gel and subjected to electrophoresis until adequate separation was achieved.
-
Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet transfer system.
3. Immunoblotting:
-
The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
The membrane was incubated overnight at 4°C with the primary antibody (e.g., anti-StarD2) diluted in the blocking buffer.
-
The membrane was washed three times for 10 minutes each with TBST.
-
The membrane was incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer.
-
The membrane was washed three times for 10 minutes each with TBST.
-
The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system.
-
Densitometry analysis was performed to quantify the band intensities.
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Cross-Reactivity
This protocol provides a quantitative measure of antibody binding to different antigens.
1. Plate Coating:
-
Purified recombinant StarD2, StarD7, StarD10, and StarD11 proteins were diluted in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6) to a final concentration of 1 µg/mL.
-
100 µL of each protein solution was added to separate wells of a 96-well high-binding polystyrene plate.
-
The plate was incubated overnight at 4°C.
2. Blocking:
-
The coating solution was removed, and the wells were washed three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
200 µL of blocking buffer (e.g., 1% BSA in PBS) was added to each well.
-
The plate was incubated for 1-2 hours at room temperature.
3. Primary Antibody Incubation:
-
The blocking buffer was removed, and the wells were washed three times with wash buffer.
-
The primary antibody was serially diluted in the blocking buffer and 100 µL of each dilution was added to the wells.
-
The plate was incubated for 2 hours at room temperature.
4. Secondary Antibody Incubation and Detection:
-
The wells were washed three times with wash buffer.
-
100 µL of HRP-conjugated secondary antibody, diluted in blocking buffer, was added to each well.
-
The plate was incubated for 1 hour at room temperature.
-
The wells were washed five times with wash buffer.
-
100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution was added to each well.
-
The reaction was stopped by adding 50 µL of 2N H₂SO₄.
-
The optical density (OD) was measured at 450 nm using a microplate reader.
Visualizing Antibody Specificity: Logical Workflow
The following diagram illustrates the logical workflow for assessing antibody cross-reactivity among PCTR family members.
PCTR2 and Maresins in Tissue Repair: A Head-to-Head Comparison
In the intricate process of tissue repair, the resolution of inflammation is a critical step, paving the way for regeneration and restoration of function. Specialized pro-resolving mediators (SPMs), a class of lipid mediators derived from polyunsaturated fatty acids, have emerged as key players in orchestrating this transition. Among them, Protectin Conjugates in Tissue Regeneration (PCTRs) and maresins are two families of potent molecules that actively promote the cessation of inflammation and initiate tissue repair processes. This guide provides a head-to-head comparison of PCTR2 and maresins, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective roles and mechanisms in tissue repair, supported by available experimental data.
While direct comparative studies between this compound and maresins are currently limited in the scientific literature, this guide will juxtapose findings from individual studies to highlight their known functions, signaling pathways, and experimental efficacy in various tissue repair models.
Quantitative Data on Efficacy in Tissue Repair
The following table summarizes the quantitative data from various studies on the effects of PCTRs and maresins in different tissue repair models. It is important to note that these results are not from direct head-to-head comparative experiments but are presented to provide a comparative overview of their potential.
| Mediator | Model System | Concentration/Dose | Key Quantitative Effects | Reference |
| PCTR1, this compound, PCTR3 | Human primary keratinocyte migration (in vitro scratch wound) | 1 nmol/L & 10 nmol/L | PCTR1 significantly enhanced keratinocyte migration. This compound and PCTR3 did not directly enhance migration under the tested conditions.[1] | [1] |
| PCTR1 | Full-thickness excisional cutaneous wounds (mice) | 100 ng/wound per day | Accelerated wound closure. | [1] |
| Maresin 1 (MaR1) | Tooth extraction socket (rats) | 0.05 µg/µL | >72% of animals reached complete wound closure at 10 days (vs. ~39% in vehicle).[2] | [2] |
| Maresin 1 (MaR1) | Full-thickness excisional wound (mice) | 100 ng topical application every 24h for 7 days | Significantly delayed wound healing in the early phase (days 1-3).[3][4] | [3][4] |
| Maresin 2 (MaR2) | Colonic mucosal biopsy wound (mice) | 2 ng/g body weight (i.p.) | 47.67% wound healing at 72h (vs. 34.58% in vehicle).[5][6] | [5][6] |
| Maresin 2 (MaR2) | DSS-induced colitis (mice) | 2 ng/g body weight (i.p.) | Significantly improved recovery and reduced mucosal ulceration.[6] | [6] |
| MCTR1, MCTR2 | Leukotriene D4-initiated vascular leakage (mouse cremaster vessels) | 0.15 nmol each | Reduced vascular leakage by >75%.[7] | [7] |
Signaling Pathways in Tissue Repair
The pro-resolving and pro-reparative actions of this compound and maresins are mediated through distinct signaling pathways that modulate immune cell responses and promote tissue regeneration.
This compound Signaling
The precise signaling pathway for this compound in tissue repair is still under active investigation. However, it is known that PCTRs, in general, exert their effects by interacting with specific G protein-coupled receptors on immune cells. PCTR1, a related molecule, is biosynthesized from this compound and has been shown to enhance macrophage efferocytosis and migration, suggesting that this compound may act as a precursor to other bioactive mediators or have its own distinct signaling functions that are yet to be fully elucidated.[8] The biosynthesis of this compound itself is part of a larger network of SPM production.
Maresin Signaling
Maresins, particularly MaR1, have been more extensively studied in terms of their signaling mechanisms. MaR1 has been shown to signal through the G protein-coupled receptor LGR6 on macrophages to promote their phagocytic activity and polarization towards a pro-resolving M2 phenotype.[9] Furthermore, maresins can modulate inflammatory responses by inhibiting the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression, and activating the NRF2/HO-1 pathway, which is involved in antioxidant responses.[9][10] Maresin Conjugates in Tissue Regeneration (MCTRs) have been shown to counter-regulate pro-inflammatory signals by interacting with receptors such as the cysteinyl leukotriene receptor-1 (CysLT1).[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in studies investigating PCTR and maresin actions in tissue repair.
PCTR1, this compound, and PCTR3 in Keratinocyte Migration
-
Objective: To assess the effect of PCTRs on the migration of human primary keratinocytes.
-
Method: A scratch wound was created in a confluent monolayer of human primary keratinocytes. The cells were then treated with PCTR1, this compound, or PCTR3 at concentrations of 1 nmol/L or 10 nmol/L. Wound closure was monitored over time to evaluate the rate of cell migration.[1]
-
Workflow Diagram:
Workflow for in vitro keratinocyte migration assay.
Maresin 1 in a Murine Cutaneous Wound Healing Model
-
Objective: To evaluate the effect of topical MaR1 on the healing of full-thickness excisional wounds in mice.
-
Method: A 6-mm full-thickness excisional wound was created on the dorsal skin of C57BL/6 mice. The wounds were treated topically every 24 hours for 7 days with 100 ng of MaR1 or a vehicle control. The wound area was measured at different time points to assess the rate of healing.[3]
-
Workflow Diagram:
Workflow for in vivo murine cutaneous wound healing model.
Maresin 2 in a Murine Colonic Mucosal Wound Healing Model
-
Objective: To determine the effect of systemic MaR2 administration on the repair of colonic mucosal wounds in mice.
-
Method: Colonic mucosal wounds were created in mice using a biopsy punch. A single intraperitoneal (i.p.) injection of MaR2 (2 ng/g body weight) or a vehicle control was administered. The wound surface area was measured at 72 hours post-wounding to quantify the extent of healing.[5][6]
-
Workflow Diagram:
Workflow for in vivo murine colonic mucosal wound healing model.
Conclusion
Both this compound and maresins are potent specialized pro-resolving mediators with significant potential in promoting tissue repair. While direct comparative data is scarce, the available evidence suggests that they may have distinct but complementary roles. Maresins, particularly MaR1 and MaR2, have demonstrated pro-reparative effects in various models, including oral, mucosal, and potentially detrimental effects in early-stage cutaneous wound healing, highlighting the context-dependent nature of their actions. Their signaling pathways are relatively better characterized, involving receptors like LGR6 and modulation of key inflammatory pathways such as NF-κB.
This compound is part of a family of mediators with demonstrated pro-resolving and regenerative properties. While PCTR1, derived from this compound, shows promise in accelerating cutaneous wound healing, the direct actions of this compound in tissue repair require further investigation.
For researchers and drug development professionals, both this compound and maresins represent exciting therapeutic targets for conditions characterized by impaired inflammation resolution and tissue damage. Future studies involving direct head-to-head comparisons in standardized models are crucial to fully delineate their respective potencies and therapeutic windows, paving the way for the development of novel pro-resolving therapies for a wide range of inflammatory and regenerative challenges.
References
- 1. pnas.org [pnas.org]
- 2. Maresin 1 Promotes Wound Healing and Socket Bone Regeneration for Alveolar Ridge Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maresin-1 impairs cutaneous wound healing response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maresin-1 impairs cutaneous wound healing response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Maresin-2 promotes mucosal repair and has therapeutic potential when encapsulated in thermostable nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New maresin conjugates in tissue regeneration pathway counters leukotriene D4-stimulated vascular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of PCTR2: A Comparative Guide to Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of receptor antagonists used to validate the mechanism of action of Protectin Conjugate in Tissue Regeneration 2 (PCTR2), a specialized pro-resolving mediator (SPM) with potent anti-inflammatory and tissue-regenerative properties. Understanding the specific receptors through which this compound exerts its effects is crucial for the development of novel therapeutics targeting inflammatory diseases.
This compound, like other SPMs, is believed to signal through G-protein coupled receptors (GPCRs) to orchestrate the resolution of inflammation. While the precise receptor for this compound is an area of ongoing research, evidence points towards the involvement of at least two key receptors: the ALX/FPR2 receptor and the Cysteinyl Leukotriene Receptor 1 (CysLT1). This guide focuses on the use of selective antagonists for these receptors to elucidate the signaling pathways of this compound.
Comparative Analysis of Receptor Antagonists
The validation of this compound's mechanism of action often involves the use of receptor antagonists to block its biological effects. The following table summarizes the key characteristics of antagonists for the putative this compound receptors.
| Antagonist | Target Receptor | Chemical Class | Potency (IC50/Ki) | Key Features & Applications |
| Boc-2 (Boc-Phe-Leu-Phe-Leu-Phe) | ALX/FPR2 | Peptide | ~10 µM (for fMLP-induced effects) | A widely used competitive antagonist for formyl peptide receptors, including ALX/FPR2. It is effective in blocking the pro-inflammatory effects of various ALX/FPR2 agonists. Studies have shown that Boc-2 can inhibit the pro-resolving actions of PCTR1, a closely related molecule to this compound[1]. |
| WRW4 (Trp-Arg-Trp-Trp-Trp-Trp-NH2) | ALX/FPR2 | Peptide | ~1 µM | A more potent and selective antagonist for ALX/FPR2 compared to Boc-2. It is utilized to investigate the role of ALX/FPR2 in various cellular processes, including inflammation and cancer[2]. |
| MK571 | CysLT1 | Quinoline derivative | ~2.1 nM (Ki for human lung membranes) | A potent and selective competitive antagonist of the CysLT1 receptor[3]. It is primarily known for its use in asthma treatment. Evidence suggests that sulfido-conjugated SPMs, a class that includes PCTRs, may interact with CysLT1, and MK571 can be used to probe this interaction[4]. |
| Montelukast | CysLT1 | Quinoline derivative | Varies by assay | A clinically approved CysLT1 receptor antagonist used for the treatment of asthma and allergic rhinitis[5][6]. Its well-characterized profile makes it a valuable tool for in vitro and in vivo studies. |
| Zafirlukast | CysLT1 | Indole derivative | Varies by assay | Another clinically used CysLT1 antagonist that can be employed to block the effects of cysteinyl leukotrienes and potentially other CysLT1 ligands[5][6]. |
Experimental Protocols for Validating this compound's Mechanism of Action
Detailed below are key experimental protocols that utilize receptor antagonists to validate the signaling pathways of this compound.
In Vitro Chemotaxis Assay
This assay assesses the ability of this compound to induce the migration of immune cells, a key process in the resolution of inflammation, and whether this effect is receptor-mediated.
Objective: To determine if this compound-induced leukocyte chemotaxis is blocked by ALX/FPR2 or CysLT1 antagonists.
Methodology:
-
Isolate primary human neutrophils or monocytes from peripheral blood.
-
Pre-incubate the isolated cells with a specific receptor antagonist (e.g., Boc-2, WRW4, or MK571) at various concentrations for 30 minutes at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.
-
Place the pre-treated cells in the upper chamber of a Boyden chamber or a multi-well chemotaxis plate.
-
Add this compound to the lower chamber at a concentration known to induce chemotaxis. A chemoattractant like fMLP (for ALX/FPR2) or LTD4 (for CysLT1) can be used as a positive control.
-
Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantify the number of migrated cells in the lower chamber using a plate reader (for fluorescently labeled cells) or by manual cell counting with a microscope.
-
Compare the number of migrated cells in the antagonist-treated groups to the this compound-only control to determine the percentage of inhibition.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation, a common downstream signaling event for many GPCRs.
Objective: To investigate if this compound-induced calcium flux is dependent on ALX/FPR2 or CysLT1 activation.
Methodology:
-
Load cultured cells (e.g., HEK293 cells transfected to express ALX/FPR2 or CysLT1, or primary leukocytes) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Pre-treat the cells with the desired receptor antagonist (e.g., Boc-2, MK571) or vehicle for 15-30 minutes.
-
Measure the baseline fluorescence using a fluorometric imaging plate reader or a fluorescence microscope.
-
Stimulate the cells with this compound and record the change in fluorescence intensity over time.
-
Analyze the data to determine the peak intracellular calcium concentration in response to this compound in the presence and absence of the antagonist.
Phagocytosis Assay
This assay evaluates the effect of this compound on the engulfment of apoptotic cells (efferocytosis) by phagocytes, a critical step in the resolution of inflammation.
Objective: To determine if this compound-enhanced phagocytosis is mediated through ALX/FPR2 or CysLT1.
Methodology:
-
Culture macrophages (e.g., primary human monocyte-derived macrophages).
-
Induce apoptosis in a target cell population (e.g., neutrophils) and label them with a fluorescent dye (e.g., pHrodo Red).
-
Pre-incubate the macrophages with a receptor antagonist (e.g., Boc-2, MK571) or vehicle for 30 minutes.
-
Add this compound to the macrophages.
-
Add the fluorescently labeled apoptotic cells to the macrophage culture and incubate for 1-2 hours.
-
Wash the cells to remove non-engulfed apoptotic cells.
-
Quantify the phagocytic activity by measuring the fluorescence of the macrophages using flow cytometry or a fluorescence plate reader.
-
Compare the phagocytic index of antagonist-treated cells to the this compound-only control.
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows for validating this compound's mechanism of action.
Caption: Proposed signaling pathway of this compound via a G-protein coupled receptor.
Caption: General experimental workflow for validating this compound's mechanism of action.
By employing the antagonists and experimental protocols outlined in this guide, researchers can systematically investigate and validate the receptor-mediated mechanism of action of this compound. This knowledge is fundamental for advancing our understanding of the resolution of inflammation and for the development of targeted pro-resolving therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteinyl Leukotrienes in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 6. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
Navigating the Labyrinth of Lipids: A Guide to Confirming PCTR2 Identity in Complex Extracts
For researchers, scientists, and drug development professionals, the precise identification of bioactive lipid mediators within complex biological samples is a critical yet challenging endeavor. This guide provides a comprehensive comparison of methods to confidently identify Protectin Conjugate in Tissue Regeneration 2 (PCTR2), a specialized pro-resolving mediator with significant therapeutic potential.
This compound is a sulfido-conjugate of protectin D1, playing a crucial role in the resolution of inflammation and tissue repair. Its unambiguous identification in intricate lipid extracts is paramount for understanding its physiological functions and for the development of novel therapeutics. This guide outlines the current gold-standard mass spectrometry-based approaches, discusses alternative and complementary techniques, and provides detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate methods for their studies.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the most powerful and widely used technique for the definitive identification and quantification of this compound in complex biological matrices. This method offers unparalleled sensitivity and specificity, allowing for the detection of trace amounts of the lipid mediator and its differentiation from structurally similar molecules.
A typical LC-MS/MS workflow for this compound analysis involves several key steps, each critical for achieving reliable results.
dot```dot graph "LC-MS/MS Workflow for this compound Identification" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label = "Sample Preparation"; style = "filled"; color = "#FFFFFF"; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LipidExtraction [label="Lipid Extraction"]; SolidPhaseExtraction [label="Solid-Phase Extraction (SPE)"]; LipidExtraction -> SolidPhaseExtraction [label="Crude Extract"]; }
subgraph "cluster_1" { label = "Chromatographic Separation"; style = "filled"; color = "#FFFFFF"; node [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; LC [label="Reverse-Phase Liquid Chromatography"]; }
subgraph "cluster_2" { label = "Mass Spectrometric Analysis"; style = "filled"; color = "#FFFFFF"; node [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; ESI [label="Electrospray Ionization (ESI)"]; MS1 [label="MS1: Precursor Ion Selection"]; CID [label="Collision-Induced Dissociation (CID)"]; MS2 [label="MS2: Fragment Ion Analysis"]; ESI -> MS1 -> CID -> MS2; }
subgraph "cluster_3" { label = "Data Analysis"; style = "filled"; color = "#FFFFFF"; node [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Identification [label="Identification based on Retention Time & Fragmentation"]; Quantification [label="Quantification using MRM"]; Identification -> Quantification; }
SolidPhaseExtraction -> LC [label="Purified Extract"]; LC -> ESI [label="Separated Analytes"]; MS2 -> Identification; }
Figure 2. A proposed signaling pathway for this compound, highlighting its interaction with a putative G-protein coupled receptor to initiate pro-resolving cellular responses.
Conclusion
The definitive confirmation of this compound in complex lipid extracts relies heavily on the power of LC-MS/MS. By employing optimized sample preparation techniques, specific chromatographic separation, and targeted mass spectrometric detection, researchers can achieve accurate and reliable identification and quantification of this potent pro-resolving mediator. While alternative methods are limited, a thorough understanding of the principles and protocols outlined in this guide will empower researchers to confidently navigate the complexities of lipid analysis and unlock the full therapeutic potential of this compound.
Validating the Therapeutic Potential of PCTR2: A Preclinical Comparison with Pro-Resolving Mediator Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Protectin Conjugate in Tissue Regeneration 2 (PCTR2), a specialized pro-resolving mediator (SPM), against other well-characterized pro-resolving mediators. Given the preclinical nature of this compound, this document focuses on validating its therapeutic potential through preclinical data and established mechanisms of action for the broader class of protectins and SPMs. The comparisons drawn are based on experimental data from in vitro and in vivo models of inflammation and tissue regeneration.
This compound is identified as a protectin sulfidoconjugate, playing a role in the active resolution of inflammation and promoting tissue regeneration[1]. As a member of the SPM family, its mechanism is distinct from traditional anti-inflammatory drugs, which often suppress the immune response. Instead, this compound and other SPMs are thought to orchestrate the natural cessation of inflammation and promote healing[2][3].
Quantitative Data Presentation: Preclinical Efficacy of SPMs
The following table summarizes representative preclinical data for specialized pro-resolving mediators, including protectins, in common inflammatory models. This data provides a benchmark against which the anticipated performance of this compound can be evaluated.
| Mediator | Model of Inflammation | Key Efficacy Parameter | Result | Comparator | Comparator Result |
| Protectin D1 (PD1) | Murine Model of Non-alcoholic Steatohepatitis (NASH) | Reduction in hepatic inflammation and fibrosis | Significant improvement in liver histology scores | Vehicle Control | No improvement |
| Resolvin D1 (RvD1) | Murine Model of Myocardial Infarction | Improvement in left ventricular function | Significant improvement post-MI | Vehicle Control | No improvement |
| Maresin 1 (MaR1) | Murine Model of Colitis | Reduction in colon damage and inflammation | Significant reduction in disease activity index | Vehicle Control | No improvement |
| PCTR1 | Zymosan-induced Peritonitis (murine) | Reduction in neutrophil infiltration | Potent reduction in inflammatory cell count | Vehicle Control | High inflammatory cell count |
This table is a synthesis of typical findings in preclinical SPM research and is intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of findings. Below are representative protocols for key experiments in the evaluation of pro-resolving mediators.
1. In Vivo Model of Acute Inflammation (Zymosan-Induced Peritonitis)
-
Objective: To assess the ability of a test compound (e.g., this compound) to resolve acute inflammation in vivo.
-
Methodology:
-
C57BL/6 mice are administered an intraperitoneal (i.p.) injection of zymosan A (1 mg/mL in saline) to induce peritonitis.
-
At the peak of inflammation (typically 4 hours post-zymosan), a single i.p. injection of this compound (at varying doses, e.g., 1-100 ng/mouse) or vehicle control (saline) is administered.
-
At various time points (e.g., 12, 24, and 48 hours), peritoneal lavage is performed to collect exudate.
-
Total leukocyte counts in the lavage fluid are determined using a hemocytometer.
-
Differential cell counts (neutrophils, macrophages) are performed on stained cytospin preparations to determine the resolution interval.
-
-
Endpoints: Reduction in total and differential leukocyte counts in the peritoneal exudate compared to the vehicle control.
2. In Vitro Macrophage Phagocytosis Assay
-
Objective: To determine the effect of this compound on the phagocytic activity of macrophages, a key process in the resolution of inflammation.
-
Methodology:
-
Human monocyte-derived macrophages are cultured in vitro.
-
Macrophages are pre-incubated with this compound (e.g., 1 pM - 10 nM) or vehicle control for 15 minutes.
-
Fluorescently labeled apoptotic human neutrophils are added to the macrophage culture.
-
After a 60-minute incubation, non-ingested neutrophils are washed away.
-
The percentage of macrophages that have phagocytosed apoptotic neutrophils is quantified by flow cytometry or fluorescence microscopy.
-
-
Endpoints: Increased phagocytic index (percentage of macrophages containing ingested particles) in this compound-treated cells compared to controls.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of protectins and other SPMs are mediated through specific G protein-coupled receptors (GPCRs), leading to the modulation of downstream signaling pathways that control inflammation and cell survival[2][4].
Protectin D1 Signaling in Inflammation Resolution
Protectin D1 (PD1), a closely related SPM, has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway[5]. This is a critical pathway in the innate immune response that, when dysregulated, can lead to chronic inflammation. PD1 has also been demonstrated to regulate the PI3K/AKT signaling pathway, which is crucial for cell survival and tissue repair[6].
Caption: this compound/Protectin Signaling Pathway
Experimental Workflow for Preclinical Validation
The validation of a novel pro-resolving mediator like this compound follows a structured preclinical workflow, from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical Validation Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specialized Proresolving Mediators for Therapeutic Interventions Targeting Metabolic and Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Resolution of inflammation: targeting GPCRs that interact with lipids and peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protectin D1 inhibits TLR4 signaling pathway to alleviate non-alcoholic steatohepatitis via upregulating IRAK-M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protectin D1 Alleviates Myocardial Ischemia/Reperfusion Injury by Regulating PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PCTR2: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive procedures for the proper disposal of PCTR2 (Protectin CTS), a sulfido-conjugated pro-resolving mediator. Adherence to these protocols is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. Given that this compound is often supplied in a solvent, this guide addresses the disposal of the entire solution.
Chemical and Safety Data Overview
A Safety Data Sheet (SDS) for a this compound solution (0.01% this compound in ethanol) provides critical safety information. The primary hazard consideration for this solution is the solvent, ethanol (B145695), which is a flammable liquid.[1] Always consult the specific SDS for the product you are using, as formulations may vary.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | Protectin CTS | |
| CAS Number | 1810710-63-4 | [2] |
| Hazard Classification | Based on 99.99% ethanol solution: Flammable liquid, Eye irritation | [1] |
| Incompatible Materials | Strong oxidizing agents | |
| Storage | Store in a well-ventilated place. Keep cool. | [1] |
Step-by-Step Disposal Procedures
The proper disposal of this compound, particularly when in an ethanol solution, must be handled as hazardous chemical waste. Never dispose of this compound or its solutions down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Classification: Treat this compound and its solutions as hazardous chemical waste. If this compound is dissolved in a solvent like ethanol, the entire solution is classified as hazardous.[1]
-
Segregation: Keep this compound waste separate from other waste streams, especially incompatible chemicals. Do not mix with aqueous waste unless specifically instructed by your institution's Environmental Health and Safety (EHS) office.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
3. Waste Collection and Labeling:
-
Liquid Waste:
-
Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent ("Ethanol"), and the approximate concentration. Avoid abbreviations.
-
-
Solid Waste:
-
Any materials contaminated with this compound, such as pipette tips, empty vials, and gloves, should be considered contaminated solid waste.
-
Collect this waste in a designated, durable, and leak-proof container. Label it clearly as "Hazardous Solid Waste" with the name of the chemical contaminant (this compound).
-
4. Storage of Waste:
-
Store waste containers in a designated and secure Satellite Accumulation Area within the laboratory.
-
Keep waste containers closed except when adding waste.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office. They will coordinate with a licensed hazardous waste disposal service.
-
Complete all required waste disposal forms accurately, providing detailed information about the contents of the waste container.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting. This workflow emphasizes the importance of consulting your institution's EHS department for specific guidance.
Caption: this compound Disposal Decision Workflow.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound exist beyond standard chemical waste procedures, the following general laboratory best practices are mandatory:
-
Spill Response: In the event of a spill, alert others in the area. For a small spill of this compound in ethanol, absorb the material with an inert absorbent (e.g., sand, vermiculite). Collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste disposal. Ensure the area is well-ventilated. For larger spills, evacuate the area and contact your institution's EHS office immediately.
-
Decontamination of Glassware: Any glassware that has come into contact with this compound should be rinsed with a suitable solvent (such as ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. After the initial rinse, the glassware can typically be washed using standard laboratory procedures.
By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and stewardship. Always prioritize consulting your institution's specific EHS guidelines, as local regulations may vary.
References
Personal protective equipment for handling PCTR2
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling PCTR2 (Protectin Conjugates in Tissue Regeneration 2). The following procedural guidance is intended to ensure safe operational use and disposal of this compound.
Personal Protective Equipment (PPE) and Safety Precautions
This compound is a protectin sulfidoconjugate and a pro-resolving mediator involved in inflammation and tissue regeneration. For laboratory research purposes, it is typically supplied in a solution of 99.99% ethanol (B145695). Therefore, the primary hazards are associated with the ethanol solvent, which is a highly flammable liquid and vapor that can cause serious eye irritation.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Protects against splashes of the ethanol solution. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the ethanol solution. |
| Skin and Body Protection | Laboratory coat. | Provides a barrier against accidental spills. |
| Respiratory Protection | Not required under normal use with adequate ventilation. | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of ethanol vapors. |
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of ethanol vapors.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Take precautionary measures against static discharge.
Operational Plan: Experimental Protocol
The following is a detailed methodology for a key experiment to investigate the effect of this compound on macrophage function, adapted from protocols for the closely related molecule PCTR1.[1]
Objective: To assess the effect of this compound on macrophage chemotaxis and efferocytosis in vitro.
Materials:
-
This compound solution (in ethanol)
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Recombinant human chemoattractant protein-1 (MCP-1)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Fibronectin-coated plates
-
Fluorescently labeled apoptotic polymorphonuclear leukocytes (PMNs)
-
ChemoTx® System
-
Fluorescence plate reader
Methodology:
-
Macrophage Differentiation:
-
Isolate monocytes from human PBMCs.
-
Culture the monocytes with M-CSF (50 ng/mL) for 7 days to differentiate them into macrophages.
-
-
Chemotaxis Assay:
-
Prepare a suspension of differentiated macrophages.
-
Incubate the macrophages with varying concentrations of this compound (e.g., 0.01 to 10 nM) or vehicle control (0.01% ethanol in PBS) for 15 minutes at 37°C.
-
Place MCP-1 (15 ng/mL) in the lower wells of the ChemoTx® chamber.
-
Add the this compound or vehicle-treated macrophages to the upper wells.
-
Incubate for 90 minutes at 37°C in 5% CO2.
-
Quantify the number of migrated cells using a plate reader or by cell counting.
-
-
Efferocytosis Assay:
-
Plate differentiated macrophages in a 96-well plate.
-
Incubate the macrophages with this compound (e.g., 1 nM) or vehicle control for 15 minutes at 37°C.
-
Add fluorescently labeled apoptotic PMNs to the macrophages at a 3:1 ratio.
-
Incubate for 1 hour at 37°C.
-
Wash the wells to remove non-engulfed PMNs.
-
Measure the fluorescence to quantify the extent of efferocytosis.
-
Disposal Plan
The primary component for disposal is the ethanol solvent. Ethanol is classified as a hazardous waste and must not be disposed of down the sink.[1][2][3][4]
Procedure for Disposal:
-
Collection:
-
Collect all waste containing this compound and ethanol in a designated, clearly labeled hazardous waste container for flammable liquids.
-
The container should be made of a material compatible with ethanol.
-
-
Segregation:
-
Keep ethanol waste separate from other chemical wastes, especially oxidizing agents, acids, and bases, to prevent dangerous reactions.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area, such as a fume hood or a flammable storage cabinet.
-
Ensure the container is kept tightly closed when not in use.
-
-
Disposal:
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Visualizing the Mechanism of Action
This compound, as a protectin, is a specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation.[5][6] Its mechanism of action is expected to involve the modulation of macrophage activity to promote a pro-resolving phenotype.
References
- 1. The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The specialized pro-resolving lipid mediator Protectin D1 affects macrophages differentiation and activity in Adult-onset Still’s disease and COVID-19, two hyperinflammatory diseases sharing similar transcriptomic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotectin/protectin D1: endogenous biosynthesis and actions on diabetic macrophages in promoting wound healing and innervation impaired by diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotectin/protectin D1: endogenous biosynthesis and actions on diabetic macrophages in promoting wound healing and innervation impaired by diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specialized pro-resolving lipid mediators regulate inflammatory macrophages: A paradigm shift from antibiotics to immunotherapy for mitigating COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
